3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethenyl-3-methylimidazol-3-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h3-6H,1H2,2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVFPIHTRLNAQA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014861 | |
| Record name | 3-Methyl-1-vinylimidazolium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26591-72-0 | |
| Record name | 3-Methyl-1-vinylimidazolium methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26591-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026591720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-vinylimidazolium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-vinyl-1H-imidazolium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1-VINYL-1H-IMIDAZOLIUM METHYL SULPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQT64OP87E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methyl-1-vinyl-1H-imidazolium methyl sulphate synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, an important ionic liquid monomer. Designed for researchers and chemical development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and emphasize the critical safety protocols required for a successful and safe synthesis.
Introduction and Strategic Overview
This compound is a member of the vinylimidazolium salt family, a class of ionic liquids that serve as versatile monomers.[1] Its molecular structure is distinguished by a positively charged imidazolium ring, a polymerizable vinyl group at the 1-position, a methyl group at the 3-position, and a methyl sulphate counter-anion.[2][3] This unique combination of a reactive vinyl moiety and the properties of an ionic liquid makes it a valuable building block for the creation of poly(ionic liquids) (PILs). These polymers are extensively studied for applications as polymer electrolytes in batteries and fuel cells, as flocculants in water treatment, and as functional coatings.[1][4]
The synthesis is achieved through a direct quaternization reaction, a robust and high-yielding method that involves the alkylation of 1-vinylimidazole with dimethyl sulphate.[2][4] This process is fundamentally a bimolecular nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the N-3 nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulphate.[2]
Reaction Mechanism: A Nucleophilic Substitution Pathway
The formation of the imidazolium salt proceeds via an SN2 mechanism. The key steps are:
-
Nucleophilic Attack: The sp²-hybridized nitrogen atom at the 3-position of the 1-vinylimidazole ring is electron-rich and acts as the nucleophile. It attacks one of the electrophilic methyl groups of dimethyl sulphate.
-
Transition State: A transient, five-coordinate transition state is formed where a new C-N bond is partially formed and the C-O bond of the dimethyl sulphate is partially broken.
-
Displacement & Salt Formation: The methyl sulphate anion is displaced as a leaving group, resulting in the formation of the stable, positively charged 3-methyl-1-vinyl-1H-imidazolium cation and the methyl sulphate anion.[2]
The quaternization fundamentally alters the electronic structure of the precursor, creating the final ionic liquid salt.[2]
Caption: SN2 mechanism for the quaternization of 1-vinylimidazole.
Detailed Experimental Protocol
This protocol outlines a halide-free, efficient synthesis that can be performed under ambient conditions.[1]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 1-Vinylimidazole | C₅H₆N₂ | 94.11 | 1072-63-5 | Light-sensitive, hygroscopic liquid.[4] Purify before use if necessary. |
| Dimethyl sulphate | C₂H₆O₄S | 126.13 | 77-78-1 | Extremely Toxic & Carcinogenic. Handle only in a fume hood with appropriate PPE. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, for washing/purification. |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature-controlled bath (optional, for managing exotherms)
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-vinylimidazole (e.g., 9.41 g, 0.10 mol).
-
Inert Atmosphere: Place the flask under an inert atmosphere (N₂) to prevent side reactions with atmospheric moisture, as 1-vinylimidazole is hygroscopic.[4]
-
Reagent Addition: Begin stirring the 1-vinylimidazole. Using a dropping funnel, add dimethyl sulphate (12.61 g, 0.10 mol) dropwise over 30-45 minutes.
-
Causality: The reaction is exothermic. Slow, dropwise addition is crucial to control the temperature rise and prevent runaway reactions or side-product formation. An ice bath can be used to maintain the temperature below 30-40°C if needed.
-
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The reaction mixture will become increasingly viscous and may solidify as the ionic liquid product forms.
-
Work-up and Purification:
-
Once the reaction is complete (as monitored by TLC or NMR, showing consumption of starting material), add anhydrous diethyl ether (approx. 100 mL) to the flask.
-
Stir the mixture vigorously for 30 minutes. The product, being an ionic salt, is insoluble in diethyl ether, while unreacted starting materials and non-polar impurities will dissolve.
-
Causality: This washing step is a simple and effective method for initial purification, leveraging the significant polarity difference between the ionic product and the reactants.
-
Decant the diethyl ether layer. Repeat this washing process two more times to ensure high purity.
-
-
Isolation: After the final wash, remove any residual solvent from the viscous or solid product under high vacuum using a rotary evaporator or vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: The final product, this compound, should be a pale-yellow to yellow-brown solid or viscous liquid.[5] Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Caption: Experimental workflow for the synthesis of the target ionic liquid.
Critical Safety and Handling Protocols
Dimethyl Sulphate is a Potent Poison and Carcinogen. All handling must be performed within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and double-layered gloves. Nitrile gloves are not sufficient; use butyl rubber or laminate film gloves for adequate protection.
-
Exposure: Dimethyl sulphate can be absorbed through the skin, eyes, and respiratory tract with delayed effects. In case of any contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Waste & Quenching: All glassware and equipment contaminated with dimethyl sulphate must be decontaminated. Unused or residual dimethyl sulphate can be quenched by slowly adding it to a stirred, cold (ice bath) 10-20% aqueous ammonia or sodium carbonate solution. This is an exothermic reaction and must be done carefully.
References
- Smolecule. (n.d.). Buy this compound | 26591-72-0. Retrieved from Smolecule website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDTcPDcW7vscQ22RZTcaLkMRrEjc40V6W0edeeeS3lKKWDY2aF-xtl-aYPDv-aS_Zy36pdfRh0C7_XxmkKE6ZH5P969vZ-HE8YD0QfF5qtZKICuEoQFnJy9vq3_V_a1hKd37mnHD0=]
- Request PDF. (2025). Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.
- Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.
- PubChem. (n.d.). This compound. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdJE3uHSNab-DQ9w5rUc6SoGv7miVU58BRVuVbhGmJIXj8i6bnbHO7GnTZ6LJwzwFXSVMVkOl3pXfOJ17YSwYs836Dt-UedLPif8ql4gWZN8g9BaePsXphtqkNV9Ye87-ewhY-wZ0hs9k2RMwVxrqaWtBPUJcRQ5S_nV2Wwbe-uQUQCC3_drky38f1d3AFEnAjHbLHPbpC6w==]
- Sigma-Aldrich. (n.d.). This compound | 26591-72-0. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKUTRku58_oXHMgDAFEuiCgT-NndwqeyoORv31rvMfezFJJGtFnlZ_uA5K9_QKM_2OpCVb29c8QUaS7CWZ0QMLIWgtbeQGo9x3-t5JwSnZyGxv0TC8-k6iPYu-4rM_z6YYbIt8x-5GT3TQGnFniDapMGTQH_zln-6Nv8PyWyfuwh6chM7aG8fsJyk=]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
Foreword for the Researcher
Molecular Structure and Core Chemical Properties
3-Methyl-1-vinyl-1H-imidazolium methyl sulphate is an organic salt consisting of a 1-vinyl-3-methylimidazolium cation and a methyl sulphate anion. The presence of the vinyl group on the imidazolium ring makes it a polymerizable ionic liquid monomer.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium;methyl sulfate | [1][2] |
| CAS Number | 26591-72-0 | [1][2][3] |
| Molecular Formula | C₇H₁₂N₂O₄S | [1][2] |
| Molecular Weight | 220.25 g/mol | [1][2] |
| Canonical SMILES | C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-] | [1][2] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [4] |
Synthesis and Purification
The primary synthetic route to this compound is through the quaternization of 1-vinylimidazole.[5] This is a direct and efficient method that avoids the formation of halide impurities, which can be detrimental in many electrochemical applications.
Synthesis Pathway
The synthesis involves a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen atom at the 3-position of the 1-vinylimidazole ring acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulphate.
Caption: Synthesis of [(VMIM)][MeSO4] via quaternization.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on the quaternization of N-vinylimidazoles.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-vinylimidazole in a polar aprotic solvent such as acetonitrile or ethyl acetate.
-
Addition of Alkylating Agent: Slowly add an equimolar amount of dimethyl sulphate to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Conditions: After the initial exothermic reaction subsides, heat the mixture to a moderate temperature (e.g., 40-60 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Isolation of Product: Cool the reaction mixture to room temperature. The product may precipitate out of the solution or can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Purification: The crude product is collected by filtration and washed with a non-polar solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate. The final product should be dried under vacuum to remove residual solvents.
Spectroscopic and Structural Characterization
Spectroscopic techniques are crucial for confirming the structure and purity of the synthesized ionic liquid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Imidazolium Ring H (C2-H) | 9.2 - 9.5 | s |
| Imidazolium Ring H (C4-H, C5-H) | 7.8 - 8.2 | d, d |
| Vinyl H (-CH=) | 7.0 - 7.3 | dd |
| Vinyl H (=CH₂) | 5.3 - 5.9 | d, d |
| N-Methyl H (-CH₃) | 3.8 - 4.0 | s |
| Methyl Sulphate H (-OSO₃CH₃) | 3.4 - 3.6 | s |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| Imidazolium C2 | 136 - 138 |
| Imidazolium C4, C5 | 120 - 124 |
| Vinyl -CH= | 129 - 131 |
| Vinyl =CH₂ | 108 - 110 |
| N-Methyl -CH₃ | 35 - 37 |
| Methyl Sulphate -OSO₃CH₃ | 54 - 56 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. The expected vibrational bands for [(VMIM)][MeSO4] are based on characteristic absorptions for imidazolium salts and sulphates.[9]
Expected FTIR Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3150 - 3050 | C-H stretching (imidazolium ring and vinyl group) |
| 2980 - 2850 | C-H stretching (methyl groups) |
| 1650 - 1630 | C=C stretching (vinyl group) |
| 1580 - 1550 | C=N stretching (imidazolium ring) |
| 1470 - 1420 | C-H bending (methyl groups) |
| 1250 - 1200 | S=O asymmetric stretching (methyl sulphate) |
| 1060 - 1000 | S-O symmetric stretching (methyl sulphate) |
| 850 - 750 | C-H out-of-plane bending (imidazolium ring) |
Thermal Properties
The thermal stability of an ionic liquid is a critical parameter for its application, especially in processes that require elevated temperatures.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For ionic liquids, it is used to determine the onset of thermal decomposition. Imidazolium-based ionic liquids with methyl sulphate anions are known to have good thermal stability.[5] For this compound, the decomposition temperature is expected to be above 200 °C.[5] Studies on similar vinylimidazolium salts suggest thermal stability up to 340 °C.[5]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. This can be used to determine the melting point (Tₘ) for crystalline solids or the glass transition temperature (T₉) for amorphous materials. One source indicates a melting point of approximately -15 °C for this compound.[5] This low melting point is characteristic of many ionic liquids.
Caption: Workflow for thermal analysis of [(VMIM)][MeSO4].
Physical Properties
Density
The density of ionic liquids is influenced by the nature of both the cation and the anion. A measured density of 1.408 g/cm³ at 20 °C has been reported for this compound.[5]
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, such as in electrolytes and reaction media. The viscosity of imidazolium-based ionic liquids is highly dependent on the alkyl chain length and the nature of the anion. While specific data for [(VMIM)][MeSO4] is unavailable, it is expected to have a moderate viscosity at room temperature.
Solubility
The solubility of this compound is largely dictated by the hydrophilic nature of the methyl sulphate anion.[2] It exhibits high solubility in polar solvents, particularly water, due to the formation of extensive hydrogen bond networks.[2] It is also expected to be soluble in other polar solvents like short-chain alcohols (methanol, ethanol) and acetonitrile, but poorly soluble in non-polar solvents such as hexane and toluene.
Predicted Solubility at 25 °C:
| Solvent | Predicted Solubility |
| Water | Miscible[2] |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Sparingly Soluble |
| Dichloromethane | Sparingly Soluble |
| Toluene | Insoluble |
| Hexane | Insoluble |
Electrochemical Properties
The electrochemical stability of an ionic liquid is defined by its electrochemical window, which is the potential range over which the ionic liquid is neither oxidized nor reduced.
Electrochemical Window
The electrochemical window is typically determined by cyclic voltammetry. For imidazolium-based ionic liquids, the cathodic limit is usually determined by the reduction of the imidazolium cation, while the anodic limit is determined by the oxidation of the anion. Vinylimidazolium salts are known to have an electrochemical window of greater than 4 V.[5] The presence of the vinyl group may slightly narrow the electrochemical window compared to its saturated alkyl counterparts due to its potential for electrochemical polymerization.
Applications
The unique combination of a polymerizable vinyl group and the properties of an ionic liquid makes this compound a versatile compound with potential applications in several fields:
-
Polymer Chemistry: As a monomer for the synthesis of poly(ionic liquid)s, which can be used as solid-state electrolytes, ion-conductive membranes, and gas separation membranes.
-
Electrochemistry: As a component of electrolytes in batteries, supercapacitors, and dye-sensitized solar cells.[2]
-
Catalysis: As a catalyst or catalyst support in various organic reactions.[2]
-
Biomaterials: The corresponding polymers have been investigated for their antimicrobial properties.
Conclusion
This compound is a functionalized ionic liquid with a promising set of physicochemical properties. Its polymerizable nature, combined with good thermal stability and high polarity, opens up a wide range of potential applications. While a complete experimental dataset for this specific compound is not yet fully available in the public domain, this guide provides a comprehensive overview of its known properties and scientifically-backed estimations for its expected behavior based on analogous compounds. Further detailed experimental characterization will undoubtedly unlock the full potential of this intriguing ionic liquid.
References
- 1. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Molecular Architecture: A Technical Guide to the Structural Analysis of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
Foreword: Unveiling the Identity of a Versatile Ionic Liquid
In the ever-expanding landscape of materials science and drug development, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as key players in a myriad of applications.[1] Among these, 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate stands out due to its polymerizable vinyl group, offering a gateway to novel polymeric ionic liquids (PILs) and functional materials. This guide provides a comprehensive, in-depth exploration of the structural analysis of this versatile ionic liquid, designed for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques that form the bedrock of its characterization, moving beyond mere procedural descriptions to elucidate the "why" behind the "how," thereby empowering researchers to not only replicate but also to innovate.
Synthesis: The Genesis of this compound
A robust structural analysis begins with a fundamental understanding of the compound's synthesis. The primary route to this compound is a direct quaternization reaction, a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2]
The synthesis workflow is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-vinylimidazole in a suitable polar aprotic solvent (e.g., acetonitrile or toluene) at room temperature.
-
Addition of Methylating Agent: Slowly add an equimolar amount of dimethyl sulphate to the stirred solution. This addition should be performed dropwise to control the exothermic nature of the reaction.
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 40-60 °C), for a period of 12-24 hours to ensure complete reaction.
-
Product Isolation: After the reaction is complete, the product, which is often a viscous liquid or a solid, will separate from the solvent. The solvent can be decanted or removed under reduced pressure.
-
Purification: Wash the crude product with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials. This washing step may be repeated several times.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
-
Characterization: Confirm the structure and purity of the synthesized this compound using the analytical techniques detailed in the subsequent sections.
The Analytical Toolkit: A Multi-faceted Approach to Structural Elucidation
The structural confirmation of this compound relies on a synergistic application of several analytical techniques. Each method provides a unique piece of the molecular puzzle, and together they offer a comprehensive and unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.2 - 9.4 | Singlet | 1H | H at C2 of imidazolium ring |
| ~7.8 - 8.0 | Triplet | 1H | H at C4 of imidazolium ring |
| ~7.6 - 7.8 | Triplet | 1H | H at C5 of imidazolium ring |
| ~7.1 - 7.3 | Doublet of doublets | 1H | Vinylic proton (-CH=) |
| ~5.8 - 6.0 | Doublet | 1H | Vinylic proton (=CH₂) |
| ~5.3 - 5.5 | Doublet | 1H | Vinylic proton (=CH₂) |
| ~3.9 - 4.1 | Singlet | 3H | Methyl group on imidazolium ring (-NCH₃) |
| ~3.4 - 3.6 | Singlet | 3H | Methyl group of methyl sulphate (-OSO₂CH₃) |
Note: These are predicted chemical shifts based on known data for similar imidazolium ionic liquids. Actual values may vary slightly.[3][4][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~136 - 138 | C2 of imidazolium ring |
| ~128 - 130 | Vinylic carbon (-CH=) |
| ~123 - 125 | C5 of imidazolium ring |
| ~119 - 121 | C4 of imidazolium ring |
| ~108 - 110 | Vinylic carbon (=CH₂) |
| ~55 - 57 | Methyl carbon of methyl sulphate (-OSO₂CH₃) |
| ~35 - 37 | Methyl carbon on imidazolium ring (-NCH₃) |
Note: These are predicted chemical shifts based on known data for similar imidazolium ionic liquids.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the ionic liquid in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the chemical shifts.
-
Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Vibrational Fingerprints
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| ~3150 - 3100 | C-H stretching | Imidazolium ring C-H |
| ~3050 - 3000 | C-H stretching | Vinylic C-H |
| ~2960 - 2930 | C-H stretching | Methyl C-H |
| ~1650 - 1630 | C=C stretching | Vinyl group |
| ~1570 - 1550 | C=N stretching | Imidazolium ring |
| ~1460 - 1440 | C-H bending | Methyl group |
| ~1250 - 1200 | S=O stretching | Methyl sulphate |
| ~1060 - 1040 | S-O stretching | Methyl sulphate |
| ~850 - 800 | C-H out-of-plane bending | Imidazolium ring |
Note: These are characteristic peak ranges and the exact positions can be influenced by intermolecular interactions.[6][7][8][9]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a small drop of the ionic liquid between two IR-transparent salt plates (e.g., KBr or NaCl) to form a thin film.
-
Attenuated Total Reflectance (ATR): Directly place a drop of the ionic liquid onto the ATR crystal. This is often the preferred method for viscous liquids.
-
-
Instrument Setup:
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is the most suitable method for ionic liquids as it allows the direct analysis of pre-formed ions.
Expected Mass Spectrum (Positive Ion Mode ESI-MS):
-
Parent Ion Peak: A prominent peak corresponding to the cation, [C₆H₉N₂]⁺, at m/z ≈ 109.08.
-
Fragmentation: While imidazolium rings are relatively stable, some fragmentation of the vinyl group or loss of the methyl group might be observed under certain conditions.
Expected Mass Spectrum (Negative Ion Mode ESI-MS):
-
Parent Ion Peak: A prominent peak corresponding to the anion, [CH₃OSO₃]⁻, at m/z ≈ 111.00.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the ionic liquid (typically in the micromolar to nanomolar range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.
-
Instrument Setup:
-
Use an ESI-MS instrument.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and optimal ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively.
-
For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ions and interpret the fragmentation patterns to confirm the structure.[10]
Computational Analysis: A Theoretical Lens on Molecular Structure
In addition to experimental techniques, computational chemistry provides valuable insights into the structural and electronic properties of this compound. Density Functional Theory (DFT) is a powerful method for this purpose.[2]
Key Computational Insights:
-
Molecular Geometry: DFT calculations can predict the bond lengths, bond angles, and dihedral angles of both the cation and the anion, confirming the planarity of the imidazolium ring and the tetrahedral geometry around the sulfur atom in the methyl sulphate anion.[2]
-
Charge Distribution: Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, revealing the delocalization of the positive charge within the imidazolium ring and the negative charge on the oxygen atoms of the sulphate group.
-
Spectroscopic Prediction: DFT can be used to predict NMR chemical shifts and vibrational frequencies (FTIR).[4][11][12] These predicted spectra can be compared with experimental data to aid in peak assignment and confirm the structure.
The workflow for a computational structural analysis is as follows:
Caption: Workflow for computational analysis of molecular structure and properties.
Conclusion: An Integrated and Self-Validating Approach
The structural analysis of this compound is a prime example of the necessity of a multi-technique approach in modern chemical characterization. Each analytical method provides a unique and complementary perspective on the molecule's architecture. The convergence of data from NMR, FTIR, and mass spectrometry, further supported by computational predictions, creates a self-validating system that ensures the unequivocal identification and structural confirmation of this important ionic liquid. This guide has laid out not only the "what" and "how" but, most importantly, the "why" of these analytical choices, providing a robust framework for researchers in their pursuit of scientific excellence.
References
-
Fourier transform infrared (FTIR) spectra of 1‐vinylimidazole and... - ResearchGate. (n.d.). Retrieved from [Link]
-
FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole) | Request PDF. (n.d.). Retrieved from [Link]
-
FTIR spectra for vinylimidazole derivatives 2a–h, and for commercial... - ResearchGate. (n.d.). Retrieved from [Link]
-
This compound | C7H12N2O4S | CID 168565. (n.d.). PubChem. Retrieved from [Link]
-
shows deconvoluted FTIR spectra for liquid formulations (i.e.,... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
- Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022).
- Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. (2014). Journal of Polymer Science Part A: Polymer Chemistry, 52(14), 2034-2042.
-
FTIR spectra of 1-vinyl imidazole, surfactant and surfmer. - ResearchGate. (n.d.). Retrieved from [Link]
- Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. (2015). Physical Chemistry Chemical Physics, 17(23), 15356-15366.
- Synthesis and characterization of 1-(hydroxyethyl)-3-methylimidazolium sulfate and chloride ionic liquids. (2016). Journal of Molecular Liquids, 224, 104-111.
- 1H, 13C NMR and DFT Study of Hydrogen Bonding in Imidazolium-based Ionic Liquids. (2011). Acta Chimica Slovenica, 58(3), 458-464.
- Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. (2013). Asian Journal of Chemistry, 25(15), 8261-8266.
- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(30), 10255-10266.
- DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2020).
Sources
- 1. Buy this compound | 26591-72-0 [smolecule.com]
- 2. This compound | 26591-72-0 | Benchchem [benchchem.com]
- 3. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H, 13C NMR and DFT Study of Hydrogen Bonding in Imidazolium-based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate (CAS: 26591-72-0)
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate (CAS No. 26591-72-0), an ionic liquid of significant interest in materials science and antimicrobial research. This document details its physicochemical properties, synthesis and purification protocols, mechanisms of action in biological systems, and diverse applications. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.
Introduction: The Versatility of a Vinylimidazolium Ionic Liquid
This compound is a quaternary ammonium salt, classified as an ionic liquid due to its low melting point.[1] Its structure, featuring a reactive vinyl group on the imidazolium cation, makes it a valuable monomer for the synthesis of polymeric ionic liquids (PILs).[2] These PILs exhibit a range of tunable properties, leading to applications in antistatic coatings, permselective membranes, and as antimicrobial agents. The imidazolium core is a key determinant of its biological activity, a subject of extensive research.[3] This guide will elucidate the fundamental chemistry and practical applications of this versatile compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in various scientific domains. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 26591-72-0 | [4] |
| Molecular Formula | C₇H₁₂N₂O₄S | [4] |
| Molecular Weight | 220.25 g/mol | [4] |
| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium;methyl sulfate | [4] |
| Appearance | Pale-yellow to yellow-brown solid | [5] |
| Purity | ≥95% | [5] |
| Solubility | Highly soluble in water.[2] | [2] |
| Thermal Stability | Thermally stable up to 340 °C (for the corresponding polymer) | [6] |
Synthesis and Purification
The primary route for the synthesis of this compound is the direct quaternization of 1-vinylimidazole with dimethyl sulfate.[1] This reaction is a straightforward SN2 process where the nucleophilic N-3 of the imidazole ring attacks one of the methyl groups of dimethyl sulfate.
Experimental Protocol: Direct Quaternization
This protocol describes a common laboratory-scale synthesis.
Materials:
-
1-Vinylimidazole
-
Dimethyl sulfate
-
Ethyl acetate (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-vinylimidazole in ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of dimethyl sulfate dropwise to the stirred solution. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.[7]
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with fresh ethyl acetate to remove any unreacted starting materials.[7]
-
Dry the purified product under vacuum.[7]
Purification of the Ionic Liquid
For applications requiring high purity, further purification may be necessary. Common impurities in ionic liquids include colored byproducts and residual starting materials.
Purification Techniques:
-
Recrystallization: If a suitable solvent system is found, recrystallization can be an effective method for purification.
-
Activated Charcoal Treatment: Dissolving the ionic liquid in a solvent and treating with activated charcoal can help remove colored impurities.
-
Column Chromatography: While not always ideal for ionic liquids due to their low volatility and potential for strong interaction with the stationary phase, it can be employed in some cases.
A general workflow for the synthesis and purification is depicted in the following diagram:
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Antimicrobial Action
Imidazolium-based ionic liquids, including this compound, exhibit broad-spectrum antimicrobial activity. The primary mechanism of action is the disruption of the microbial cell membrane.[8]
The process can be broken down into the following key steps:
-
Electrostatic Adsorption: The positively charged imidazolium cation is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Membrane Intercalation and Disruption: The amphiphilic nature of the ionic liquid, with its charged head group and (in related compounds) hydrophobic alkyl chains, facilitates its insertion into the phospholipid bilayer of the cell membrane. This disrupts the membrane's structural integrity.[3]
-
Increased Permeability and Leakage: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like ions, metabolites, and nucleic acids.
-
Cell Death: The loss of membrane potential and leakage of cellular contents ultimately leads to cell death.
The following diagram illustrates this proposed mechanism:
Caption: Proposed mechanism of antimicrobial action for imidazolium ionic liquids.
Applications and Performance
The unique properties of this compound make it suitable for a range of applications, primarily as a monomer for functional polymers.
Antimicrobial Agents
While the monomer itself has antimicrobial properties, its polymerization can lead to materials with enhanced and more durable activity. The antimicrobial efficacy of related vinylimidazolium ionic liquids has been quantified using Minimum Inhibitory Concentration (MIC) assays.
Table 2: Antimicrobial Activity of Related 1-Vinyl-3-alkyl Imidazolium Monomers (μM)
| Compound (Alkyl Chain) | S. aureus (Gram-positive) | E. coli (Gram-negative) | Source(s) |
| Hexyl | < 1.2 to 12.2 | < 2.4 to 12.2 | [9] |
| Octyl | < 1.2 to 12.2 | < 2.4 to 12.2 | [9] |
| Decyl | < 1.2 to 12.2 | < 2.4 to 12.2 | [9] |
Note: The data in Table 2 is for related compounds with varying alkyl chain lengths, as specific MIC values for the methyl derivative were not found in the reviewed literature. The general trend observed is that antimicrobial activity increases with the length of the alkyl chain.[8][9]
Antistatic Coatings
Other Potential Applications
-
Permselective Membranes: The controlled structure of polymers based on this monomer allows for the fabrication of membranes with specific ion transport properties.[10]
-
Electrolytes: The ionic conductivity of this compound suggests its potential use as an electrolyte component in batteries and supercapacitors.[2]
-
Catalysis: Like many ionic liquids, it can serve as a solvent or catalyst in various organic reactions.[2]
Safety, Toxicology, and Environmental Fate
Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:
This indicates that the compound should be handled and disposed of in a manner that prevents its release into aquatic environments.
Toxicological Profile
Detailed toxicological data for this specific compound is limited. However, studies on related imidazolium ionic liquids provide some insights. The toxicity of imidazolium salts is often dependent on the length of the alkyl side chains, with longer chains generally exhibiting higher toxicity. For related compounds, acute oral and dermal toxicity has been observed.[12] The precursor, 1-methylimidazole, is known to be corrosive to the skin and eyes.
Environmental Fate and Biodegradability
The environmental fate of imidazolium-based ionic liquids is a critical consideration for their designation as "green" chemicals. Studies have shown that the biodegradability of these compounds is highly dependent on their structure.
-
Imidazolium ionic liquids with short alkyl chains, such as the methyl derivative, are generally found to be poorly biodegradable.
-
The imidazolium ring itself is often resistant to cleavage by microorganisms under standard test conditions.[4]
-
Longer alkyl side chains tend to increase the susceptibility to biodegradation.[4]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and thermal analysis techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. Key expected signals in the 1H NMR spectrum would include those for the vinyl protons, the imidazolium ring protons, and the methyl group protons.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of the compound. Differential Scanning Calorimetry (DSC) can identify phase transitions such as melting and glass transitions.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the cation and to analyze the fragmentation patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the functional groups present in the molecule.
Conclusion
This compound is a functionalized ionic liquid with a rich chemistry and a wide array of potential applications. Its utility as a monomer for the synthesis of polymeric ionic liquids with tailored properties for antimicrobial coatings, antistatic films, and specialized membranes is particularly noteworthy. While its antimicrobial properties are promising, its limited biodegradability and potential aquatic toxicity necessitate careful consideration in its application and disposal. Further research into the specific toxicological profile of this compound and the development of more biodegradable analogs will be crucial for its widespread and sustainable use in various technological fields.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[4]
-
OAText. (n.d.). Synthesis and antimicrobial activity of imidazolium salts. Retrieved from a valid URL.[13]
-
PubMed. (n.d.). Evaluation of 1-vinyl-3-alkyl imidazolium-based ionic liquid monomers towards antibacterial activity: An in-silico & in-vitro study. Retrieved from a valid URL.[9]
-
National Center for Biotechnology Information. (n.d.). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. Retrieved from a valid URL.[3]
-
Benchchem. (n.d.). This compound | 26591-72-0. Retrieved from a valid URL.[1]
-
Sigma-Aldrich. (n.d.). This compound | 26591-72-0. Retrieved from a valid URL.[5]
-
MDPI. (n.d.). Photocurable ionized vinylimidazole liquid salt for antibacterial application. Retrieved from a valid URL.[14]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Retrieved from a valid URL.[8]
-
Smolecule. (n.d.). Buy this compound | 26591-72-0. Retrieved from a valid URL.[2]
-
ChemicalBook. (n.d.). This compound | 26591-72-0. Retrieved from a valid URL.[15]
-
ScienceDirect. (n.d.). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Retrieved from a valid URL.[12]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from a valid URL.[16]
-
PubChem. (n.d.). 3-Methyl-1-vinylimidazolium chloride. National Center for Biotechnology Information. Retrieved from a valid URL.[17]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Retrieved from a valid URL.[18]
-
Google Patents. (n.d.). EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates. Retrieved from a valid URL.[10]
-
National Center for Biotechnology Information. (n.d.). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. Retrieved from a valid URL.[7]
-
ECHA. (n.d.). chemical label this compound. Retrieved from a valid URL.[11]
-
MDPI. (n.d.). Design and Gas Separation Performance of Imidazolium Poly(ILs) Containing Multivalent Imidazolium Fillers and Crosslinking Agents. Retrieved from a valid URL.[19]
-
Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from a valid URL.[20]
-
ResearchGate. (n.d.). Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Retrieved from a valid URL.[6]
-
Thieme Connect. (n.d.). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from a valid URL.
-
Google Patents. (n.d.). CN101665462A - Method for preparing vinylimidazole ionic liquid. Retrieved from a valid URL.[21]
-
MDPI. (n.d.). High Performance Anti-Corrosion Coatings of Poly (Vinyl Butyral) Composites with Poly N-(vinyl)pyrrole and Carbon Black Nanoparticles. Retrieved from a valid URL.[22]
-
ResearchGate. (n.d.). Antistatic performance of different antistatic finishing agents on the woven Kynol fabric previously treated with the hydrophobic agent RUCO-Dry DHY. Retrieved from a valid URL.[23]
-
ResearchGate. (n.d.). Variables associated with field testing antifouling coatings. Retrieved from a valid URL.[24]
Sources
- 1. This compound | 26591-72-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 26591-72-0 [smolecule.com]
- 3. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 26591-72-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 1-vinyl-3-alkyl imidazolium-based ionic liquid monomers towards antibacterial activity: An in-silico & in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
- 11. chemical-label.com [chemical-label.com]
- 12. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Digital Commons @ Andrews University - Celebration of Research and Creative Scholarship: Photocurable ionized vinylimidazole liquid salt for antibacterial application [digitalcommons.andrews.edu]
- 15. This compound | 26591-72-0 [chemicalbook.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. epfl.ch [epfl.ch]
- 19. mdpi.com [mdpi.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. CN101665462A - Method for preparing vinylimidazole ionic liquid - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability of Vinylimidazolium Ionic Liquids
Introduction: The Rise of Vinylimidazolium Ionic Liquids
Vinylimidazolium ionic liquids (VILs) represent a versatile class of compounds that merge the unique physicochemical properties of ionic liquids (ILs) with the reactivity of a vinyl group, enabling their use as polymerizable monomers. This dual functionality has positioned VILs as critical building blocks in the development of advanced materials, including polymer electrolytes for batteries, ion-conductive membranes, and various functional polymers.[1][2] Their applications in sensitive fields such as drug development and advanced electronics necessitate a thorough understanding of their thermal stability, a key determinant of their operational limits and safety.
This guide provides an in-depth exploration of the thermal stability of VILs, offering a blend of theoretical understanding and practical, field-proven methodologies. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and interpret the thermal behavior of these promising materials.
I. Foundational Principles of Thermal Stability in Imidazolium-Based Ionic Liquids
The thermal stability of an ionic liquid is not an arbitrary value but is intrinsically linked to its molecular structure. For imidazolium-based ILs, including VILs, stability is primarily dictated by the interplay between the cation and the anion.[3] Generally, the decomposition process is initiated by the anion.
The anion's role is paramount; its nucleophilicity and basicity are critical factors.[4][5] Highly nucleophilic anions can attack the alkyl groups on the imidazolium ring, leading to dealkylation.[4][5] More basic anions can abstract a proton from the imidazolium cation, typically from the C2 position, initiating a different degradation pathway.[4][5][6]
The structure of the cation also exerts a significant influence. The length of the alkyl chains on the imidazolium ring and the presence of functional groups, such as the vinyl group, can affect the stability.[7] Longer alkyl chains can sometimes offer more sites for nucleophilic attack, potentially lowering the decomposition temperature.
II. Core Decomposition Pathways
The thermal degradation of imidazolium-based ionic liquids, including VILs, predominantly proceeds through two primary mechanisms: deprotonation and dealkylation .[4][5] Understanding these pathways is crucial for predicting the thermal behavior of a given VIL and for designing more stable alternatives.
A. Deprotonation Pathway
This pathway is favored by anions with higher basicity. The anion abstracts a proton from the imidazolium ring, most commonly from the acidic C2 position, to form an N-heterocyclic carbene (NHC).[6] These NHCs are highly reactive intermediates that can undergo further reactions, leading to the breakdown of the ionic liquid structure.
Diagram: Deprotonation Pathway of a Vinylimidazolium Cation
Caption: Deprotonation at the C2 position of the vinylimidazolium cation by the anion.
B. Dealkylation Pathway
This mechanism, often an SN2 type reaction, is prevalent with nucleophilic anions. The anion attacks one of the alkyl substituents on the nitrogen atoms of the imidazolium ring, leading to the formation of a neutral imidazole derivative and an alkylated anion species.[4][5][6] The volatility of these neutral products contributes to the mass loss observed during thermal analysis.
Diagram: Dealkylation Pathway of a Vinylimidazolium Cation
Caption: Workflow for determining thermal stability using TGA.
B. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For VILs and their polymers, DSC is primarily used to determine the glass transition temperature (Tg), a critical parameter for amorphous materials that indicates the transition from a rigid, glassy state to a more flexible, rubbery state.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards.
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) into a hermetically sealed aluminum pan. [8]An empty, sealed pan is used as a reference.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 or 20°C/min) to a temperature above its expected Tg and any melting transitions. [7]This step erases the sample's previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 or 20°C/min) to a temperature well below the Tg. [7] * Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan, as it reflects the intrinsic properties of the material without the influence of its thermal history. [1]4. Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is typically reported as the midpoint of this transition. [7]
-
Diagram: DSC Experimental Workflow for Tg
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 3. writingcooperative.com [writingcooperative.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Thermal Stability and Kinetic of Decomposition of Mono- and Dicationic Imidazolium-Based Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 8. Decomposition of ionic liquids in electrochemical processing - Green Chemistry (RSC Publishing) [pubs.rsc.org]
solubility of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate in Organic Solvents
Executive Summary
This compound, hereafter referred to as [MVIM][MeSO₄], is a functionalized ionic liquid (IL) of significant interest. Its unique structure, featuring a polymerizable vinyl group on the imidazolium cation and a hydrophilic methyl sulphate anion, opens avenues for its use as a task-specific solvent, a monomer for poly(ionic liquids), and an excipient in pharmaceutical formulations.[1][2] A critical determinant of its utility in these applications is its solubility profile in various organic media. This guide provides a comprehensive overview of the principles governing the solubility of [MVIM][MeSO₄], presents its expected solubility characteristics in common organic solvents, and details a robust, validated experimental protocol for its quantitative determination.
Introduction to [MVIM][MeSO₄]
[MVIM][MeSO₄] is an imidazolium-based salt with a molecular formula of C₇H₁₂N₂O₄S and a molecular weight of approximately 220.25 g/mol .[3][4] It is distinguished by the vinyl group at the N-1 position of the imidazolium ring, which allows it to act as a monomer in polymerization reactions, and the methyl sulphate anion, which strongly influences its physicochemical properties.[1][5]
-
1.1 Chemical Structure and Properties The molecule consists of a 1-vinyl-3-methylimidazolium cation and a methyl sulphate anion. The positive charge on the cation is delocalized across the imidazolium ring, while the negative charge resides on the methyl sulphate anion. This ionic nature, combined with the asymmetry of the cation, results in a low melting point, classifying it as an ionic liquid. The methyl sulphate anion is highly polar and a strong hydrogen bond acceptor, a characteristic that largely dictates the IL's solubility behavior.[1][6] The vinyl group provides a reactive site for creating functional polymers and materials.
-
1.2 Significance and Applications The dual functionality of [MVIM][MeSO₄] makes it a versatile compound. Its ability to dissolve a range of organic and inorganic compounds is crucial for its application as a "green" solvent, offering negligible vapor pressure compared to traditional volatile organic compounds.[7][8] In drug development, ionic liquids are being explored to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[9][10] The polymerizable nature of [MVIM][MeSO₄] is particularly valuable for creating poly(ionic liquids), which have applications in drug delivery systems, as stabilizers, and as permeability enhancers.[2][11]
Fundamental Principles of [MVIM][MeSO₄] Solubility
The solubility of an ionic liquid is a complex interplay between the constituent ions and the solvent molecules. The adage "like dissolves like" is the guiding principle, where solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[11][12]
-
2.1 Role of Intermolecular Forces The dissolution of [MVIM][MeSO₄] is governed by the balance of several key interactions:
-
Coulombic (Ion-Dipole) Interactions: As an ionic compound, the primary forces to overcome are the strong electrostatic attractions between the [MVIM]⁺ cation and the [MeSO₄]⁻ anion. Polar solvents with high dielectric constants can effectively shield these charges and solvate the individual ions.
-
Hydrogen Bonding: The methyl sulphate anion, with its oxygen atoms, is a potent hydrogen bond acceptor.[6] Solvents that are strong hydrogen bond donors (protic solvents like alcohols and water) will interact strongly with the anion, promoting dissolution.
-
Van der Waals Forces: These weaker forces, particularly dispersion forces, play a role in the interaction between the alkyl and vinyl parts of the cation and the nonpolar regions of solvent molecules.[13]
-
Dipolarity/Polarizability: These terms describe a solvent's ability to stabilize charges and dipoles through dipole-dipole interactions.
-
-
2.2 Influence of the Cation and Anion For imidazolium-based ILs, the anion typically has the most significant influence on hydrophilicity and solubility in polar solvents.[14] The methyl sulphate anion ([MeSO₄]⁻) is known to be highly hydrophilic due to its ability to form multiple hydrogen bonds, leading to high solubility in water and other protic solvents.[1][6] The imidazolium cation contributes to the overall polarity, but its solubility can be tuned; for instance, increasing the length of alkyl chains (not present on [MVIM][MeSO₄] beyond the methyl group) generally decreases solubility in water.[15]
-
2.3 Characterizing Solvent Effects: Kamlet-Taft Parameters To move beyond a simple "polar vs. nonpolar" description, solvents can be characterized by solvatochromic parameters, such as the Kamlet-Taft parameters, which quantify specific intermolecular forces:[16][17]
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond. Solvents with high α values (e.g., methanol, ethanol) are expected to be excellent solvents for [MVIM][MeSO₄] due to strong interactions with the sulphate anion.
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.
-
π* (Dipolarity/Polarizability): Represents the solvent's ability to stabilize a charge or a dipole. A solvent's capacity to dissolve [MVIM][MeSO₄] will be strongly correlated with high α and π* values.
-
Expected Solubility Profile of [MVIM][MeSO₄]
Table 1: Expected Solubility of [MVIM][MeSO₄] in Common Organic Solvents at Ambient Temperature
| Solvent Class | Example Solvents | Kamlet-Taft α | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High (0.8-1.0+) | Miscible | Strong hydrogen bond donating ability effectively solvates the [MeSO₄]⁻ anion. High polarity stabilizes the ions. Analog ILs are miscible in water and alcohols.[1][18] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Low-Medium (0-0.2) | Soluble to Miscible | High dipolarity (π*) effectively solvates the ions. Lack of H-bond donation makes them slightly less effective than protic solvents, but solubility is still expected to be high. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low-Medium (~0.1-0.4) | Soluble | Moderate polarity allows for solvation of the ion pair. Chloroform is noted as a good solvent for the analog [EMIM][EtSO₄].[19] |
| Aromatic | Toluene, Benzene | Low (0) | Sparingly Soluble | Low polarity and lack of H-bonding capability are insufficient to overcome the IL's lattice energy. |
| Nonpolar Aliphatic | Hexane, Heptane | Low (0) | Insoluble | Dominated by weak dispersion forces, these solvents cannot effectively solvate the charged ions. |
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise, quantitative solubility data, the Isothermal Shake-Flask Method is the gold standard for determining equilibrium solubility. It is reliable and ensures that a true thermodynamic equilibrium is reached. The following protocol combines this method with gravimetric analysis for straightforward quantification.
-
4.1 Principle An excess amount of the solid solute ([MVIM][MeSO₄]) is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. After equilibration, the undissolved solid is separated, and a known quantity of the saturated supernatant is analyzed to determine the concentration of the dissolved solute.[14]
-
4.2 Detailed Step-by-Step Methodology
Equipment and Reagents:
-
[MVIM][MeSO₄] (solid, purity >95%)
-
Selected organic solvents (analytical grade)
-
Thermostatic orbital shaker or water bath
-
20 mL screw-cap glass vials
-
Analytical balance (±0.1 mg accuracy)
-
Centrifuge capable of holding the vials
-
Calibrated pipettes
-
Pre-weighed glass evaporating dishes or petri dishes
-
Drying oven or vacuum oven
Procedure:
-
Preparation: Add approximately 1-2 g of solid [MVIM][MeSO₄] to a 20 mL glass vial. The key is to ensure an excess of solid remains after equilibrium is reached.
-
Solvent Addition: Accurately pipette 10 mL of the desired organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the suspension at a constant speed (e.g., 150 rpm) for 24-48 hours .
-
Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. For finely dispersed solids, centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes).
-
Trustworthiness Check: This step is crucial to avoid transferring any undissolved solid particles during sampling, which is a primary source of error in solubility measurements.
-
-
Sampling: Carefully withdraw a precise aliquot (e.g., 5.00 mL) of the clear supernatant using a calibrated pipette. Transfer it immediately into a pre-weighed (to ±0.1 mg) and labeled evaporating dish.
-
Gravimetric Analysis: a. Weigh the evaporating dish containing the supernatant to determine the total mass of the solution. b. Place the dish in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until the solvent has completely evaporated. The use of a vacuum oven is preferred to avoid decomposition of the IL at higher temperatures. c. Once dry, cool the dish in a desiccator and weigh it to determine the mass of the residual [MVIM][MeSO₄]. Repeat the drying and weighing cycle until a constant mass is achieved.[16]
-
Calculation:
-
Mass of dissolved [MVIM][MeSO₄] = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility (g / 100 g solvent) = (Mass of dissolved [MVIM][MeSO₄] / Mass of solvent) * 100
-
-
-
4.3 Workflow Visualization
Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.
Conclusion
This compound is an ionic liquid whose solubility is dominated by its hydrophilic methyl sulphate anion. It exhibits high solubility to complete miscibility in polar protic and aprotic organic solvents, while demonstrating limited solubility in nonpolar media. This profile makes it highly suitable for applications requiring polar environments, such as in organic synthesis, polymerization reactions, and as a potential solubility enhancer for polar drug molecules. For applications demanding precise solubility values, the detailed isothermal shake-flask protocol provided in this guide serves as a reliable and authoritative method for in-house determination.
References
-
ResearchGate. (n.d.). Kamlet-Taft polarity parameters for various organic solvents. Retrieved from [Link]
-
ACS Publications. (2012). An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS. Retrieved from [Link]
-
Semantic Scholar. (2013). Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
Protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
MDPI. (2020). Estimating the Solubility, Solution Thermodynamics, and Molecular Interaction of Aliskiren Hemifumarate in Alkylimidazolium Based Ionic Liquids. Retrieved from [Link]
-
Stenutz. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIH. (n.d.). The Solubility Parameters of Ionic Liquids. Retrieved from [Link]
-
Journal of Pharmacy and Pharmaceutical Sciences. (2020). Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System. Retrieved from [Link]
-
PubMed. (2008). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. Retrieved from [Link]
-
ACS Publications. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Retrieved from [Link]
-
MDPI. (2012). The Solubility Parameters of Ionic Liquids. Retrieved from [Link]
-
NIH. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Retrieved from [Link]
-
NIH. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Retrieved from [Link]
-
Springer. (n.d.). Application of Ionic Liquids in Drug Delivery. Retrieved from [Link]
-
ScienceDirect. (2021). Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved from [Link]
-
Austin Publishing Group. (2015). Ionic Liquids as Solvents in Separation Processes. Retrieved from [Link]
-
Wiley Online Library. (2014). Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Retrieved from [Link]
- Google Patents. (n.d.). EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides.
Sources
- 1. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]
- 2. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98% | IoLiTec [iolitec.de]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 溶剂混溶性表 [sigmaaldrich.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Estimating the Solubility, Solution Thermodynamics, and Molecular Interaction of Aliskiren Hemifumarate in Alkylimidazolium Based Ionic Liquids [mdpi.com]
- 13. scitechnol.com [scitechnol.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. 1-Ethyl-3-methylimidazolium Methyl Sulfate | CymitQuimica [cymitquimica.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmajournal.net [pharmajournal.net]
- 20. Buy this compound | 26591-72-0 [smolecule.com]
A-Technical-Guide-to-the-Spectroscopic-Characterization-of-3-Methyl-1-vinyl-1H-imidazolium-methyl-sulphate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-vinyl-1H-imidazolium methyl sulphate is an ionic liquid (IL) that has garnered interest in various chemical applications. Ionic liquids are salts that are liquid below 100°C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional organic solvents.[1] The title compound belongs to the vinylimidazolium class of ILs, which are polymerizable monomers used in the synthesis of polymeric ionic liquids (PILs).[2] PILs are finding applications in diverse areas, including as electrolytes in batteries, CO2 capture materials, and drug delivery systems.
A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application and for ensuring the desired properties of the resulting polymers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the structural elucidation and characterization of these materials.[3] This guide provides a detailed overview of the NMR and IR spectroscopic data for this compound, including experimental protocols and data interpretation.
Molecular Structure and Properties
-
IUPAC Name: 3-methyl-1-vinyl-1H-imidazol-3-ium methyl sulfate.
-
Molecular Formula: C7H12N2O4S.[7]
-
Molecular Weight: 220.25 g/mol .[7]
-
Appearance: Pale-yellow to Yellow-brown Solid.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[8] For ionic liquids, NMR is crucial for confirming the cation and anion structures and for assessing purity.[9]
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra of ionic liquids is essential for obtaining high-quality, reproducible data.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3). The choice of solvent can influence chemical shifts, so it should be reported with the data.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to avoid broadening of the NMR signals.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended.[10]
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (e.g., DMSO-d6 at 39.52 ppm).
-
Caption: General workflow for NMR spectroscopic analysis of ionic liquids.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule. The expected chemical shifts (δ) in ppm are as follows:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Imidazolium Ring H(2) | ~9.0-9.5 | Singlet | 1H |
| Imidazolium Ring H(4), H(5) | ~7.5-8.0 | Multiplet | 2H |
| Vinyl -CH= | ~7.0-7.5 | Doublet of Doublets | 1H |
| Vinyl =CH₂ | ~5.5-6.0 | Multiplet | 2H |
| N-CH₃ | ~3.8-4.2 | Singlet | 3H |
| SO₄-CH₃ | ~3.5-3.8 | Singlet | 3H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[11]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Imidazolium Ring C(2) | ~136-140 |
| Imidazolium Ring C(4), C(5) | ~120-125 |
| Vinyl -CH= | ~128-132 |
| Vinyl =CH₂ | ~110-115 |
| N-CH₃ | ~35-40 |
| SO₄-CH₃ | ~50-55 |
Note: These are approximate values and can be influenced by experimental conditions.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] For this compound, IR spectroscopy can confirm the presence of the imidazolium ring, the vinyl group, and the methyl sulphate anion.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is often the simplest method for ionic liquids.
-
Thin Film: A drop of the ionic liquid can be pressed between two KBr or NaCl plates to form a thin film.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal or salt plates should be collected before scanning the sample.
-
IR Spectral Data
The following table summarizes the expected characteristic absorption bands (in cm⁻¹) for the functional groups in this compound.[13]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Imidazolium C-H Stretch | 3100-3200 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2900-3000 | Medium |
| C=C Stretch (Vinyl) | 1640-1680 | Medium |
| C=N Stretch (Imidazolium Ring) | 1550-1600 | Strong |
| S=O Stretch (Sulphate) | 1200-1300 | Strong |
| S-O Stretch (Sulphate) | 1000-1100 | Strong |
The interaction between the cation and anion in an ionic liquid can influence the vibrational frequencies.[14] For instance, hydrogen bonding between the imidazolium C-H protons and the oxygen atoms of the methyl sulphate anion can lead to shifts in the C-H stretching frequencies.[12]
Conclusion
The spectroscopic data presented in this guide provide a comprehensive reference for the characterization of this compound. The detailed NMR and IR data, along with the outlined experimental protocols, will aid researchers, scientists, and drug development professionals in verifying the structure and purity of this important ionic liquid monomer. Accurate spectroscopic analysis is a critical step in ensuring the quality and performance of materials derived from this compound, ultimately contributing to advancements in the fields where it is applied.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].
-
ResearchGate. Vibrational Spectroscopy of Imidazolium-based Ionic Liquids: A Combined MD/DFT Study. Available from: [Link].
-
Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. Available from: [Link].
-
ResearchGate. Purification of imidazolium ionic liquids for spectroscopic application. Available from: [Link].
-
Triolo, A., Russina, O., Fazio, B., Appetecchi, G. B., Carewska, M., & Gontrani, L. (2013). Alkylimidazolium Based Ionic Liquids: Impact of Cation Symmetry on Their Nanoscale Structural Organization. The Journal of Physical Chemistry B, 117(34), 10029-10036. Available from: [Link].
-
Kim, Y. S., Jung, Y., & Kim, H. (2017). Structures of ionic liquid-water mixtures investigated by IR and NMR spectroscopy. The Journal of Chemical Physics, 147(14), 144502. Available from: [Link].
-
ResearchGate. Spectroscopic techniques using ionic liquids. Available from: [Link].
-
Kim, Y. S., & Kim, H. (2006). Structures of Ionic Liquids with Different Anions Studied by Infrared Vibration Spectroscopy. The Journal of Physical Chemistry B, 110(49), 24843-24849. Available from: [Link].
-
Nottingham ePrints. Vibrational Spectroscopic Studies into Impurities in Ionic Liquids. Available from: [Link].
-
Focarete, M. L., Gualandi, C., & Scandola, M. (2011). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. Materials, 4(7), 1246-1257. Available from: [Link].
-
Wu, P. W., Chen, P. Y., Lin, Y. C., & Lin, I. J. (2019). Utilizing Infrared Spectroscopy to Analyze the Interfacial Structures of Ionic Liquids/Al2O3 and Ionic Liquids/Mica Mixtures under High Pressures. Applied Sciences, 9(5), 987. Available from: [Link].
-
CHEMFISH TOKYO CO.,LTD. This compound. Available from: [Link].
-
Cenmed. This compound. Available from: [Link].
-
Drugfuture. This compound. Available from: [Link].
-
Chemistry World. Ionic liquids studied using NMR. Available from: [Link].
-
Wiley Online Library. Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Available from: [Link].
-
ResearchGate. Infrared spectra of pure 1,3-dimethylimidazolium methyl sulfate... Available from: [Link].
Sources
- 1. Vibrational Spectroscopic Studies into Impurities in Ionic Liquids - Nottingham ePrints [eprints.nottingham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 26591-72-0 [chemicalbook.com]
- 5. This compound - Ionic Liquids,Battery addi - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 6. This compound | 26591-72-0 [m.chemicalbook.com]
- 7. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ionic liquids studied using NMR | News | Chemistry World [chemistryworld.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structures of ionic liquid-water mixtures investigated by IR and NMR spectroscopy [research.chalmers.se]
An In-Depth Technical Guide to the Toxicological Profile of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Safety in Novel Chemistry
The advent of ionic liquids (ILs) has opened new frontiers in various scientific and industrial domains, from catalysis to pharmaceutical sciences. Their unique properties, such as low vapor pressure and high thermal stability, position them as potentially greener alternatives to traditional volatile organic solvents. However, with innovation comes the responsibility of rigorous safety assessment. This technical guide provides a comprehensive toxicological profile of a specific imidazolium-based ionic liquid, 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate (CAS No. 26591-72-0). As a Senior Application Scientist, the imperative is not merely to present data but to foster a deep, mechanistic understanding of the potential hazards. This document is structured to provide not just a summary of findings, but a logical, evidence-based narrative to guide researchers in the safe handling, application, and development of materials containing this compound. We will delve into its physicochemical characteristics, known toxicological endpoints, potential mechanisms of action, and environmental impact, grounding our discussion in established experimental protocols and authoritative data.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical nature is the foundation of its toxicological assessment. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and its potential interactions with biological systems.
Chemical Structure:
Caption: Molecular structure of the 3-Methyl-1-vinyl-1H-imidazolium cation.
This compound is an organic salt consisting of a positively charged 3-methyl-1-vinyl-1H-imidazolium cation and a negatively charged methyl sulphate anion. The vinyl group introduces a site for potential polymerization, a key feature for some of its applications[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 26591-72-0 | [2] |
| Molecular Formula | C7H12N2O4S | [3] |
| Molecular Weight | 220.25 g/mol | [3] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Solubility | High solubility in aqueous systems | [1] |
| Synonyms | 1-Ethenyl-3-methyl-1H-imidazolium methyl sulfate, 1-Vinyl-3-methylimidazolium methyl sulfate | [3] |
The high water solubility, primarily dictated by the methyl sulphate anion's ability to form hydrogen bonds, is a critical factor in its environmental mobility and potential for exposure to aquatic organisms[1].
Toxicological Profile: A Synthesis of Available Data and Analog-Based Inference
Direct and comprehensive toxicological data for this compound is limited in the public domain. Therefore, this profile synthesizes the available information for the specific compound with data from structurally related imidazolium-based ionic liquids to provide a predictive assessment of its potential hazards. It is crucial to note that such extrapolations provide a preliminary risk assessment and should be confirmed by direct testing.
Acute Toxicity
No specific LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes of exposure for this compound were found in the reviewed literature. However, studies on other imidazolium-based ILs suggest that acute toxicity is often moderate and significantly influenced by the length of the alkyl chain on the imidazolium ring. For instance, a study on 1-methyl-3-octylimidazolium bromide in mice reported an intraperitoneal LD50 of 35.7 mg/kg body weight, indicating significant acute toxicity with longer alkyl chains[4]. Given the short methyl and vinyl substituents of the target compound, its acute toxicity is likely to be lower, but this remains to be experimentally verified.
Skin and Eye Irritation
The safety data sheet for the closely related ionic liquid, 1-Ethyl-3-methylimidazolium ethyl sulfate, indicates that it causes skin and serious eye irritation. Imidazolium ILs, in general, have been shown to act as skin permeation enhancers by disrupting the stratum corneum[5][6]. This property suggests a potential for skin irritation upon prolonged or repeated contact. Direct skin and eye irritation studies following OECD guidelines are necessary for a definitive classification.
Cytotoxicity: The Cell Membrane as a Primary Target
In vitro cytotoxicity studies on various imidazolium-based ILs consistently point towards the cell membrane as a primary target of toxicity[7]. The cationic head of the imidazolium ring can interact with the negatively charged components of the cell membrane, leading to disruption of the lipid bilayer, increased membrane permeability, and eventual cell lysis.
Studies on human Caco-2 cells have shown that the cytotoxicity of 1-alkyl-3-methylimidazolium chlorides increases with the length of the alkyl chain[8]. Notably, the study also indicated that a methyl sulphate anion was associated with lower cytotoxicity compared to a chloride anion[8]. This suggests that while the cation is the primary driver of the toxic effect, the anion can modulate the overall toxicity. For this compound, it is plausible that its cytotoxicity is moderate, but direct testing on relevant cell lines is essential.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Genotoxicity
The genotoxic potential of this compound has not been explicitly reported. However, the presence of a vinyl group is a structural alert for potential reactivity with DNA. For instance, methyl vinyl ketone, which also contains a vinyl group, has been shown to covalently modify proteins and inhibit critical signaling pathways[9]. A study on methyl vinyl sulphone, a Michael-reactive chemical, found it to be non-mutagenic in Salmonella but active as an aneugen in cultured mammalian cells[10]. Given these precedents, a comprehensive assessment of the genotoxicity of this compound, including tests for gene mutations, chromosomal aberrations, and aneugenicity, is highly recommended.
Ecotoxicological Profile and Environmental Fate
The primary piece of direct ecotoxicological information available for this compound is its GHS classification as H412: Harmful to aquatic life with long lasting effects[3]. This classification suggests that the substance is not readily biodegradable and has the potential for long-term adverse effects in the aquatic environment.
The toxicity of imidazolium-based ILs to aquatic organisms is well-documented to be dependent on the alkyl chain length of the cation, with longer chains generally leading to higher toxicity[11][12]. This is attributed to the increased lipophilicity of the cation, which facilitates its interaction with and disruption of biological membranes of aquatic organisms[13].
Table 2: Ecotoxicity Data for Structurally Related Imidazolium Ionic Liquids
| Organism | Ionic Liquid | Endpoint | Value | Source |
| Mytilus galloprovincialis (Marine Mussel) | 1-butyl-3-methylimidazolium [bmim][BF4] | Genotoxicity | Observed at 10 mg/L | [14] |
| Mytilus galloprovincialis (Marine Mussel) | 1-methyl-3-octylimidazolium [omim][BF4] | Genotoxicity | Observed at 0.01-0.05 mg/L | [14] |
| Physa acuta (Snail) | Imidazolium ILs | Acute and Developmental Toxicity | Increased with longer alkyl chains | [11] |
| Chlorella vulgaris (Green Algae) | 1-alkyl-3-methylimidazolium nitrate | EC50 | Increased toxicity with longer alkyl chains | [12] |
| Daphnia magna (Water Flea) | 1-alkyl-3-methylimidazolium nitrate | EC50 | Increased toxicity with longer alkyl chains | [12] |
Given its high water solubility, this compound is expected to be mobile in the aquatic environment. Its persistence, as indicated by the "long lasting effects" classification, warrants careful consideration of its disposal and potential for environmental release.
Mechanistic Insights: The Structure-Toxicity Relationship
The available evidence strongly suggests that the primary mechanism of toxicity for imidazolium-based ionic liquids is the disruption of cell membrane integrity. This is a function of the amphiphilic nature of the imidazolium cation.
Caption: Proposed mechanism of imidazolium IL-induced membrane disruption.
The length of the alkyl or other hydrophobic side chains on the imidazolium ring is a critical determinant of toxicity. Longer chains enhance the lipophilicity of the cation, facilitating its partitioning into the hydrophobic core of the cell membrane and increasing its disruptive potential[11][12][13]. The vinyl group in this compound, being a relatively short substituent, may confer lower membrane-disrupting potential compared to longer alkyl chains. However, its reactivity could introduce other toxicity mechanisms, such as covalent binding to cellular macromolecules.
Conclusion and Recommendations for Safe Handling
The toxicological profile of this compound, as synthesized from available data and inference from structurally related compounds, suggests a substance with moderate potential for skin and eye irritation and a confirmed hazard to the aquatic environment. The primary mechanism of its toxicity is likely related to the disruption of cell membranes, a common feature of imidazolium-based ionic liquids. The presence of a vinyl group warrants further investigation into its potential genotoxicity.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential aerosols or dust.
-
Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous materials. Avoid release into the environment.
-
Further Testing: Given the data gaps, further toxicological testing is highly recommended, particularly for acute toxicity (oral, dermal, inhalation), genotoxicity, and repeated dose toxicity, to establish a more complete and definitive safety profile.
By adopting a proactive and informed approach to the safety of novel chemical entities like this compound, the scientific community can continue to innovate responsibly.
References
-
Dailianis, S., et al. (2016). Investigation of toxic effects of imidazolium ionic liquids, [bmim][BF4] and [omim][BF4], on marine mussel Mytilus galloprovincialis with or without the presence of conventional solvents, such as acetone. Ecotoxicology and Environmental Safety, 133, 294-302. [Link]
-
Dailianis, S., et al. (2016). Investigation of toxic effects of imidazolium ionic liquids, [bmim][BF4] and [omim][BF4], on marine mussel Mytilus galloprovincialis with or without the presence of conventional solvents, such as acetone. ResearchGate. [Link]
-
Probert, P. M. E., et al. (2020). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research, 9(1), 1-10. [Link]
-
Kudryashova, E. A., et al. (2024). The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane. Biochemistry (Moscow), 89(3), 451-461. [Link]
-
Monti, D., et al. (2020). Ionic Liquids as Potential and Synergistic Permeation Enhancers for Transdermal Drug Delivery. Pharmaceutics, 12(9), 830. [Link]
-
Cvjetko, M., et al. (2020). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 21(15), 5193. [Link]
-
Mrozik, W., et al. (2021). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 22(11), 5986. [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 168565. Retrieved from [Link]
-
Ovejero-Pérez, A., et al. (2012). Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. Toxicology in Vitro, 26(6), 947-955. [Link]
-
Monti, D., et al. (2024). Effects of imidazolium ionic liquids on skin barrier lipids - Perspectives for drug delivery. Journal of Colloid and Interface Science, 659, 449-462. [Link]
-
Ranke, J., et al. (2004). Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays. Ecotoxicology and Environmental Safety, 58(3), 396-404. [Link]
-
Ranke, J., et al. (2004). Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays. ResearchGate. [Link]
-
Zhang, Z., et al. (2017). Evaluations of imidazolium ionic liquids as novel skin permeation enhancers for drug transdermal delivery. Pharmaceutical Development and Technology, 22(4), 511-520. [Link]
-
Zhang, Z., et al. (2017). Evaluations of imidazolium ionic liquids as novel skin permeation enhancers for drug transdermal delivery. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Ethyl-3-methylimidazolium methyl sulfate. PubChem Compound Summary for CID 16211409. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Registration Dossier. Retrieved from [Link]
-
Warr, T. J., et al. (1990). Methyl vinyl sulphone: a new class of Michael-type genotoxin. Mutation Research/Genetic Toxicology, 245(3), 191-199. [Link]
-
Uehara, T., et al. (2024). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Journal of Biological Chemistry, 300(2), 105679. [Link]
-
Liu, H., et al. (2015). Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response. Ecotoxicology and Environmental Safety, 117, 152-158. [Link]
-
PubChem. (n.d.). 3-Methyl-1-vinylimidazolium chloride. PubChem Compound Summary for CID 22138212. Retrieved from [Link]
-
National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Toxicity Report Series, 103. [Link]
-
European Chemicals Agency. (n.d.). 1H-Imidazolium, 3-ethyl-1-methyl-, 1,1,1-trifluoromethanesulfonate (1:1) - Registration Dossier. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | 26591-72-0 [chemicalbook.com]
- 3. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluations of imidazolium ionic liquids as novel skin permeation enhancers for drug transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 1-vinyl-3-alkyl imidazolium-based ionic liquid monomers towards antibacterial activity: An in-silico & in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of toxic effects of imidazolium ionic liquids, [bmim][BF4] and [omim][BF4], on marine mussel Mytilus galloprovincialis with or without the presence of conventional solvents, such as acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Balancing Act: An In-depth Technical Guide to the Environmental Impact of Imidazolium-Based Ionic Liquids
Foreword: The "Green" Solvent Paradox
Imidazolium-based ionic liquids (ILs), once heralded as "green" solvents due to their negligible vapor pressure, present a complex environmental paradigm.[1][2] Their unique physicochemical properties, such as high thermal stability and excellent solvency, have made them indispensable in a myriad of applications, from organic synthesis to biomass deconstruction.[3][4][5] However, their journey from the laboratory to industrial-scale use has unveiled a less-than-pristine environmental profile.[1][2] This guide provides a comprehensive technical analysis for researchers, scientists, and drug development professionals on the environmental fate and toxicological effects of these versatile yet potentially hazardous compounds. We will delve into the core principles governing their environmental impact, supported by field-proven insights and methodologies, to foster a more holistic and responsible approach to their design and application.
The Molecular Architecture of Impact: Understanding the Imidazolium Core
The environmental footprint of an imidazolium-based IL is not monolithic; it is intricately woven into its molecular structure. The fundamental components—the imidazolium cation and its accompanying anion—dictate its behavior and interactions within biological and environmental systems.
The cation, characterized by the imidazolium ring, is the primary driver of toxicity.[6][7][8] A key determinant of this toxicity is the length of the alkyl chain substituent on the imidazolium ring.[9][10][11][12][13] A well-established principle, often referred to as the "side-chain effect," demonstrates a positive correlation between the increasing length of the alkyl chain and heightened toxicity.[9][10] This is largely attributed to increased lipophilicity, which enhances the IL's ability to interact with and disrupt cell membranes.[14]
While the cation takes center stage in toxicity, the anion's role is more nuanced, often described as secondary but not insignificant.[9][15] The anion can influence the overall physicochemical properties of the IL, such as its solubility and stability, which in turn can modulate its bioavailability and subsequent environmental impact.[4][16][17] For instance, studies on Vicia faba seedlings have shown that for the same 1-octyl-3-methylimidazolium cation, the toxicity varied with the anion in the order of [BF4]⁻ > [Br]⁻ > [Cl]⁻.[4][16]
Figure 2: Experimental workflow for the Daphnia magna acute immobilisation test.
Biodegradability Assessment: OECD 301D Closed Bottle Test
Objective: To determine the ready biodegradability of an imidazolium-based IL.
Methodology:
-
Inoculum: Use an activated sludge microbial community from a wastewater treatment plant.
-
Test Setup:
-
Prepare sealed bottles containing a defined mineral medium, the test substance (at a known concentration), and the microbial inoculum.
-
Include a positive control (a readily biodegradable substance like sodium benzoate) and a negative control (inoculum only).
-
-
Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.
-
Measurement: Periodically measure the dissolved oxygen concentration in the bottles.
-
Data Analysis: Calculate the percentage of biodegradation based on the biochemical oxygen demand (BOD) relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within the 28-day period.
The Path Forward: Mitigation and "Green" Design
The environmental concerns associated with imidazolium-based ILs necessitate a proactive approach to mitigation and the design of more benign alternatives.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models are powerful in silico tools for predicting the toxicity of ILs based on their molecular descriptors. [15][18][19]These models can help in the early-stage screening of new ILs to identify potentially hazardous structures before synthesis and extensive testing. [18] "Green" by Design: The future of ILs lies in designing molecules that are inherently less toxic and more biodegradable. This involves:
-
Cation Modification: Incorporating functional groups, such as ester or ether linkages, into the alkyl side chains can create points of enzymatic attack, enhancing biodegradability.
-
Anion Selection: Choosing anions that are known to be biodegradable and have low toxicity can contribute to a more favorable environmental profile.
-
Alternative Cations: Exploring alternative cation cores, such as those based on choline or amino acids, which are known to be more biodegradable and less toxic, is a promising avenue of research. [1][8] Wastewater Treatment: For existing applications, developing effective methods for removing ILs from wastewater is crucial. Techniques such as adsorption, ion exchange, and advanced oxidation processes are being explored for this purpose. [20][21][22]
Conclusion: A Call for Responsible Innovation
Imidazolium-based ionic liquids are undeniably powerful tools with the potential to revolutionize many chemical processes. However, their "green" credentials must be critically evaluated against their environmental impact. A comprehensive understanding of their ecotoxicity and biodegradability, guided by robust experimental data and predictive modeling, is paramount. By embracing the principles of "green" chemistry in the design of the next generation of ionic liquids, we can harness their remarkable properties while safeguarding the health of our planet. The path forward requires a collaborative effort between chemists, toxicologists, and environmental scientists to ensure that innovation and sustainability go hand in hand.
References
-
Request PDF | Behaviour and toxicity of imidazolium based ionic liquids in soils | This study contributes to a prospective hazard assessment of ionic liquids (ILs) for the terrestrial environment by analysing the... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]
-
Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. (n.d.). Retrieved from [Link]
-
Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. (2004). PubMed. Retrieved from [Link]
-
Mobility and biodegradability of an imidazolium based ionic liquid in soil and soil amended with waste sewage sludge. (2015). PubMed. Retrieved from [Link]
-
Development of predictive QSAR models for Vibrio fischeri toxicity of ionic liquids and their true external and experimental validation tests. (n.d.). National Institutes of Health. Retrieved from [Link]
-
How to Analyze Imidazolium Ionic Liquids in Environmental Samples? (2007). American Chemical Society. Retrieved from [Link]
-
QSAR modelling of enzyme inhibition toxicity of ionic liquid based on chaotic spotted hyena optimization algorithm. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Acute and Chronic Toxicity of Imidazolium-Based Ionic Liquids on Daphnia Magna. (n.d.). Retrieved from [Link]
-
Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Toxicity and biodegradability of imidazolium ionic liquids. (2008). PubMed. Retrieved from [Link]
-
New insight into the environmental impact of two imidazolium ionic liquids. Effects on seed germination and soil microbial activity | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Ionic Liquids Toxicity—Benefits and Threats. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community. (n.d.). ResearchGate. Retrieved from [Link]
-
Influence of alkyl chain length on toxicity of ionic liquids in... (n.d.). ResearchGate. Retrieved from [Link]
-
Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings. (2015). PubMed. Retrieved from [Link]
-
The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio). (n.d.). PubMed. Retrieved from [Link]
-
Potential Environmental Impact of Imidazolium Ionic Liquids. (n.d.). Sci-Hub. Retrieved from [Link]
-
Phytotoxicity of imidazolium-based ILs with different anions in soil on Vicia faba seedlings and the influence of anions on toxicity. (2016). PubMed. Retrieved from [Link]
-
Modelling enzyme inhibition toxicity of ionic liquid from molecular structure via convolutional neural network model. (2023). PubMed. Retrieved from [Link]
-
Biodegradability of imidazole structures. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Ionic Liquids—A Review of Their Toxicity to Living Organisms. (n.d.). MDPI. Retrieved from [Link]
-
Further investigation of the biodegradability of imidazolium ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Predicting the Toxicity of Ionic Liquids toward Acetylcholinesterase Enzymes Using Novel QSAR Models. (2019). eScholarship. Retrieved from [Link]
-
Ionic Liquids—A Review of Their Toxicity to Living Organisms. (n.d.). PMC - NIH. Retrieved from [Link]
-
New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations. (2021). PubMed. Retrieved from [Link]
-
Hydrophobic ionic liquid (IL)-based magnetic adsorbents: the way forward to remediate water pollution. (2024). Environmental Science: Advances (RSC Publishing). Retrieved from [Link]
-
How to Analyze Imidazolium Ionic Liquids in Environmental Samples? (n.d.). ResearchGate. Retrieved from [Link]
-
Imidazolium based ionic liquid-phase green catalytic reactions. (n.d.). RSC Publishing. Retrieved from [Link]
-
Exploring ionic liquids and deep eutectic solvents for emerging contaminant removal from water and wastewater. (2024). ResearchGate. Retrieved from [Link]
-
Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin. (2018). PubMed. Retrieved from [Link]
-
Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings. (2015). PMC - NIH. Retrieved from [Link]
-
Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. (n.d.). RSC Publishing. Retrieved from [Link]
-
Treatment of energetic material contaminated wastewater using ionic liquids. (n.d.). Retrieved from [Link]
-
Removal of Surface Contaminants Using Ionic Liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Ionic liquids to remove toxic metal pollution | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. (n.d.). MDPI. Retrieved from [Link]
-
Negative impact of the imidazolium-based ionic liquid [C8mim]Br on silver carp (Hypophthalmichthys molitrix): Long-term and low-level exposure. (n.d.). PubMed. Retrieved from [Link]
-
Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. (2022). Retrieved from [Link]
-
Imidazolium-Based Ionic Liquid Surfaces for Biosensing | Analytical Chemistry. (2013). Retrieved from [Link]
-
Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. (n.d.). Frontiers. Retrieved from [Link]
-
Toxic effects of imidazolium-based ionic liquids on Caenorhabditis elegans: the role of reactive oxygen species. (2013). PubMed. Retrieved from [Link]
-
Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis. (2023). MDPI. Retrieved from [Link]
-
Effects of imidazolium-based ionic liquids with different anions on wheat seedlings. (n.d.). Retrieved from [Link]
-
Imidazolium-based ionic liquids support biosimilar flavin electron transfer. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 6. Acute and chronic toxicity of imidazolium‐based ionic liquids on Daphnia magna | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phytotoxicity of imidazolium-based ILs with different anions in soil on Vicia faba seedlings and the influence of anions on toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of predictive QSAR models for Vibrio fischeri toxicity of ionic liquids and their true external and experimental validation tests - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Hydrophobic ionic liquid (IL)-based magnetic adsorbents: the way forward to remediate water pollution - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00269A [pubs.rsc.org]
- 21. Treatment of energetic material contaminated wastewater using ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
discovery and history of vinylimidazolium ionic liquids
An In-depth Technical Guide to the Discovery and History of Vinylimidazolium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylimidazolium ionic liquids (VILs) represent a pivotal class of polymerizable monomers that merge the unique physicochemical properties of ionic liquids (ILs) with the processability and functional versatility of polymers. The resulting poly(vinylimidazolium) ionic liquids (PILs) have emerged as enabling materials in a diverse array of fields, including advanced polymer electrolytes, antimicrobial surfaces, gas separation membranes, and catalysis. This technical guide provides a comprehensive exploration of the discovery and historical development of VILs, tracing their origins from foundational polymer chemistry to their current status as cutting-edge functional materials. We will delve into the evolution of their synthesis, detailing key experimental protocols and the scientific rationale behind methodological advancements. Furthermore, this guide will chronicle the expansion of their applications, supported by quantitative data and field-proven insights to provide a holistic understanding for researchers and developers in the field.
Introduction: The Genesis of a Functional Monomer
Ionic liquids are a class of salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and tunable solvating properties. The incorporation of a polymerizable group, such as a vinyl moiety, onto the IL cation or anion, gives rise to a powerful class of monomers. The vinyl group, being readily polymerizable through free-radical methods, provides a direct pathway to macromolecular structures where each repeating unit carries an ionic charge.
The 1-vinylimidazolium cation is the cornerstone of this class of materials. Its structure, featuring a vinyl group directly attached to the nitrogen at the 1-position of the imidazole ring, allows for straightforward synthesis and polymerization, creating a polyelectrolyte with a high charge density. This guide will illuminate the journey of these remarkable compounds from their academic inception to their role in modern materials science.
The Pioneering Era: Discovery and Early Synthesis
The conceptual roots of vinylimidazolium ionic liquids lie in the broader field of polymer chemistry, specifically the study of vinyl-functionalized heterocyclic monomers. While the term "ionic liquid" was not in common use at the time, the synthesis and polymerization of quaternized vinylimidazole derivatives were first explored in the 1970s.
The seminal work in this area was conducted by Professor Joseph C. Salamone and his research group. In a 1974 publication in the Journal of Polymer Science, they described the synthesis and subsequent free-radical polymerization of a homologous series of 1-vinyl-3-n-alkylimidazolium iodides.[1] Their investigation was primarily focused on the solution properties of the resulting polymers, which they termed "polyvinylimidazolium salts." They observed that the hydrophilicity and solution behavior of these polymers could be systematically tuned by varying the length of the alkyl chain on the imidazolium cation.[1][2] This early work laid the fundamental groundwork for the field, demonstrating the feasibility of creating charged polymers from vinylimidazolium precursors.
The Classic Synthetic Approach: Quaternization
The foundational method for synthesizing vinylimidazolium salts is the Menschutkin reaction, a direct quaternization of a tertiary amine (in this case, 1-vinylimidazole) with an alkyl halide. This reaction is conceptually straightforward and remains a widely used method today.
The causality behind this choice of reaction is its efficiency and specificity. 1-Vinylimidazole possesses two nitrogen atoms, but the N3 nitrogen is significantly more nucleophilic than the N1 nitrogen, which is part of the vinylic system. This directs the alkylation to the desired position, yielding the 1-vinyl-3-alkylimidazolium salt.
Caption: General schematic of VIL synthesis via quaternization.
Foundational Experimental Protocol: Synthesis of 1-Vinyl-3-ethylimidazolium Bromide ([VEtIm][Br])
The following protocol is a representative example of the classic synthesis, adapted from modern literature which builds upon the foundational work.[3]
Materials:
-
1-Vinylimidazole (1.0 mol)
-
Bromoethane (1.2 mol)
-
Ethyl acetate (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1-vinylimidazole in ethyl acetate.
-
Slowly add bromoethane dropwise to the stirred solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 40 °C.
-
After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for 24 hours.
-
As the reaction progresses, the product will precipitate out of the solvent as a white solid.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the product with cold ethyl acetate to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1-vinyl-3-ethylimidazolium bromide as a white crystalline solid.
Rationale: The use of a 20% excess of bromoethane ensures the complete conversion of the 1-vinylimidazole. Ethyl acetate is a suitable solvent as the reactants are soluble, while the ionic liquid product is not, facilitating its isolation.
Evolution of Synthetic Methodologies
While the classic quaternization with alkyl halides is robust, it has limitations, most notably the potential for residual halide impurities. Halide ions can be corrosive and are detrimental to many electrochemical applications. This has driven the development of alternative, "halide-free" synthetic routes.
Halide-Free Synthesis via Alkyl Sulfates
A significant advancement has been the use of dialkyl sulfates (e.g., dimethyl sulfate or diethyl sulfate) as alkylating agents.[4] This approach directly yields vinylimidazolium salts with non-halide anions, such as methyl sulfate or ethyl sulfate.
Advantages:
-
Inherently Halide-Free: This method completely avoids the introduction of halide ions.[3][5]
-
High Efficiency: Dialkyl sulfates are highly reactive alkylating agents, often leading to faster reaction times and higher yields.[4]
-
Direct Access to Different Anions: The resulting alkyl sulfate anion can be used directly or can be easily exchanged for other anions via metathesis, providing a versatile entry point to a wide range of VILs.
Caption: Halide-free synthesis of VILs using dialkyl sulfates.
Microwave-Assisted Synthesis
The application of microwave irradiation has been shown to dramatically accelerate the synthesis of VILs. The mechanism involves the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in significantly reduced reaction times and improved yields compared to conventional heating methods.
From Monomer to Polymer: The Rise of PILs
The defining feature of VILs is their ability to be polymerized into poly(ionic liquid)s (PILs). This is most commonly achieved through free-radical polymerization, initiated by thermal or photochemical means.
Experimental Protocol: Free-Radical Polymerization of [VEtIm][Br]
Materials:
-
1-Vinyl-3-ethylimidazolium bromide ([VEtIm][Br])
-
Azobisisobutyronitrile (AIBN) as a thermal initiator (typically 1 mol% relative to the monomer)
-
Solvent (e.g., methanol, water, or DMF)
Procedure:
-
Dissolve the [VEtIm][Br] monomer in the chosen solvent in a reaction vessel.
-
Add the AIBN initiator to the solution.
-
De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the appropriate temperature for the initiator (typically 60-70 °C for AIBN) and maintain for several hours (e.g., 6-24 hours).
-
The polymerization will result in an increase in the viscosity of the solution.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., acetone or diethyl ether).
-
Collect the polymer by filtration and dry under vacuum.
Caption: A typical workflow for the synthesis of PILs.
Application Frontiers of Vinylimidazolium Ionic Liquids and Their Polymers
The unique combination of properties—ionic conductivity, chemical stability, and polymer processability—has led to the exploration of VILs and PILs in a multitude of advanced applications.
Polymer Electrolytes for Energy Storage
PILs are highly promising materials for solid-state and gel-polymer electrolytes in batteries. The imidazolium groups provide pathways for ion conduction, while the polymer backbone offers mechanical stability. The ionic conductivity can be tuned by the choice of the anion and the length of the alkyl chain.
| Polymer System | Salt | Ionic Conductivity (S/cm) at Room Temp. | Reference |
| Poly(vinylimidazole) (PVIm) | Ca(TFSI)₂ (0.5 M) | 1.26 x 10⁻³ | [6] |
| Poly(vinylimidazole) (PVIm) | Ca(TFSI)₂ (1.0 M) | 0.54 x 10⁻³ | [6] |
| Poly(N-vinylimidazole)-HClO₄ | - | ~10⁻⁵ to 10⁻⁶ | [7] |
Antimicrobial Materials
The cationic nature of the imidazolium ring allows VILs and PILs to interact with and disrupt the negatively charged cell membranes of bacteria. This has led to their development as potent antimicrobial agents. The antimicrobial efficacy is strongly dependent on the length of the alkyl chain, with longer chains generally exhibiting higher activity.
| Compound | Alkyl Chain | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | Reference |
| 1-vinyl-3-hexylimidazolium bromide | C6 | 12.2 | 12.2 | [8] |
| 1-vinyl-3-octylimidazolium bromide | C8 | < 2.4 | < 4.8 | [8] |
| 1-vinyl-3-decylimidazolium bromide | C10 | < 1.2 | < 2.4 | [8] |
Gas Separation Membranes
PIL-based membranes have shown significant potential for CO₂ separation from other gases like N₂, CH₄, and H₂. The high concentration of polar imidazolium groups can provide favorable interactions with CO₂, enhancing its solubility in the membrane.
| Membrane Material | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| Poly(1-vinyl-3-hexylimidazolium-Tf₂N) | CO₂ | 69 | CO₂/N₂: ~22, CO₂/CH₄: ~18 | [9][10] |
| Poly(1-vinyl-3-disiloxaneimidazolium-Tf₂N) | CO₂ | 130 | CO₂/N₂: ~15, CO₂/CH₄: ~12 | [9][10] |
| Cross-linked poly(vinylimidazolium) gel with 75 wt% [emim][Tf₂N] | CO₂ | 540 | CO₂/H₂: 12 | [11][12] |
Conclusion and Future Outlook
The journey of vinylimidazolium ionic liquids from their discovery in the 1970s to their current prominence is a testament to the power of fundamental polymer chemistry in driving materials innovation. The initial explorations by pioneers like J.C. Salamone have blossomed into a vibrant field of research. The evolution of synthetic methods towards safer, more efficient, and halide-free routes has broadened their applicability, particularly in sensitive electrochemical systems.
Looking ahead, the future of VILs and their polymers is bright. The continued development of controlled radical polymerization techniques will enable the synthesis of PILs with precisely defined architectures, such as block copolymers, leading to materials with highly ordered nanostructures and enhanced properties. The inherent tunability of the imidazolium cation and its counter-anion will continue to be exploited to design task-specific materials for applications in sustainable energy, advanced healthcare, and environmental remediation. As our understanding of the structure-property relationships in these systems deepens, so too will their impact on science and technology.
References
-
Salamone, J. C., Israel, S. C., Taylor, P., & Snider, B. (1974). Polyvinylimidazolium salts of varying hydrophilic-hydrophobic character. Journal of Polymer Science: Polymer Symposia, 45(1), 65-73. [Link]
-
Pradhan, S., Behera, S., et al. (2024). Evaluation of 1-vinyl-3-alkyl imidazolium-based ionic liquid monomers towards antibacterial activity: An in-silico & in-vitro study. Computational Biology and Chemistry, 115, 108288. [Link]
- Salamone, J. C., Israel, S. C., Taylor, P., & Snider, B. (1973). Synthesis and homopolymerization studies of vinylimidazolium salts. Polymer, 14(12), 639.
-
Maksym, P., et al. (2022). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. International Journal of Molecular Sciences, 23(21), 13531. [Link]
-
Ferreira, H., et al. (2022). Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli. International Journal of Molecular Sciences, 23(20), 12601. [Link]
-
Salamone, J. C., Israel, S. C., Taylor, P., & Snider, B. (n.d.). Synthesis and homopolymerization studies of vinylimidazolium salts. Semantic Scholar. Retrieved from [Link]
-
Carlisle, T. K., et al. (2013). Ideal CO2/Light Gas Separation Performance of Poly(vinylimidazolium) Membranes and Poly(vinylimidazolium)-Ionic Liquid Composite Films. Industrial & Engineering Chemistry Research, 52(3), 1023-1032. [Link]
-
Struk, Ł., et al. (2021). Antibacterial activities of imidazolium ionic liquids measured as MICs. ResearchGate. [Link]
-
Carlisle, T. K., et al. (2012). CO2/light gas separation performance of cross-linked poly(vinylimidazolium) gel membranes as a function of ionic liquid loading and cross-linker content. Journal of Membrane Science, 415-416, 372-381. [Link]
-
Bara, J. E., et al. (2015). Design and Gas Separation Performance of Imidazolium Poly(ILs) Containing Multivalent Imidazolium Fillers and Crosslinking Agents. Membranes, 5(4), 688-704. [Link]
-
Carlisle, T. K., et al. (2013). Ideal CO2/Light Gas Separation Performance of Poly(vinylimidazolium) Membranes and Poly(vinylimidazolium)-Ionic Liquid Composite Films. OSTI.GOV. [Link]
-
Carlisle, T. K., et al. (2012). CO2/light gas separation performance of cross-linked poly(vinylimidazolium) gel membranes as a function of ionic liquid loading and cross-linker content. OSTI.GOV. [Link]
-
Constant, A., et al. (2022). Halide-Free Continuous Synthesis of Hydrophobic Ionic Liquids. Organic Process Research & Development, 26(8), 2465-2470. [Link]
-
Florio, W., et al. (2019). Comparative evaluation of antimicrobial activity of different types of ionic liquids. ResearchGate. [Link]
-
Goswami, S., & Dutta, A. (2011). Frequency vs. Conductivity Data at 30°C. ResearchGate. [Link]
-
Goswami, S., & Dutta, A. (2007). Measurement of ionic conductivity of poly (N-vinylimidazole) and its fluoroborate salt in solid state. ResearchGate. [Link]
- Wasserscheid, P., & van Hal, R. (2004).
-
Basak, S., et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Applied Energy Materials, 5(10), 12389-12398. [Link]
-
Goswami, S., & Dutta, A. (2011). Synthesis, Characterization and Conductivity Study of Poly (Nvinylimidazolium) Salt in Solid State. ResearchGate. [Link]
-
Basak, S., et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Publications. [Link]
-
Ferguson, J. L., et al. (2007). A greener, halide-free approach to ionic liquid synthesis. Green Chemistry, 9(12), 1324-1329. [Link]
-
Maton, C., et al. (2015). Halogen-free synthesis of symmetrical 1,3-dialkylimidazolium ionic liquids using non-enolisable starting materials. ResearchGate. [Link]
-
Holbrey, J. D., et al. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Chemical Communications, (14), 1636-1637. [Link]
-
Yuan, J., & Antonietti, M. (2011). Poly(ionic liquid)s: A new class of task-specific polymers with broad applications. Polymer. [Link]
-
Biedroń, T., et al. (2018). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm). ResearchGate. [Link]
-
Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]
-
Salamone, J. C., et al. (1978). Polymerization of vinylpyridinium salts. X. Copolymerization studies of cationicanionic monomer pairs. Journal of Polymer Science: Polymer Chemistry Edition, 16(9), 2287-2294. [Link]
- Salamone, J. C. (Ed.). (1996).
Sources
- 1. Research Portal [scholarworks.brandeis.edu]
- 2. researchgate.net [researchgate.net]
- 3. electrochem.org [electrochem.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 1-vinyl-3-alkyl imidazolium-based ionic liquid monomers towards antibacterial activity: An in-silico & in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ideal CO2/Light Gas Separation Performance of Poly(vinylimidazolium) Membranes and Poly(vinylimidazolium)-Ionic Liquid Composite Films (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. CO2/light gas separation performance of cross-linked poly(vinylimidazolium) gel membranes as a function of ionic liquid loading and cross-linker content (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Poly(3-Methyl-1-vinyl-1H-imidazolium methyl sulphate) for Advanced Polyelectrolyte Applications
Introduction: The Role of Imidazolium-Based Polyelectrolytes in Biomedical Research
Polymeric ionic liquids (PILs), a subset of polyelectrolytes, have emerged as a class of materials with exceptional potential, particularly in the biomedical and pharmaceutical sectors. Their unique combination of properties—including high ionic conductivity, thermal stability, and tunable solubility—makes them ideal candidates for sophisticated applications.[1] Among these, cationic polyelectrolytes derived from imidazolium salts are of significant interest.
This document provides a comprehensive guide to the synthesis and characterization of poly(3-Methyl-1-vinyl-1H-imidazolium methyl sulphate), a promising polyelectrolyte for researchers, scientists, and drug development professionals. The polymerization of the ionic liquid monomer, this compound[2], yields a water-soluble, cationic polymer. These polymers are foundational for creating polyelectrolyte complexes (PECs) through electrostatic interactions with oppositely charged molecules, such as anionic drugs, proteins, or nucleic acids.[3][4] This interaction avoids the need for chemical cross-linking agents, reducing potential toxicity and making PECs highly attractive for applications like controlled drug release, gene delivery, and tissue engineering.[3][5][6]
This guide details a robust free-radical polymerization method, explains the rationale behind the procedural choices, and outlines essential characterization techniques to validate the synthesis and properties of the resulting polyelectrolyte.
Section 1: The Chemistry of Polymerization
The conversion of the this compound monomer into a long-chain polymer is most commonly and accessibly achieved through free-radical polymerization. This method is well-suited for vinyl-containing monomers and can be initiated using thermal or photoinitiators.[1][7]
Mechanism of Free-Radical Polymerization
The process can be understood in three primary stages:
-
Initiation: A free-radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), is thermally decomposed to generate two primary radicals. This radical then attacks the vinyl group of the imidazolium monomer, breaking the π-bond and forming a new, monomer-centered radical.
-
Propagation: The newly formed monomer radical attacks another monomer molecule's vinyl group. This process repeats, rapidly adding monomer units and extending the polymer chain.
-
Termination: The growth of polymer chains ceases when two growing radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation).
The choice of solvent is critical. While polymerization can be conducted in various solvents, aqueous solutions are often preferred for polyelectrolyte synthesis due to the high solubility of the monomer and resulting polymer, aligning with many of their final biological applications.[8][9]
Section 2: Detailed Experimental Protocol
This protocol describes the synthesis of poly(this compound) via free-radical polymerization in an aqueous solution.
Part A: Materials and Reagents
| Reagent | CAS Number | Recommended Purity | Supplier Example |
| This compound | 26591-72-0 | >95% | Sigma-Aldrich |
| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) | 2997-92-4 | >97% | Sigma-Aldrich |
| Deionized (DI) Water | 7732-18-5 | 18.2 MΩ·cm | In-house |
| Acetone | 67-64-1 | ACS Grade | Fisher Scientific |
| Diethyl Ether | 60-29-7 | Anhydrous | Sigma-Aldrich |
Rationale for Initiator Choice: V-50 is a water-soluble azo initiator, making it ideal for polymerization in aqueous media. It decomposes under moderate heat to produce radicals without introducing metallic impurities, which is crucial for biomedical applications.
Part B: Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer hotplate
-
Condenser
-
Thermometer or thermocouple
-
Schlenk line or nitrogen/argon gas inlet
-
Magnetic stir bar
-
Glass funnels and beakers
-
Sintered glass filter funnel or Büchner funnel
-
Vacuum flask and vacuum line
-
Vacuum oven
Part C: Step-by-Step Synthesis Procedure
-
Monomer Preparation:
-
Weigh 10.0 g (45.4 mmol) of this compound monomer.
-
Note: The monomer is hygroscopic; handle it quickly in a low-humidity environment.
-
-
Reaction Setup:
-
Assemble the three-neck flask with a condenser, a gas inlet, and a rubber septum for later additions. Place a magnetic stir bar inside.
-
Place the flask in an oil bath on the magnetic stirrer hotplate.
-
Purge the entire system with an inert gas (Nitrogen or Argon) for 20-30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a slight positive pressure of inert gas throughout the reaction.
-
-
Dissolution:
-
Add 40 mL of deionized water to the flask via a syringe through the septum.
-
Add the pre-weighed monomer to the flask. Stir until it is completely dissolved.
-
-
Initiator Addition:
-
In a separate vial, dissolve 0.123 g (0.454 mmol, 1 mol% relative to monomer) of V-50 initiator in 5 mL of deionized water.
-
Degas the initiator solution by bubbling inert gas through it for 15 minutes.
-
Add the initiator solution to the reaction flask using a degassed syringe.
-
-
Polymerization Reaction:
-
Heat the reaction mixture to 60-65 °C with continuous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. The solution will gradually become more viscous as the polymer forms.
-
-
Polymer Precipitation and Purification:
-
After the reaction period, cool the flask to room temperature.
-
Pour the viscous polymer solution slowly into a beaker containing a large excess of acetone (~400 mL) while stirring vigorously.
-
The polymer will precipitate as a white, gummy solid.
-
Decant the acetone and re-dissolve the polymer in a minimal amount of DI water (~20 mL).
-
Re-precipitate the polymer by adding the solution to fresh acetone. Repeat this dissolution-precipitation step two more times to remove unreacted monomer and initiator fragments.
-
-
Final Washing and Drying:
-
After the final precipitation, wash the polymer with diethyl ether to help remove residual water and acetone.
-
Collect the polymer by vacuum filtration.
-
Dry the final product in a vacuum oven at 50 °C for 48 hours or until a constant weight is achieved. The final product should be a white to pale-yellow solid.
-
Section 3: Characterization of the Synthesized Polyelectrolyte
Proper characterization is essential to confirm the successful synthesis and determine the key properties of the polymer.
Analytical Techniques
-
¹H NMR Spectroscopy: This is the primary method to confirm polymerization. The key diagnostic is the disappearance of the characteristic signals from the vinyl group protons of the monomer (typically found between 5.0 and 7.5 ppm).[1] The appearance of broad peaks corresponding to the polymer backbone confirms the formation of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the presence of key functional groups in the polymer and the absence of the vinyl C=C stretching peak (~1650 cm⁻¹) from the monomer.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Causality Note: A PDI value significantly greater than 1 is typical for conventional free-radical polymerization. Due to the charged nature of the polyelectrolyte, SEC analysis is challenging and requires an aqueous mobile phase with added salts (e.g., NaNO₃) to screen the ionic interactions between the polymer and the column material.[10]
-
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. Poly(vinylimidazolium) salts generally exhibit good thermal stability, often stable up to 250-300 °C.[1][11]
Table of Expected Characterization Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Vinyl Protons | Signals at ~5.4, ~5.9, and ~7.1 ppm should be absent or significantly diminished.[1] |
| (in D₂O) | Polymer Backbone | Broad signals appearing between ~1.5 and ~4.5 ppm. |
| Imidazolium Ring/Methyl Protons | Peaks corresponding to the imidazolium ring and methyl groups will remain but will be broader than in the monomer spectrum. | |
| FTIR | C=C Stretch (Vinyl) | Peak at ~1650 cm⁻¹ should be absent. |
| (KBr Pellet) | C-H Stretch (Backbone) | Peaks present around 2900-3000 cm⁻¹. |
| SEC/GPC | Polydispersity Index (PDI) | Typically in the range of 1.5 - 3.0 for this method. |
| (Aqueous Phase) | Molecular Weight (Mw) | Highly dependent on reaction conditions; can range from 10,000 to >100,000 g/mol . |
| TGA | Onset Decomposition Temp. (Td) | Typically >250 °C in a Nitrogen atmosphere.[11] |
Section 4: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Reagents: The monomer and resulting polymer are ionic salts and should be handled with care. Azo initiators like V-50 can be unstable; store them according to the manufacturer's recommendations and avoid excessive heat or shock.
-
Ventilation: All procedures, especially those involving organic solvents like acetone and diethyl ether, should be performed in a well-ventilated chemical fume hood.
-
Inert Gas: Handle inert gas cylinders with care and ensure they are properly secured.
References
- Polyelectrolyte Complexes: A Review of their Applicability in Drug Delivery Technology. (n.d.).
- Polyelectrolyte Complex for Drug Delivery. (n.d.). Archives of Pharmacal Research.
- Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. (2014).
- Free-Radical Solution Copolymerization of the Ionic Liquid Monomer 1-Vinyl-3-Ethylimidazolium Bromide with Acrylonitrile. (2009).
- Polyelectrolyte Complex for Drug Delivery in Biomedical Applications: A Review. (2021).
- UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes. (2020).
- Spotlight on Polyelectrolyte Complexes and Their Medical Application in Drug Delivery. (2025). Al Mustansiriyah Journal of Pharmaceutical Sciences.
- 3-methyl-1-vinyl-1H-imidazolium methyl sulph
- Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates. (1987).
- Controlled radical polymerization and in-depth mass-spectrometric characterization of poly(ionic liquid)s and their photopatterning on surfaces. (2015). RSC Publishing.
- Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. (2015).
- Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... (n.d.).
- 1-Vinylimidazole. (n.d.). Wikipedia.
- 3-METHYL-1-VINYL-1H-IMIDAZOLIUM METHYL SULPH
- Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. (n.d.). Polymer Chemistry (RSC Publishing).
- Synthesis and characterization of poly(1-vinyl-3-alkylimidazolium) iodide polymers for quasi-solid electrolytes in dye sensitized solar cells. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polyelectrolyte Complexes: A Review of their Applicability in Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal-dtt.org [journal-dtt.org]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 10. Controlled radical polymerization and in-depth mass-spectrometric characterization of poly(ionic liquid)s and their photopatterning on surfaces - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01320H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Enhancing Battery Performance with 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate as an Electrolyte Additive
Introduction: The Imperative for Advanced Electrolyte Formulations
The advancement of next-generation energy storage systems, particularly high-voltage and high-energy-density lithium-ion batteries, is critically dependent on the stability and performance of the electrolyte. Conventional carbonate-based electrolytes suffer from inherent limitations, including flammability and a narrow electrochemical stability window, leading to decomposition at the electrode surfaces.[1] This degradation results in the continuous growth of an unstable solid electrolyte interphase (SEI) on the anode and cathode-electrolyte interphase (CEI) on the cathode, consuming active lithium, increasing impedance, and ultimately causing rapid capacity fade.
Ionic liquids (ILs) have emerged as a promising class of materials to address these challenges due to their negligible vapor pressure, non-flammability, high ionic conductivity, and wide electrochemical windows.[1][2] Specifically, functionalized ILs used as electrolyte additives in small quantities (typically 1-5 wt%) can fundamentally alter the electrode-electrolyte interface for enhanced stability.
This guide focuses on 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate ([VMIM][MeSO4]), an imidazolium-based ionic liquid featuring a reactive vinyl group.[3][4] The strategic incorporation of this vinyl moiety allows for in-situ electropolymerization on the electrode surface. This process forms a thin, stable, and ionically conductive polymer film that effectively passivates the electrode, preventing deleterious side reactions with the bulk electrolyte.[2] These application notes provide a comprehensive overview of the mechanism, protocols for implementation, and methods for characterization of [VMIM][MeSO4] as a high-performance electrolyte additive.
Physicochemical Properties of [VMIM][MeSO4]
A thorough understanding of the additive's properties is essential for its effective application.
| Property | Value | Source(s) |
| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium;methyl sulfate | [4][5] |
| CAS Number | 26591-72-0 | [3][6] |
| Molecular Formula | C₇H₁₂N₂O₄S | [4][7] |
| Molecular Weight | ~220.25 g/mol | [4] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | ≥95% | |
| Key Structural Features | Imidazolium Cation with a Vinyl Group at N1 | [7] |
Core Mechanism: In-Situ Electropolymerization for Interfacial Stabilization
The primary advantage of [VMIM][MeSO4] stems from the vinyl group attached to the imidazolium cation. During the initial charging cycles of a battery, when the electrochemical potential reaches a sufficient level, the vinyl group can undergo electrochemically initiated polymerization directly on the surface of the high-voltage cathode (e.g., NMC) or even the anode.[2]
This in-situ polymerization forms a protective poly(vinyl-imidazolium) layer. This polymer film is electronically insulating but ionically conductive, which is the ideal characteristic for a stable interphase.
The key benefits of this protective film are:
-
Suppression of Electrolyte Oxidation: It acts as a physical barrier, preventing the continuous decomposition of the bulk carbonate solvent on the high-voltage cathode surface.
-
Reduced Interfacial Impedance: By forming a stable and compact layer, it prevents the uncontrolled growth of a resistive SEI/CEI layer that would otherwise increase cell impedance over time.
-
Enhanced Structural Integrity of Electrodes: For anodes like silicon that experience significant volume changes, a flexible polymer SEI can better accommodate the mechanical stress, improving cycle life.
The proposed mechanism is visualized in the diagram below.
Caption: Mechanism of interfacial stabilization via electropolymerization of [VMIM]⁺.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation, assembly, and testing of battery cells incorporating the [VMIM][MeSO4] additive. All procedures involving electrolytes and cell components should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Preparation of [VMIM][MeSO4]-Containing Electrolyte
This protocol details the preparation of a standard lithium-ion battery electrolyte with the ionic liquid additive.
Materials:
-
Baseline Electrolyte: e.g., 1.0 M Lithium Hexafluorophosphate (LiPF₆) in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (3:7 wt/wt)
-
Additive: this compound ([VMIM][MeSO4]) (≥95% purity)
-
Argon-filled glovebox
-
Precision balance (±0.1 mg)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and appropriate glassware
Procedure:
-
Environment Control: Ensure the glovebox environment is stable and dry before introducing any materials.
-
Weighing the Additive: On the precision balance, accurately weigh the desired amount of [VMIM][MeSO4]. A typical starting concentration is 1-3 wt% of the total electrolyte mass. For example, for 10 g of final electrolyte at 2 wt% concentration, weigh 0.2 g of [VMIM][MeSO4].
-
Weighing the Baseline Electrolyte: In a separate container, weigh the corresponding amount of the baseline electrolyte (e.g., 9.8 g).
-
Mixing: Add the weighed [VMIM][MeSO4] to the baseline electrolyte. Add a magnetic stir bar to the container.
-
Dissolution: Seal the container and place it on a magnetic stirrer. Stir the solution at room temperature (e.g., 300-500 rpm) until the [VMIM][MeSO4] is fully dissolved. This may take several hours. Visually inspect for any undissolved particles.
-
Storage: Store the final electrolyte solution in a sealed container within the glovebox, away from light, until ready for use.
Protocol 2: Coin Cell (CR2032) Assembly
This protocol follows standard procedures for assembling CR2032-type coin cells for electrochemical testing.
Materials:
-
Cathode: e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) coated on aluminum foil, punched to 14 mm diameter discs.
-
Anode: e.g., Graphite coated on copper foil, punched to 15 mm diameter discs.
-
Separator: e.g., Celgard 2325, punched to 16 mm diameter discs.
-
Prepared Electrolyte (from Protocol 1) and Baseline Electrolyte (for control cells).
-
CR2032 coin cell components (casings, spacers, springs).
-
Crimping machine.
-
Micropipette.
Procedure:
-
Drying: Dry the electrodes and separator in a vacuum oven overnight at appropriate temperatures (e.g., 110 °C for electrodes, 70 °C for separator) and transfer them into the glovebox without exposure to air.
-
Assembly Stack: Place the cathode disc in the center of the bottom cell casing.
-
Electrolyte Addition (Cathode Side): Dispense a small amount of electrolyte (~25 µL) onto the cathode surface to ensure good wetting.
-
Separator Placement: Carefully place the separator on top of the wetted cathode.
-
Anode Placement: Place the anode disc on top of the separator, ensuring it is centered.
-
Component Addition: Add a spacer and then the spring on top of the anode.
-
Final Sealing: Place the top casing and transfer the assembled cell to the crimping machine. Crimp the cell with the appropriate pressure to ensure a hermetic seal.
-
Resting: Allow the assembled cells to rest for at least 12 hours before testing to ensure complete electrolyte wetting of the electrodes.
-
Control Group: Assemble an identical set of cells using the baseline electrolyte without the [VMIM][MeSO4] additive to serve as a control group for performance comparison.
Protocol 3: Electrochemical Characterization Workflow
To validate the efficacy of the [VMIM][MeSO4] additive, a series of electrochemical tests should be performed.
Caption: Standard experimental workflow for evaluating the electrolyte additive.
Detailed Steps:
-
Formation Cycles: Cycle the cells at a low rate (e.g., C/20 or C/10) for the first 2-4 cycles. This step is crucial for the initial, controlled formation of the SEI/CEI layer.
-
Cyclic Voltammetry (CV): Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) over the operating voltage range. A reduction in oxidative current at high potentials in the additive-containing cell compared to the control indicates successful passivation of the cathode.[2]
-
Galvanostatic Cycling: Perform long-term cycling at a moderate rate (e.g., C/3 or C/2) to assess capacity retention and Coulombic efficiency. Compare the stability of the additive cell versus the control cell.
-
Rate Capability: Test the cells at various C-rates (e.g., from C/10 to 2C) to determine the impact of the additive on power performance.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before cycling, after formation, and at regular intervals during the long-term cycling test. An increase in the semicircle diameter of the Nyquist plot corresponds to impedance growth. The additive should ideally suppress this growth.
-
Post-Mortem Analysis: After cycling, carefully disassemble the cells inside a glovebox. Harvest the electrodes, gently rinse them with a solvent like dimethyl carbonate (DMC) to remove residual electrolyte, and dry them under vacuum. Analyze the electrode surfaces using X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to confirm the chemical composition and morphology of the protective film.[2]
Expected Results & Data Interpretation
The successful implementation of [VMIM][MeSO4] should yield significant performance improvements over the baseline electrolyte.
| Performance Metric | Baseline Electrolyte (Control) | Electrolyte with 2 wt% [VMIM][MeSO4] | Rationale for Improvement |
| 1st Cycle Coulombic Efficiency | 85-90% | >90% | The additive forms a more efficient passivation layer, consuming less active lithium. |
| Capacity Retention (after 200 cycles @ C/2) | <70% | >85% | The stable polymer film prevents ongoing electrolyte degradation and preserves the electrode structure. |
| Interfacial Resistance (after 200 cycles) | High and continuously increasing | Low and stable | The passivating layer prevents the growth of a highly resistive SEI/CEI. |
| High Voltage Stability | Significant oxidative current >4.3V | Oxidative current suppressed | The electropolymerized film blocks the electrolyte from reaching the catalytically active cathode surface. |
Safety Precautions
-
Handle all electrolyte components, especially LiPF₆, with extreme care inside a glovebox. LiPF₆ can react with trace moisture to produce hazardous hydrofluoric acid (HF).
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
[VMIM][MeSO4] is harmful to aquatic life with long-lasting effects.[4] Dispose of all chemical waste according to institutional and local regulations.
-
Never short-circuit or improperly handle charged battery cells, as this can lead to thermal runaway.
Conclusion
This compound serves as a highly effective, polymerizable electrolyte additive for enhancing the performance and lifespan of lithium-ion batteries. Its ability to form a stable, protective film in-situ on electrode surfaces addresses the critical challenge of interfacial instability, particularly in high-voltage systems. By suppressing electrolyte decomposition and minimizing impedance growth, [VMIM][MeSO4] enables superior capacity retention and cycling stability. The protocols outlined in this guide provide a robust framework for researchers to successfully integrate and validate this promising additive in their battery development workflows.
References
- Smolecule. This compound.
- Benchchem. This compound.
- ResearchGate. Vinyl-functionalized imidazolium ionic liquids as new electrolyte additives for high-voltage Li-ion batteries.
- Alkylimidazolium-Based Ionic Liquids as Lithium-Ion Battery Electrolyte.
- CHEMFISH TOKYO CO.,LTD. This compound - Ionic Liquids,Battery addi.
- OUCI. Vinyl-functionalized imidazolium ionic liquids as new electrolyte additives for high-voltage Li-ion batteries.
- PubChem. This compound.
- Sigma-Aldrich. This compound.
- Frontiers. Ionic liquids and their derivatives for lithium batteries: role, design strategy, and perspectives.
- ResearchGate. Imidazolium Based Ionic Liquid Electrolytes for Li-Ion Secondary Batteries Based on Graphite and LiFePO4.
- Google Patents. Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates.
- Royal Society of Chemistry. Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries.
- MDPI. An Ionic Liquid Electrolyte Additive for High-Performance Lithium–Sulfur Batteries.
- OSTI.GOV. Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach.
- Wikipedia. 1-Vinylimidazole.
- ResearchGate. Liquid Electrolytes Based on Ionic Liquids for Lithium-Ion Batteries.
- ChemicalBook. This compound.
- Solvent oligomerization during SEI formation on model systems for Li-ion battery anodes.
- Sigma-Aldrich. Rise of Electrolyte Additives in Advancing Lithium ion Battery.
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Ionic Liquids,Battery addi - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 4. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 26591-72-0 | Benchchem [benchchem.com]
- 6. This compound | 26591-72-0 [chemicalbook.com]
- 7. Buy this compound | 26591-72-0 [smolecule.com]
Application Notes & Protocols: 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate in Electrochemical Systems
Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-VMIM-ELECTROCHEM-2026 Version: 1.0
Section 1: Executive Summary & Core Concepts
This document provides a detailed technical guide for researchers, scientists, and engineers on the application of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate, hereafter referred to as [VMIM][MeSO₄], in advanced electrochemical systems. As a member of the imidazolium ionic liquid family, [VMIM][MeSO₄] possesses a unique combination of properties that make it highly suitable for next-generation energy storage and conversion devices.[1][2] Its primary advantages stem from the presence of a polymerizable vinyl group on the imidazolium cation, which allows for its use not only as a conductive salt or solvent but also as a monomer for creating solid-state and gel-polymer electrolytes.[1][3]
The core directive of this guide is to move beyond mere procedural descriptions and provide a causal understanding of experimental choices. We will explore the synthesis, physicochemical properties, and key applications of [VMIM][MeSO₄], with a focus on its role as an electrolyte additive in high-voltage lithium-ion batteries and as a foundational monomer for poly(ionic liquid) (PIL) electrolytes. Each application is supported by a detailed, field-proven protocol designed for reproducibility and validation.
Section 2: Physicochemical Profile of [VMIM][MeSO₄]
The utility of [VMIM][MeSO₄] in electrochemistry is directly linked to its physical and chemical characteristics. The imidazolium core provides good ionic conductivity and electrochemical stability, while the methyl sulphate anion contributes to its hydrophilicity and thermal robustness.[3] The defining feature, however, is the vinyl group at the N-1 position, which introduces the capability for in-situ or ex-situ polymerization.[1][3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance in Electrochemical Applications |
| Molecular Formula | C₇H₁₂N₂O₄S | Defines the constituent atoms and ionic composition.[4] |
| Molecular Weight | ~220.24 g/mol | Essential for calculating molar concentrations and stoichiometry.[3][4] |
| Appearance | Pale-yellow to Yellow-brown Solid | Visual identifier for purity assessment.[4] |
| Density (at 20°C) | ~1.408 g/cm³ | Important for volumetric calculations in electrolyte formulation.[3][5] |
| Solubility | Soluble in water and polar organic solvents | High water solubility facilitates certain synthesis and purification steps and influences its hygroscopic nature.[1][3] |
| Thermal Stability | High decomposition temperature | Crucial for the safety and operational window of energy storage devices, preventing thermal runaway.[1] |
| Ionic Conductivity | Moderate to High | Enables efficient ion transport between electrodes, a fundamental requirement for any electrolyte.[1] |
| Electrochemical Window | > 4 V | A wide potential window is necessary to avoid electrolyte degradation when paired with high-voltage electrodes.[6] |
The Strategic Importance of the Vinyl Group
The vinyl moiety (−CH=CH₂) is the most significant functional group from an applications perspective. It can undergo free-radical polymerization, allowing for the transformation of a liquid electrolyte component into a solid or quasi-solid polymer matrix.[3][6] This process, known as electropolymerization when initiated by an applied potential, is particularly valuable for forming protective interlayers directly on electrode surfaces.[7][8]
Section 3: Synthesis and Material Preparation
Synthesis Overview: Quaternization Reaction
The standard synthesis of [VMIM][MeSO₄] is a direct quaternization reaction. This involves the nucleophilic attack by the nitrogen atom of 1-vinylimidazole on the electrophilic methyl group of dimethyl sulphate.[1] This method is efficient and yields the desired ionic liquid with high purity after appropriate workup.[3]
-
Reactants : 1-vinylimidazole and Dimethyl sulphate.
-
Mechanism : A bimolecular nucleophilic substitution (SN2) reaction forms the imidazolium salt.[1]
-
Purification : The resulting product is typically purified via recrystallization to remove unreacted starting materials and impurities.[1]
-
Characterization : The final structure and purity are confirmed using techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[1][6]
Section 4: Application Note I: Electrolyte Additive for High-Voltage Cathodes
The Challenge: Interfacial Instability in High-Voltage Batteries
Next-generation lithium-ion batteries utilize high-voltage cathode materials (e.g., LiNi₀.₅Mn₁.₅O₄, LNMO) to achieve higher energy densities. However, conventional carbonate-based electrolytes (e.g., LiPF₆ in EC/DMC) suffer from severe oxidative decomposition above 4.5 V vs. Li/Li⁺. This continuous degradation leads to the formation of an unstable cathode-electrolyte interphase (CEI), resulting in rapid capacity fade, poor rate performance, and significant safety concerns.[9][10][11]
The [VMIM][MeSO₄] Solution: In-Situ Formation of a Protective Polymer CEI
Introducing a small quantity (e.g., 1-5 wt.%) of [VMIM][MeSO₄] into the conventional electrolyte offers a powerful solution. During the initial charging cycles, the vinyl group of the [VMIM]⁺ cation undergoes electro-initiated polymerization at the high-potential cathode surface.[7][8] This creates a thin, stable, and ionically conductive poly(ionic liquid) film that passivates the electrode.
Causality of Improvement:
-
Physical Barrier : The polymer film acts as a physical shield, preventing direct contact between the highly oxidative cathode surface and the bulk electrolyte.
-
Electrochemical Stability : The resulting poly-imidazolium film is inherently more stable at high potentials than the organic carbonate solvents.
-
Ion Conduction : The film is designed to be a good Li⁺ conductor, ensuring that lithium ion transport to the cathode is not impeded.
-
Enhanced Safety : By mitigating electrolyte decomposition, the generation of flammable gases is suppressed, improving the overall safety profile of the cell.[9][12]
Caption: Workflow for in-situ formation of a protective CEI using [VMIM][MeSO₄].
Section 5: Protocol I: Fabrication and Testing of a High-Voltage Coin Cell
This protocol details the procedure for evaluating [VMIM][MeSO₄] as an electrolyte additive in a CR2032 coin cell with an LNMO cathode and a lithium metal anode.
Materials and Equipment
-
Active Materials : LiNi₀.₅Mn₁.₅O₄ (cathode), Lithium metal foil (anode)
-
Electrolyte : Baseline: 1.0 M LiPF₆ in ethylene carbonate/dimethyl carbonate (EC/DMC, 1:1 v/v). Additive: this compound ([VMIM][MeSO₄]).
-
Cell Components : CR2032 coin cell parts (cases, spacers, springs), Celgard separator.
-
Equipment : Argon-filled glovebox (<0.5 ppm H₂O, O₂), battery cycler (potentiostat/galvanostat), vacuum oven, planetary mixer, doctor blade coater.
Step-by-Step Methodology
PART A: Cathode Slurry Preparation and Coating
-
Mixing : In a planetary mixer, combine LNMO powder, Super P carbon black (conductive additive), and polyvinylidene fluoride (PVDF) binder in an 8:1:1 weight ratio.
-
Slurrying : Add N-Methyl-2-pyrrolidone (NMP) as the solvent and mix until a homogeneous, viscous slurry is formed.
-
Coating : Cast the slurry onto an aluminum current collector using a doctor blade set to the desired thickness.
-
Drying : Dry the coated electrode in a vacuum oven at 120°C for 12 hours to completely remove the NMP solvent.
-
Calendering & Punching : Calender the electrode sheet to the target density and then punch out circular cathodes (e.g., 12 mm diameter).
PART B: Electrolyte Formulation (Inside Glovebox)
-
Baseline Preparation : In a volumetric flask, dissolve the required amount of LiPF₆ salt in the EC/DMC solvent mixture to achieve a 1.0 M concentration.
-
Additive Introduction : To the baseline electrolyte, add [VMIM][MeSO₄] to reach a final concentration of 3% by weight. Stir vigorously until fully dissolved. Causality Note: 3 wt.% is often a good starting point to ensure sufficient monomer for film formation without drastically increasing viscosity or altering bulk electrolyte properties.[7]
PART C: Coin Cell Assembly (Inside Glovebox)
-
Place the prepared LNMO cathode into the bottom can of the CR2032 cell.
-
Dispense two drops of the formulated electrolyte onto the cathode surface.
-
Position a Celgard separator on top of the cathode.
-
Add another two drops of electrolyte onto the separator.
-
Place the lithium metal anode onto the wet separator.
-
Add a stainless steel spacer and a spring.
-
Carefully place the top cap and crimp the cell using a hydraulic crimping machine to ensure a hermetic seal.
PART D: Electrochemical Characterization
-
Resting Period : Allow the assembled cell to rest for 12 hours to ensure complete wetting of the electrodes and separator.
-
Formation Cycles : Perform two initial charge/discharge cycles at a low C-rate (e.g., C/10) between 3.5 V and 4.9 V. This step is critical for the controlled electropolymerization of the [VMIM]⁺ additive to form the protective CEI.
-
Galvanostatic Cycling : Cycle the cell at a higher rate (e.g., 1C) between 3.5 V and 4.9 V for at least 100 cycles to evaluate long-term stability and capacity retention.
-
Rate Capability : Test the cell's performance by cycling at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to assess its ability to deliver capacity at different charge/discharge speeds.
Section 6: Application Note II: Monomer for Poly(Ionic Liquid) Electrolytes
The Challenge: Safety Risks of Liquid Electrolytes
Conventional energy storage devices rely on liquid electrolytes, which pose significant safety hazards, including leakage and flammability.[9][11] The transition to solid-state or quasi-solid-state electrolytes is a critical step toward developing safer, more durable devices.
The [VMIM][MeSO₄] Solution: Creating Solid Ion Conductors
[VMIM][MeSO₄] serves as an excellent ionic liquid monomer (ILM) for creating poly(ionic liquid)s (PILs).[6] Through free-radical polymerization, the individual monomer units link together via their vinyl groups to form a solid, non-volatile polymer backbone. The imidazolium cations are covalently attached to this backbone, while the methyl sulphate anions remain mobile, providing the necessary ionic conductivity.
Causality of Functionality:
-
Safety : The resulting solid PIL film is non-flammable and eliminates the risk of leakage.
-
Mechanical Integrity : The polymer provides mechanical strength and can act as both the electrolyte and the separator.
-
Ion Transport : While conductivity is typically lower than in liquid counterparts, it can be optimized by tuning the polymer structure and is often sufficient for many device applications.
-
Tunability : The properties of the PIL can be tuned by copolymerizing [VMIM][MeSO₄] with other monomers or by adding plasticizers.
Caption: Synthesis and characterization workflow for a [VMIM][MeSO₄]-based PIL film.
Section 7: Protocol II: Synthesis of a Freestanding PIL Electrolyte Film
This protocol provides a method for synthesizing a solid PIL film from [VMIM][MeSO₄] via thermal free-radical polymerization.
Materials and Equipment
-
Monomer : this compound ([VMIM][MeSO₄])
-
Initiator : Azobisisobutyronitrile (AIBN)
-
Solvent : Acetonitrile (ACN)
-
Equipment : Glass plates, Teflon tape, vacuum oven, Electrochemical Impedance Spectroscopy (EIS) analyzer, Thermogravimetric Analyzer (TGA).
Step-by-Step Methodology
-
Solution Preparation : In a vial, dissolve 1g of [VMIM][MeSO₄] and 10 mg of AIBN (1 wt.% relative to monomer) in 5 mL of acetonitrile. Stir until a clear, homogeneous solution is obtained. Causality Note: AIBN is a common thermal initiator that decomposes to form free radicals upon heating, initiating the polymerization of the vinyl groups.
-
Mold Preparation : Create a mold by placing Teflon tape around the edges of a clean glass plate.
-
Casting : Pour the prepared solution into the mold, ensuring it spreads evenly.
-
Solvent Evaporation : Place the cast film in a fume hood at room temperature for 2-3 hours to allow for slow evaporation of the acetonitrile.
-
Polymerization : Transfer the glass plate to a vacuum oven. Heat at 70°C for 24 hours. The heat will activate the AIBN initiator and drive the polymerization process, solidifying the film.
-
Film Recovery : After cooling to room temperature, carefully peel the freestanding, transparent PIL film from the glass substrate.
-
Characterization :
-
Ionic Conductivity : Punch out a circular sample of the PIL film. Sandwich it between two stainless steel blocking electrodes in a coin cell. Use EIS to measure the bulk resistance (R_b) of the electrolyte. Calculate conductivity (σ) using the formula σ = L / (R_b * A), where L is the film thickness and A is the electrode area.
-
Thermal Stability : Use TGA to determine the decomposition temperature of the PIL film by heating a small sample under a nitrogen atmosphere from room temperature to 600°C.
-
Section 8: Safety, Handling, and Storage
All work with ionic liquids and battery components should be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, lab coats, and chemical-resistant gloves (e.g., nitrile).[13][14][15]
-
Handling : Handle [VMIM][MeSO₄] in a well-ventilated area or a fume hood.[14][15] Avoid inhalation of dust or contact with skin and eyes.[13][15] In case of contact, wash the affected area thoroughly with water.[13]
-
Storage : Store [VMIM][MeSO₄] in a cool, dry place away from direct sunlight.[13] Keep the container tightly sealed to prevent moisture absorption, which can affect its electrochemical properties.
-
Toxicity : Imidazolium-based ionic liquids are known to exhibit some level of toxicity, and preliminary studies have indicated potential harmful effects on aquatic life and other biological systems.[16][17] Handle with care and dispose of waste according to institutional and local regulations.
Section 9: References
-
Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries. Industrial Chemistry & Materials.
-
Ionic liquids and their derivatives for lithium batteries: role, design strategy, and perspectives. Energy & Environmental Materials.
-
Ionic Liquid-Based Electrolytes for High Energy, Safer Lithium Batteries. ACS Publications.
-
Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. MDPI.
-
Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications. PMC - NIH.
-
This compound | 26591-72-0. Smolecule.
-
Toxicity and biodegradability of imidazolium ionic liquids. PubMed.
-
Safety Data Sheet - 1-Ethyl-3-methylimidazolium acetate. Iolitec.
-
Safety Data Sheet - Ionic Liquid Screen. Hampton Research.
-
Safety Data Sheet - 1-Butyl-3-methylimidazolium chloride. Iolitec.
-
The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Food and Chemical Toxicology.
-
This compound. PubChem.
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI.
-
This compound | 26591-72-0. Sigma-Aldrich.
-
This compound | 26591-72-0. ChemicalBook.
-
This compound | 26591-72-0. ChemicalBook.
-
Electrochemical properties of 1-vinyl-3-alkylimidazole bromide ionic liquids. ResearchGate.
-
This compound | 26591-72-0. Benchchem.
-
Vinyl-functionalized imidazolium ionic liquids as new electrolyte additives for high-voltage Li-ion batteries | Request PDF. ResearchGate.
-
Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. PMC.
-
Electrochemical Applications of Room-Temperature Ionic Liquids. Interface, The Electrochemical Society.
-
This compound - Product Information. CHEMFISH TOKYO CO.,LTD.
-
Vinyl-functionalized imidazolium ionic liquids as new electrolyte additives for high-voltage Li-ion batteries. Semantic Scholar.
-
Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. MDPI.
Sources
- 1. Buy this compound | 26591-72-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 26591-72-0 | Benchchem [benchchem.com]
- 4. This compound | 26591-72-0 [sigmaaldrich.com]
- 5. This compound | 26591-72-0 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vinyl-functionalized imidazolium ionic liquids as new electrolyte additives for high-voltage Li-ion batteries | Semantic Scholar [semanticscholar.org]
- 9. Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 10. oaepublish.com [oaepublish.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. iolitec.de [iolitec.de]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. iolitec.de [iolitec.de]
- 16. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate in Developing Conductive Materials
For: Researchers, scientists, and drug development professionals exploring novel conductive materials.
Introduction: The Promise of Poly(ionic liquid)s
Ionic liquids (ILs) have emerged as a versatile class of materials with a unique combination of properties, including high ionic conductivity, thermal stability, and low vapor pressure. When these properties are combined with the processability of polymers, a new class of materials known as poly(ionic liquid)s (PILs) is born. These materials are at the forefront of research for a wide range of applications, from solid-state electrolytes in batteries and fuel cells to antistatic coatings and sensors.[1][2]
This guide focuses on a particularly promising monomer for the synthesis of PILs: 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate (MVIMS). The presence of the vinyl group allows for straightforward polymerization, while the imidazolium and methyl sulphate ions provide the basis for ionic conductivity. This document provides a comprehensive overview of the synthesis, characterization, and application of MVIMS-based conductive materials, complete with detailed protocols and the scientific rationale behind the experimental choices.
Part 1: Understanding this compound (MVIMS)
MVIMS is an imidazolium-based ionic liquid monomer. Its structure, presented below, is key to its function.
Figure 1: Chemical structure of this compound.
The imidazolium ring provides a stable, positively charged core, while the vinyl group serves as the polymerizable moiety. The methyl sulphate anion is the counter-ion that, along with the imidazolium cation, facilitates ionic conduction.
Key Properties of MVIMS
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₄S | [3] |
| Molecular Weight | 220.25 g/mol | [3] |
| Appearance | Pale-yellow to yellow-brown solid | [4] |
| Purity | Typically ≥95% | [4] |
Part 2: Synthesis of Poly(this compound) [p(MVIMS)]
The most common method for polymerizing vinyl monomers like MVIMS is free-radical polymerization. This method is relatively simple and can be initiated using thermal initiators like azobisisobutyronitrile (AIBN).
Protocol 1: Free-Radical Polymerization of MVIMS
This protocol describes the synthesis of p(MVIMS) via a straightforward free-radical polymerization in a suitable solvent.
Materials:
-
This compound (MVIMS)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol before use)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen or Argon gas supply with a bubbler
-
Vacuum line
Procedure:
-
Preparation: In a Schlenk flask, dissolve MVIMS (e.g., 5 g, 22.7 mmol) in anhydrous DMF (e.g., 10 mL).
-
Initiator Addition: Add AIBN (e.g., 0.037 g, 0.227 mmol, 1 mol% relative to monomer) to the solution.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under a nitrogen or argon atmosphere for 24 hours. The solution will become more viscous as the polymerization proceeds.
-
Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of diethyl ether (e.g., 200 mL) with vigorous stirring. The polymer will precipitate as a solid.
-
Isolation and Drying: Decant the diethyl ether. Wash the polymer precipitate with fresh diethyl ether two more times to remove any unreacted monomer and initiator. Dry the resulting polymer under vacuum at 60°C for 24 hours to obtain the final p(MVIMS) product.
Figure 2: Workflow for the free-radical polymerization of MVIMS.
Causality Behind Experimental Choices:
-
AIBN as Initiator: AIBN is a common thermal initiator that decomposes at a convenient rate at 70°C to generate free radicals, initiating the polymerization.[5][6]
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves both the ionic liquid monomer and the resulting polymer, ensuring a homogeneous reaction mixture.
-
Freeze-Pump-Thaw Cycles: Oxygen is a radical scavenger and can terminate the polymerization prematurely. This degassing step is crucial for achieving high molecular weight polymers.
-
Precipitation in Diethyl Ether: p(MVIMS) is insoluble in diethyl ether, a non-polar solvent, allowing for its effective separation from the reaction mixture.
Part 3: Characterization of p(MVIMS)
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the polymer.
Sample Preparation:
-
Dissolve 5-10 mg of the dried p(MVIMS) in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.[7]
-
Ensure the polymer is fully dissolved; gentle warming or vortexing may be necessary.
Expected Spectral Features:
-
The characteristic peaks of the vinyl protons (typically between 5 and 7 ppm) present in the monomer spectrum will disappear or significantly diminish in the polymer spectrum.[8]
-
The proton signals of the imidazolium ring and the methyl groups will remain, but may show some broadening due to the polymeric nature of the sample.
Protocol 3: Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the polymer.
TGA Procedure:
-
Place 5-10 mg of the dried p(MVIMS) in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[9][10]
-
The resulting thermogram will show the onset of decomposition, indicating the thermal stability of the polymer. For similar poly(vinylimidazolium) salts, decomposition typically begins above 250°C.
DSC Procedure:
-
Place 5-10 mg of the dried p(MVIMS) in a DSC pan.
-
Perform a heat-cool-heat cycle, for example:
-
The second heating scan is typically used to determine the glass transition temperature (Tg), which is a key indicator of the polymer's amorphous nature and is crucial for understanding its ionic conductivity.
Figure 3: Key characterization techniques for p(MVIMS).
Part 4: Fabrication and Characterization of Conductive Films
To be used in devices, p(MVIMS) needs to be processed into a usable form, typically a thin film.
Protocol 4: Solution Casting of p(MVIMS) Films
Procedure:
-
Prepare a solution of p(MVIMS) in a suitable solvent (e.g., DMF or methanol) at a concentration of 5-10 wt%.
-
Cast the solution onto a flat, clean substrate (e.g., a glass petri dish or a Teflon sheet).[13]
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24-48 hours.
-
For complete solvent removal, place the cast film in a vacuum oven at 60°C for at least 24 hours.
-
Carefully peel the freestanding film from the substrate.
Protocol 5: Ionic Conductivity Measurement
Electrochemical Impedance Spectroscopy (EIS) is the standard technique for measuring the ionic conductivity of polymer electrolytes.
Procedure:
-
Cut a rectangular strip of the p(MVIMS) film of known dimensions (length, width, and thickness).
-
Place the film in a four-probe conductivity cell. This setup minimizes the influence of electrode polarization on the measurement.
-
Connect the cell to a potentiostat with a frequency response analyzer.
-
Perform an EIS measurement over a frequency range of, for example, 1 MHz to 1 Hz with a small AC voltage amplitude (e.g., 10 mV).[1][14]
-
A Nyquist plot (imaginary impedance vs. real impedance) is generated. The bulk resistance (Rb) of the film is determined from the intercept of the high-frequency semicircle with the real axis.
-
The ionic conductivity (σ) is then calculated using the following equation:
σ = L / (Rb * A)
where:
-
L is the distance between the inner two probes.
-
A is the cross-sectional area of the film (width x thickness).[15]
-
Part 5: Advanced Applications - Conductive Composites
The conductivity of p(MVIMS) can be further enhanced by incorporating conductive fillers to create composite materials.
Protocol 6: Preparation of p(MVIMS)/Carbon Nanotube (CNT) Composite Films
Procedure:
-
CNT Dispersion: Disperse a desired amount of CNTs (e.g., 1 wt% relative to the polymer) in a suitable solvent (e.g., DMF) using ultrasonication for 1-2 hours to achieve a homogeneous dispersion.
-
Polymer Addition: Add the p(MVIMS) to the CNT dispersion and stir until the polymer is fully dissolved.
-
Film Casting: Cast the composite solution onto a substrate and dry as described in Protocol 4.
The resulting composite film will exhibit both ionic and electronic conductivity, making it suitable for applications such as electrodes in energy storage devices.
Conclusion
This compound is a versatile monomer for the creation of a new generation of conductive materials. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize p(MVIMS) and its composites. The ability to tune the properties of these materials through polymerization control and composite formulation opens up exciting possibilities for advancements in various technological fields.
References
-
Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. (n.d.). MDPI. Retrieved from [Link]
-
Co-Poly(ionic liquid) Films via Anion Exchange for the Continuous Tunability of Ion Transport and Wettability. (n.d.). NIH. Retrieved from [Link]
-
Flexible Polymer-Ionic Liquid Films for Supercapacitor Applications. (2023). PMC. Retrieved from [Link]
-
Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center. Retrieved from [Link]
-
How to make an NMR sample. (n.d.). University of Cambridge. Retrieved from [Link]
-
TGA and DSC plots of PT and PB with heating rate of 10 C min... (n.d.). ResearchGate. Retrieved from [Link]
-
Electrical impedance spectroscopy characterisation of supported ionic liquid membranes. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Co-Poly(ionic liquid) Films via Anion Exchange for the Continuous Tunability of Ion Transport and Wettability. (n.d.). NIH. Retrieved from [Link]
-
Poly(ionic liquid) composites. (2020). Chemical Society Reviews. Retrieved from [Link]
-
A method based on impedance spectroscopy to determine transport properties of polymer electrolytes. (n.d.). ResearchGate. Retrieved from [Link]
-
How To Calculate Ionic Conductivity From Impedance Spectroscopy?. (2025). YouTube. Retrieved from [Link]
-
Effects of an ionic liquid and processing conditions on the β-polymorph crystal formation in poly(vinylidene fluoride). (2019). RSC Publishing. Retrieved from [Link]
-
Acid-triggered radical polymerization of vinyl monomers. (n.d.). Nature. Retrieved from [Link]
-
Ionic conductivity and bulk resistance values for the PMCVE electrolyte... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Conductive Material, Conductive Film, and Production Method Thereof. (n.d.). Google Patents.
-
Representation of NMR spectrum of poly (1‐vinyl‐3‐alkyl imidazolium) bromide. (n.d.). ResearchGate. Retrieved from [Link]
-
Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center. Retrieved from [Link]
-
Free-Radical Polymerization in Ionic Liquids: The Case for a Protected Radical. (n.d.). ResearchGate. Retrieved from [Link]
-
TGA (top) and DSC (bottom, second heating cycle) thermograms of... (n.d.). ResearchGate. Retrieved from [Link]
-
DSC and TGA Properties of PVA Films Filled with Na2S2O3.5H2O Salt. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. Co-Poly(ionic liquid) Films via Anion Exchange for the Continuous Tunability of Ion Transport and Wettability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ionic liquid) composites - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00938D [pubs.rsc.org]
- 3. iupac.org [iupac.org]
- 4. tainstruments.com [tainstruments.com]
- 5. pslc.ws [pslc.ws]
- 6. researchgate.net [researchgate.net]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Flexible Polymer-Ionic Liquid Films for Supercapacitor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
The Ascendant Role of Vinylimidazolium Ionic Liquids in Green Chemistry: A Guide to Application and Protocol
In the relentless pursuit of sustainable chemical processes, vinylimidazolium-based ionic liquids (VILs) have emerged as a versatile and powerful class of materials. Their unique combination of the characteristic properties of ionic liquids—such as negligible vapor pressure, high thermal stability, and tunable solvency—with a polymerizable vinyl functional group opens up a vast design space for "task-specific" materials.[1] This guide provides an in-depth exploration of the synthesis, properties, and key applications of VILs in green chemistry, offering detailed protocols for researchers, scientists, and professionals in drug development. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.
The Foundation: Understanding Vinylimidazolium Ionic Liquids
At their core, VILs are organic salts with a melting point below 100°C, composed of an imidazolium cation functionalized with a vinyl group and an associated anion.[2] This structure is the key to their utility. The imidazolium core provides the ionic nature, while the vinyl group serves as a reactive handle for polymerization, allowing for the transformation of these liquid monomers into solid polymeric ionic liquids (PILs) or for their incorporation into other polymer structures.[3]
The "designer" nature of ionic liquids is particularly pronounced in VILs. By systematically altering the alkyl substituent on the imidazolium ring (R group) and the counter-anion (X⁻), a wide array of physicochemical properties can be fine-tuned. For instance, increasing the alkyl chain length can enhance hydrophobicity, which is crucial for applications like creating specific membrane properties or influencing interactions with nonpolar molecules.[4][5] The choice of anion can dramatically affect properties like viscosity, solubility, and catalytic activity.
Diagram 1: General Structure of Vinylimidazolium Ionic Liquids
This diagram illustrates the fundamental molecular architecture of a vinylimidazolium ionic liquid, highlighting the key components that can be modified to tailor its properties for specific green chemistry applications.
Caption: General structure of a vinylimidazolium ionic liquid.
Synthesis of Vinylimidazolium Ionic Liquids: From Monomer to Polymer
The synthesis of VILs and their subsequent polymerization are foundational steps for their application. The following protocols provide detailed, step-by-step methodologies for producing these materials in a laboratory setting.
Application Note 2.1: Synthesis of 1-Alkyl-3-vinylimidazolium Bromide Monomers
This protocol details the quaternization reaction of 1-vinylimidazole with various alkyl bromides to produce a range of VIL monomers. The choice of alkyl bromide allows for the systematic variation of the alkyl chain length, thereby tuning the monomer's properties.
Protocol 2.1.1: Synthesis of 1-Ethyl-3-vinylimidazolium Bromide ([VEtIm][Br])
This method describes the synthesis of a short-chain VIL, which is often water-soluble and serves as a fundamental building block for various PILs.[1]
-
Materials:
-
1-vinylimidazole (≥99%)
-
Bromoethane (98%)
-
Ethyl acetate (≥99.8%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-vinylimidazole and bromoethane in a 1:1.2 molar ratio.[6] The excess bromoethane ensures the complete conversion of the 1-vinylimidazole.
-
Add ethyl acetate to the mixture. The solvent helps to control the reaction temperature and facilitates handling of the reactants.
-
Stir the mixture vigorously at 110°C for 24-48 hours. The elevated temperature accelerates the quaternization reaction.
-
After the reaction period, cool the flask to room temperature. The product, [VEtIm][Br], will precipitate or form a viscous lower layer.
-
Carefully decant the upper layer of ethyl acetate, which contains unreacted starting materials.
-
Wash the resulting ionic liquid three times with fresh ethyl acetate to remove any remaining impurities.
-
Remove the residual ethyl acetate using a rotary evaporator.
-
Dry the final product in a vacuum desiccator over P₂O₅ to yield the pure 1-ethyl-3-vinylimidazolium bromide.
-
Application Note 2.2: Free-Radical Polymerization of VILs to Poly(ionic liquid)s (PILs)
This protocol outlines the conversion of VIL monomers into high-molecular-weight polymers through free-radical polymerization. These PILs are the basis for solid-state materials like membranes and catalysts.
Protocol 2.2.1: Synthesis of Poly(1-alkyl-3-vinylimidazolium bromide) (Poly([CnVIm][Br]))
This procedure is a general method applicable to various VIL monomers synthesized in Protocol 2.1.1.[6]
-
Materials:
-
1-Alkyl-3-vinylimidazolium bromide monomer (e.g., [VEtIm][Br])
-
Azobisisobutyronitrile (AIBN) (97%)
-
Chloroform (99.8%)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and oil bath
-
-
Procedure:
-
Dissolve the desired amount of the VIL monomer in chloroform in a round-bottom flask.
-
Purge the solution with dry nitrogen for 20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Add the radical initiator, AIBN (typically 1 wt.% with respect to the monomer), to the reaction mixture.
-
Immerse the flask in a preheated oil bath at 60°C and stir for 6 hours under a nitrogen atmosphere. The thermal decomposition of AIBN generates the free radicals that initiate polymerization.
-
After polymerization, the solution will become more viscous. Dilute the mixture with additional chloroform.
-
Purify the polymer by precipitating it in a large excess of a non-solvent (e.g., diethyl ether or ethyl acetate) and then re-dissolving it in chloroform. Repeat this precipitation-dissolution cycle three times.
-
Dry the purified polymer under vacuum at 60°C to obtain the final poly(ionic liquid).
-
Diagram 2: Experimental Workflow for VIL and PIL Synthesis
This workflow diagram visualizes the sequential process from starting materials to the final purified poly(ionic liquid).
Caption: Workflow from VIL monomer synthesis to PIL.
Applications in Green Chemistry: Protocols and Insights
The true potential of VILs is realized in their diverse applications, which leverage their unique properties to create more sustainable chemical processes.
Application Note 3.1: VILs as Dual Solvent-Catalysts in Organic Synthesis
A key principle of green chemistry is the reduction of auxiliary substances. VILs can often act as both the reaction medium and the catalyst, eliminating the need for traditional volatile organic solvents and separate catalysts.[7][8] The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that benefits from this approach.[9]
Protocol 3.1.1: Knoevenagel Condensation Using a Basic Ionic Liquid
This protocol demonstrates the use of a basic imidazolium-based ionic liquid to catalyze the Knoevenagel condensation between an aldehyde and an active methylene compound. This solvent-free method is highly efficient and environmentally benign.[9]
-
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Basic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydroxide, [bmIm]OH)
-
Mortar and pestle (for grinding method) or small reaction vial with magnetic stirrer
-
Diethyl ether for extraction
-
-
Procedure:
-
In a small vial, mix the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of the basic ionic liquid (~0.2 mmol).
-
Stir the mixture vigorously at room temperature. The reaction is often rapid, with completion typically observed within 10-30 minutes.[9] Alternatively, for solid reactants, the mixture can be ground in a mortar and pestle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
The ionic liquid remains in the aqueous phase and can be recovered by evaporating the water under reduced pressure and drying in a vacuum oven for reuse in subsequent reactions.
-
Table 1: Representative Results for Knoevenagel Condensation
| Entry | Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 12 | 96 |
| 3 | Benzaldehyde | Ethyl Cyanoacetate | 15 | 92 |
| 4 | Cyclohexanone | Malononitrile | 30 | 88 |
| Data synthesized from typical results reported in the literature for basic ionic liquid catalysis.[9] |
Application Note 3.2: Poly(vinylimidazolium)s for CO₂ Capture Membranes
The separation of CO₂ from flue gases is a critical technology for mitigating climate change. PILs derived from VILs can be fabricated into membranes with high CO₂ permeability and selectivity.[10][11][12] The imidazolium groups have a strong affinity for CO₂, facilitating its transport through the membrane.
Protocol 3.2.1: Fabrication of a PIL-Based Composite Membrane for CO₂ Separation
This protocol describes the casting of a thin, selective PIL layer onto a porous support to create a composite membrane suitable for gas separation studies.[10]
-
Materials:
-
Poly(N-vinylimidazole) or a synthesized Poly([CnVIm][Br])
-
A suitable solvent (e.g., ethanol or N,N-dimethylformamide)
-
Porous polysulfone (PSf) ultrafiltration membrane (support)
-
Glass plate
-
Casting knife or doctor blade
-
-
Procedure:
-
Prepare a 2-5 wt% solution of the PIL in the chosen solvent by stirring until fully dissolved.
-
Securely tape the porous PSf support membrane onto a clean, flat glass plate, ensuring the top surface is smooth and taut.
-
Pour a small amount of the PIL solution onto one end of the PSf membrane.
-
Using a casting knife with a set gap (e.g., 100-200 µm), draw the solution evenly across the surface of the support membrane to form a thin liquid film.
-
Place the coated membrane in a vacuum oven at a mild temperature (e.g., 60°C) for several hours to slowly evaporate the solvent and form the dense, selective PIL layer.
-
Once dry, the composite membrane can be carefully peeled from the glass plate and used for gas permeation testing.
-
Diagram 3: CO₂ Separation Mechanism in a PIL Membrane
This diagram illustrates the solution-diffusion mechanism by which CO₂ is selectively transported through a poly(ionic liquid) membrane.
Caption: Solution-diffusion mechanism for CO2 separation.
Application Note 3.3: VILs in Lignocellulosic Biomass Processing
The dissolution and fractionation of biomass are crucial steps in biorefining processes to produce biofuels and value-added chemicals.[13] Imidazolium-based ionic liquids are highly effective at dissolving cellulose due to the ability of their anions to disrupt the extensive hydrogen-bonding network in the biopolymer.[14][15]
Protocol 3.3.1: Dissolution of Lignocellulosic Biomass
This protocol provides a general method for the dissolution of woody biomass, a key pretreatment step facilitated by ionic liquids.[16]
-
Materials:
-
Lignocellulosic biomass (e.g., finely ground wood powder or microcrystalline cellulose)
-
Imidazolium-based ionic liquid (e.g., 1-ethyl-3-methylimidazolium acetate, [Emim][OAc])
-
High-temperature oil bath with magnetic stirring
-
Anti-solvent (e.g., water or acetone)
-
-
Procedure:
-
Pre-dry the biomass in a vacuum oven to remove moisture, which can negatively impact dissolution efficiency.
-
In a reaction vessel, add the ionic liquid and heat it to the desired temperature (e.g., 100-120°C) with stirring.
-
Gradually add the dried biomass to the hot ionic liquid to achieve a desired loading (e.g., 5-10 wt%). High loadings can lead to very high viscosity.
-
Continue to stir the mixture at high temperature for several hours (2-12 h) until the biomass is fully dissolved, resulting in a dark, viscous solution.
-
To recover the cellulose, slowly add an anti-solvent like water or acetone to the solution with vigorous stirring. This will cause the cellulose to precipitate.
-
The precipitated cellulose can be collected by filtration or centrifugation, washed thoroughly with the anti-solvent, and dried. The ionic liquid can be recovered from the filtrate by evaporating the anti-solvent.
-
Conclusion and Future Outlook
Vinylimidazolium ionic liquids represent a significant advancement in the field of green chemistry. Their inherent tunability and polymerizability allow for the creation of a diverse range of materials, from recyclable catalysts that eliminate the need for volatile solvents to advanced membranes for crucial gas separations. The protocols outlined in this guide provide a practical foundation for researchers to harness the potential of these remarkable compounds. As the field continues to evolve, we can anticipate the development of even more sophisticated VIL-based systems with enhanced biocompatibility, lower costs, and improved performance, further paving the way for a more sustainable chemical industry.[14]
References
-
A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Available at: [Link]
-
Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Available at: [Link]
-
Synthesis of poly(1‐vinyl‐3‐alkylimidazolium)bromide polymeric ionic liquids. Available at: [Link]
-
Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. Available at: [Link]
-
From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. National Center for Biotechnology Information. Available at: [Link]
-
Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method. Der Pharma Chemica. Available at: [Link]
-
A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Aston University Research Explorer. Available at: [Link]
-
Preparation and characterization of poly (N-vinyl imidazole) gel-filled nanofiltration membranes. Available at: [Link]
-
Synthesis of 1-Vinyl-3-ethylimidazolium-Based Ionic Liquid (Co)polymers by Cobalt-Mediated Radical Polymerization. Available at: [Link]
-
RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. ACS Publications. Available at: [Link]
-
Carbonic anhydrase inspired poly(N-vinylimidazole)/zeolite Zn-β hybrid membranes for CO2 capture. Royal Society of Chemistry. Available at: [Link]
-
Ionic Liquid Hydrogels Based on Poly(2-acrylamido-2-methyl-1-propanesulfonic Acid -co-1-vinylimidazole): A Green and Efficient Catalyst Carrier for Ag Nanoparticles in Oxidation and Adsorption of Benzyl Alcohol in Water. Available at: [Link]
-
Ionic Liquid as Catalyst and Reaction Medium – A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task‐Specific Basic Ionic Liquid. Semantic Scholar. Available at: [Link]
-
Complete dissolution of woody biomass using an ionic liquid. BioResources. Available at: [Link]
-
Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Available at: [Link]
-
Poly(vinylimidazole-co-butyl acrylate) membranes for CO2 separation. Available at: [Link]
-
Carbonic anhydrase inspired poly(N-vinylimidazole)/zeolite Zn-β hybrid membranes for CO2 capture. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of ionic polymers by free radical polymerization using aprotic trimethylsilylmethyl‐substituted monomers. Ohio University. Available at: [Link]
-
Pressurized Mixtures of Ionic Liquids as Process Solvents for Biomass. Virginia Tech. Available at: [Link]
-
Synthesis of poly(1-butyl-3-vinylbenzylimidazolium chloride) by... Available at: [Link]
-
Vinyl-Functionalized Poly(imidazolium)s: A Curable Polymer Platform for Cross-Linked Ionic Liquid Gel Synthesis. Available at: [Link]
-
Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and characterization of poly(1-vinyl-3-alkylimidazolium) iodide polymers for quasi-solid electrolytes in dye sensitized solar cells. Available at: [Link]
-
Free-Radical Solution Copolymerization of the Ionic Liquid Monomer 1-Vinyl-3-Ethylimidazolium Bromide with Acrylonitrile. Available at: [Link]
-
UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes. National Center for Biotechnology Information. Available at: [Link]
-
Salting-in effect of ionic liquids on poly(N-vinylimidazole) hydrogels. Available at: [Link]
-
Ionic liquids and ionic liquid crystals of vinyl functionalized imidazolium salts. Royal Society of Chemistry. Available at: [Link]
-
Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. Available at: [Link]
-
Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers. Available at: [Link]
-
Acta Innovations • 2021• no. 38: 23-36. Available at: [Link]
-
Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)... Available at: [Link]
-
Membrane-Based Technologies for Post-Combustion CO2 Capture from Flue Gases: Recent Progress in Commonly Employed Membrane Materials. MDPI. Available at: [Link]
-
Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. MDPI. Available at: [Link]
-
Polymeric membranes for CO2 separation and capture. Available at: [Link]
-
Loose Nanofiltration Membranes for the Treatment of Textile Wastewater: A Review. Available at: [Link]
-
Imidazolium based ionic liquid-phase green catalytic reactions. Royal Society of Chemistry. Available at: [Link]
-
Fabrication and Characterization of Polysaccharide Ion Gels with Ionic Liquids and Their Further Conversion into Value-Added Sustainable Materials. National Center for Biotechnology Information. Available at: [Link]
-
Fabrication of Nanofiltration Membrane based on Polyvinyl Alcohol Nanofibers Reinforced with Cellulose Nanocrystal using Electrospinning Techniques. International Journal of Technology. Available at: [Link]
-
Novel polyaniline–polyethersulfone nanofiltration membranes: effect of in situ polymerization time on structure and desalination performance. National Center for Biotechnology Information. Available at: [Link]
-
Fabrication of Nanofiltration Membrane from Polysulfone Ultrafiltration Membrane Via Photo Polymerization. International Journal of Nanoscience and Nanotechnology. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. dspace.cus.ac.in [dspace.cus.ac.in]
- 6. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 10. Carbonic anhydrase inspired poly(N-vinylimidazole)/zeolite Zn-β hybrid membranes for CO2 capture - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Carbonic anhydrase inspired poly(N-vinylimidazole)/zeolite Zn-β hybrid membranes for CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pressurized Mixtures of Ionic Liquids as Process Solvents for Biomass [vtechworks.lib.vt.edu]
- 15. proakademia.eu [proakademia.eu]
- 16. Complete dissolution of woody biomass using an ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]
Application Note & Protocols: 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate for Advanced Permselective Membranes
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical overview of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate (MVIMS), a versatile ionic liquid monomer, for the fabrication of advanced permselective membranes. Polymerized ionic liquids (PILs) derived from MVIMS exhibit unique properties, including inherent charge, tunable transport characteristics, and high thermal stability, making them ideal candidates for a range of separation applications.[1][2] This document details the synthesis of the monomer, step-by-step protocols for creating both free-standing and composite membranes via photopolymerization, and methodologies for characterizing their performance in gas separation and ion exchange applications. The causality behind experimental choices is explained to provide field-proven insights for researchers aiming to develop next-generation membrane technologies.
Introduction to MVIMS-Based Polymerized Ionic Liquids
Polymerized ionic liquids (PILs) represent a significant advancement in material science, merging the desirable properties of ionic liquids—such as negligible vapor pressure and high ion conductivity—with the processability and mechanical stability of polymers.[2][3] The monomer, this compound (MVIMS), is a key building block in this field. Its structure features a polymerizable vinyl group and a cationic imidazolium ring, which forms the basis for creating highly functional polyelectrolytes.[4][5]
Membranes fabricated from poly(MVIMS) are inherently charged, making them highly effective as anion exchange membranes (AEMs).[6][7] This property is crucial for applications governed by electrostatic interactions, such as Donnan exclusion for ion separation in water treatment, and for facilitated transport in gas separation.[8][9] The ability to copolymerize MVIMS with other monomers and to incorporate crosslinkers allows for precise tuning of the membrane's physical and chemical properties, including pore size, mechanical strength, and selectivity.[2][6] This guide serves as a foundational resource for harnessing the potential of MVIMS in developing high-performance membranes.
Monomer Synthesis and Characterization
The synthesis of MVIMS is a straightforward quaternization reaction, a type of bimolecular nucleophilic substitution, where the tertiary nitrogen of 1-vinylimidazole attacks the electrophilic methyl group of dimethyl sulphate.[4]
Protocol 2.1: Synthesis of this compound (MVIMS)
Rationale: This halide-free synthesis route is preferred to avoid residual halide ions that can interfere with certain electrochemical applications. Ethyl acetate is chosen as the solvent for its ability to dissolve the reactants while allowing the ionic liquid product to precipitate upon formation or cooling, simplifying isolation.[10]
Materials:
-
1-Vinylimidazole (≥99%)[5]
-
Dimethyl sulfate (≥99%)
-
Ethyl acetate (anhydrous)
-
Diethyl ether (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-vinylimidazole (0.1 mol) in 100 mL of anhydrous ethyl acetate under an inert atmosphere.
-
Reagent Addition: Begin stirring the solution. Slowly add dimethyl sulfate (0.1 mol) dropwise to the flask at room temperature. An exothermic reaction may occur; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 70-75°C) and maintain for 12-16 hours.[6] A white or pale-yellow precipitate will form as the reaction progresses.[4]
-
Isolation: Cool the reaction mixture to room temperature. A significant amount of solid product should be visible. Further precipitate can be encouraged by placing the flask in an ice bath for 1 hour.
-
Purification: Filter the solid product under vacuum. Wash the collected solid thoroughly with 2-3 portions of anhydrous diethyl ether (50 mL each) to remove any unreacted starting materials.
-
Drying: Dry the purified white powder under vacuum at 40°C for at least 24 hours to yield the final MVIMS monomer. Store in a desiccator.
Monomer Characterization
Confirming the structure and purity of the synthesized monomer is critical before polymerization.
| Property | Value | Source |
| CAS Number | 26591-72-0 | |
| Molecular Formula | C₇H₁₂N₂O₄S | [11] |
| Molecular Weight | 220.25 g/mol | [11] |
| Appearance | Pale-yellow to yellow-brown solid |
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the imidazolium cation.[4]
Caption: Synthesis of MVIMS via quaternization.
Membrane Fabrication Protocols
The polymerization of MVIMS is typically initiated by UV light or thermal radical initiators. UV photopolymerization offers mild reaction conditions and rapid curing, making it an excellent method for fabricating thin, uniform membranes.[2][7]
Protocol 3.1: Fabrication of a Free-Standing p(MVIMS) Anion Exchange Membrane
Rationale: This protocol creates a self-supporting membrane where the properties are primarily defined by the PIL network. A crosslinker is essential to form an insoluble, robust network. A difunctional ionic liquid monomer is an excellent choice as it maintains the ionic character throughout the membrane.[6][12] Acrylonitrile is included as a comonomer to enhance chemical stability and mechanical properties.[2]
Materials:
-
MVIMS monomer
-
3,3'-(butane-1,4-diyl)bis(1-vinylimidazolium) bromide (crosslinker)
-
Acrylonitrile (comonomer)
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (Photoinitiator, TPO)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Two glass plates
-
Teflon spacer (e.g., 100-200 µm thickness)
-
UV curing lamp (365 nm)
Procedure:
-
Casting Solution: Prepare the monomer solution in a glass vial protected from light. For a typical formulation, dissolve:
-
80 mol% MVIMS
-
15 mol% Acrylonitrile
-
5 mol% Crosslinker
-
1 wt% TPO (relative to total monomer weight) in a minimal amount of NMP to create a viscous, homogenous solution.
-
-
Assembly: Create a mold by placing the Teflon spacer between the two glass plates and clamping them together.
-
Casting: Carefully inject the monomer solution into the mold, ensuring there are no air bubbles.
-
Polymerization: Expose the assembly to UV light (365 nm) for 10-20 minutes. The exact time will depend on the lamp intensity and membrane thickness.
-
Demolding: Carefully separate the glass plates to release the solid, transparent membrane.
-
Washing: Immerse the membrane in deionized water for 24 hours, changing the water several times to wash out any unreacted monomer and solvent.
-
Conditioning: Store the membrane in a 0.5 M NaCl solution for at least 24 hours before characterization to ensure consistent ionic conditioning.
Caption: General workflow for membrane fabrication.
Application Protocols and Performance Characterization
The performance of a permselective membrane is defined by its ability to allow the passage of certain molecules or ions while blocking others. Below are protocols for evaluating p(MVIMS) membranes for two common applications.
Application 1: Gas Separation (CO₂/N₂ Selectivity)
Rationale: PILs often exhibit high CO₂ solubility due to interactions between the gas molecules and the polar ionic groups. The separation performance is governed by the solution-diffusion mechanism, where permeability is the product of gas solubility and diffusivity.[8]
Protocol 4.1: Measuring Gas Permeability
Apparatus: Constant volume, variable pressure gas permeation setup (Time-Lag Apparatus).[13]
Procedure:
-
Membrane Mounting: Securely mount the dry p(MVIMS) membrane in the permeation cell, ensuring a gas-tight seal.
-
Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the cell to a high vacuum (< 0.1 mbar).
-
Feed Gas Introduction: Introduce the feed gas (e.g., pure CO₂ or N₂) to the upstream side at a constant pressure (e.g., 2 bar).
-
Data Logging: Record the pressure increase in the downstream volume over time. The plot of downstream pressure vs. time will show a transient region followed by a steady-state linear increase.
-
Calculation:
-
Permeability (P): Calculated from the slope of the steady-state pressure increase. The unit is typically Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).
-
Diffusivity (D): Determined from the time lag (θ), which is the intercept of the steady-state line on the time axis (D = L²/6θ, where L is membrane thickness).
-
Solubility (S): Calculated as S = P/D.
-
-
Selectivity: The ideal selectivity (α) for gas A over gas B is the ratio of their individual permeabilities: α(A/B) = Pₐ / Pₑ.
Typical Performance Data:
| Gas | Permeability (Barrer) | Diffusivity (10⁻⁸ cm²/s) | Solubility (cm³(STP)/cm³·atm) |
| CO₂ | 30 - 50 | 1.5 - 2.5 | 20 - 25 |
| N₂ | 1 - 2 | 2.0 - 3.0 | 0.4 - 0.6 |
| CO₂/N₂ Selectivity | 25 - 35 | - | - |
Note: These are representative values; actual performance depends heavily on the specific membrane formulation and test conditions.
Application 2: Anion Exchange for Water Desalination
Rationale: As an AEM, the p(MVIMS) membrane contains fixed positive charges (imidazolium cations) and mobile counter-anions (methyl sulphate). In a salt solution (e.g., NaCl), the membrane will readily allow the transport of anions (Cl⁻) while rejecting cations (Na⁺) to maintain charge neutrality. This phenomenon, known as Donnan exclusion, is the basis for its use in desalination.[9]
Caption: Donnan exclusion in a p(MVIMS) membrane.
Protocol 4.2: Characterizing Ion Exchange Properties
1. Ion Exchange Capacity (IEC):
-
Procedure: Immerse a known dry weight of the membrane in a 1 M HCl solution to exchange all mobile anions for Cl⁻. Rinse thoroughly to remove excess HCl. Then, immerse the membrane in a 2 M NaNO₃ solution for 24 hours to replace all Cl⁻ with NO₃⁻. Titrate the concentration of the displaced Cl⁻ in the NaNO₃ solution using silver nitrate (AgNO₃).
-
Calculation: IEC (meq/g) = (moles of Cl⁻) / (dry weight of membrane).
2. Water Uptake (WU):
-
Procedure: Measure the weight of the fully hydrated membrane (W_wet) and the dry membrane (W_dry).
-
Calculation: WU (%) = [(W_wet - W_dry) / W_dry] * 100.
3. Ionic Conductivity:
-
Procedure: Measure the through-plane resistance of the membrane using electrochemical impedance spectroscopy (EIS) in a two-probe cell while the membrane is equilibrated in a 0.5 M NaCl solution.
-
Calculation: Conductivity (σ, S/cm) = L / (R * A), where L is membrane thickness, R is resistance, and A is the electrode area.
Typical Performance Data:
| Parameter | Unit | Typical Value | Significance |
| Ion Exchange Capacity (IEC) | meq/g | 2.5 - 3.5 | Higher IEC generally leads to higher conductivity and ion selectivity.[6] |
| Water Uptake | % | 20 - 40 | Affects ionic conductivity and mechanical stability. |
| Ionic Conductivity (in 0.5M NaCl) | mS/cm | 5 - 15 | Measures the ease of ion transport through the membrane.[6] |
| Salt Rejection (NaCl) | % | 90 - 98 | Indicates desalination efficiency. |
Troubleshooting and Expert Insights
-
Brittle Membranes: If membranes are fragile, increase the concentration of a plasticizing comonomer or decrease the crosslinker density. However, be aware that reducing crosslinking can increase swelling and decrease selectivity.[6]
-
Low Permeability/Conductivity: This can result from a very dense polymer network. Increasing the solvent content in the initial casting solution can create a more porous structure upon solvent removal. The choice of counter-anion also significantly impacts transport properties.[14]
-
Inconsistent Results: Ensure membranes are properly and consistently conditioned before testing. The ionic form of the membrane and its hydration state dramatically affect its properties.
Conclusion
This compound is a highly promising monomer for creating a new generation of permselective membranes. Through straightforward polymerization techniques, it is possible to fabricate robust membranes with tunable properties tailored for specific separation challenges in gas purification, water treatment, and energy applications.[6][7][14] The protocols and insights provided in this guide offer a solid foundation for researchers to explore and innovate in the field of polymerized ionic liquid membranes.
References
- Preparation and characterization of crosslinked poly(vinylimidazolium) anion exchange membranes for artificial photosynthesis. (2019).
- 3-Methyl-1-vinyl-1H-imidazolium methyl sulph
- Effect of Anion on Gas Separation Performance of Polymer−Room-Temperature Ionic Liquid Composite Membranes. (n.d.). Industrial & Engineering Chemistry Research.
- Poly(ionic liquid)
- Recent Advances in Poly(Ionic Liquid)-Based Membranes for CO2 Separation. (n.d.).
- A Review on Ionic Liquid Gas Separ
- Green preparation of quaternized vinylimidazole-based anion exchange membrane by photopolymerization. (2021).
- Ionic Liquid Membranes. (n.d.). Encyclopedia MDPI.
- Preparation of PTFE-reinforced anion exchange membranes using poly (vinyl benzyl chloride-co-vinyl imidazole) functionalized with 1, 2-dimethyl-imidazole and their electrochemical properties for water electrolysis. (2025). Journal of Power Sources.
- Composite Anion-Exchange Membrane Fabricated by UV Cross-Linking Vinyl Imidazolium Poly(Phenylene Oxide)
- 3-methyl-1-vinyl-1H-imidazolium methyl sulph
- The Crosslinker Matters: Vinylimidazole-Based Anion Exchange Polymer for Dispersive Solid-Phase Extraction of Phenolic Acids. (2022). MDPI.
- Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. (2014).
- UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes. (2020). MDPI.
- 3-METHYL-1-VINYL-1H-IMIDAZOLIUM METHYL SULPH
- Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates. (1987).
- 1-Vinylimidazole. (n.d.). Wikipedia.
- Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing. (n.d.). MDPI.
- Preparation and characterization of poly (N-vinyl imidazole) gel-filled nanofiltration membranes. (2015). Journal of Membrane Science.
-
Application Notes and Protocols: Poly(3-Methyl-1-vinyl-1H-imidazolium chloride) in Water Treatment. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVOqJFiOabAm7A7L1JsOS8ACG2owVjXfQL3aoYpmP2lDfEn5MAYKvCFMc7C-wwffNcChRr4Xd-YsxlykOSN9wZWGkzxpzSKsXmN4aha0s85XRbt4emXLPh1Row-z44nMzEZm2dNq1uNHCU3SZi-rpdce0BulKgj63F1qQ0DuBQo859Wc8EyiOGlr0PtghmmVV4CNLIIGyMXRE3uzMVWUwyTqVMG4wHe8HArtlLZJYzMY7kgOxeJR4FcjnjEJ]([Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 26591-72-0 [smolecule.com]
- 5. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Poly(Ionic Liquid)-Based Membranes for CO2 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
- 11. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
Welcome to the dedicated technical support guide for the purification of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate (CAS: 26591-72-0). This document is designed for researchers, scientists, and drug development professionals who require this ionic liquid in a high state of purity for their applications, from catalysis to electrochemistry.[1] As an ionic liquid featuring a polymerizable vinyl group, its purity is paramount to ensure predictable and reproducible experimental outcomes.[1][2]
This guide provides in-depth troubleshooting, frequently asked questions, and a validated, step-by-step purification protocol grounded in established chemical principles.
Understanding the Challenge: Common Impurities
The primary synthesis of this compound involves the quaternization of 1-vinylimidazole with dimethyl sulphate.[1][2] While effective, this process can introduce several impurities that must be removed:
-
Unreacted Starting Materials: Residual 1-vinylimidazole and dimethyl sulphate are common contaminants.
-
Color Bodies: Side reactions or degradation, potentially caused by elevated temperatures during synthesis, can form colored impurities, leading to a pale-yellow to yellow-brown appearance.[3]
-
Water: The compound is hygroscopic, readily absorbing moisture from the atmosphere.[1] Water can interfere with many applications, especially in electrochemistry and moisture-sensitive reactions.
-
Solvent Residues: Solvents used during synthesis or initial work-up may be retained in the final product.
-
Degradation Products: Imidazolium salts can be susceptible to degradation under strongly basic conditions or high temperatures.[4][5]
Purification Workflow Overview
The purification strategy is a multi-step process designed to systematically remove the impurities listed above. The general workflow involves dissolving the crude product, removing specific impurities through washing and treatment, and finally isolating the pure compound by recrystallization.
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Guide
This table addresses common issues encountered during the purification process.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Product oils out, fails to crystallize. | 1. Presence of Water: The hygroscopic nature of the ionic liquid can lower its melting point and inhibit crystallization.[1] 2. Residual Solvent: Trapped solvent from the synthesis or work-up can act as an impurity. 3. Unreacted Starting Material: Excess 1-vinylimidazole can prevent solid formation. | 1. Ensure all glassware is rigorously dried. Perform the final steps under an inert atmosphere (N₂ or Ar). Dry the crude product under high vacuum before recrystallization. 2. Perform an initial wash with a non-polar solvent like diethyl ether to remove organic impurities.[6] 3. Attempt to precipitate the product by adding the oil dropwise to a large volume of a non-solvent like cold diethyl ether. |
| Final product is highly colored (yellow/brown). | 1. Thermal Degradation: Overheating during synthesis or purification. 2. Impurities from Starting Materials: Use of impure 1-vinylimidazole. | 1. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetone or ethanol) and treat with activated charcoal (approx. 1-2% w/w) with gentle heating. Perform a hot filtration to remove the charcoal before proceeding to recrystallization. |
| Low recovery yield after recrystallization. | 1. Excessive Solvent: Using too much solvent for recrystallization will keep a significant portion of the product dissolved. 2. Premature Crystallization: Crystals forming during hot filtration. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration, you can partially evaporate the solvent to reach the saturation point before cooling. 2. Pre-heat the filtration funnel and receiving flask to prevent cooling and crystallization during this step. |
| NMR analysis shows unknown peaks. | 1. Incomplete Reaction or Side Products: The synthesis did not go to completion, or side reactions occurred. 2. Polymerization: The vinyl group may have started to polymerize if exposed to initiators, heat, or light.[1][2] | 1. Repeat the purification process. Column chromatography may be necessary for difficult-to-remove impurities, though it can be challenging with ionic liquids. 2. Store the monomer in a cool, dark place, and consider adding a radical inhibitor like hydroquinone if polymerization is a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound? A1: Ethyl acetate is reported to be an optimal solvent, capable of providing purities exceeding 99% with good recovery yields.[1] The ionic liquid should be dissolved in a minimal amount of hot ethyl acetate and allowed to cool slowly to form well-defined crystals.
Q2: How do I effectively remove water from the final product? A2: Due to its hygroscopic nature, removing water is critical. After isolating the crystals by filtration, the product should be dried under high vacuum (e.g., using a Schlenk line) at a slightly elevated temperature (e.g., 40-50°C) for several hours until a constant weight is achieved.[7]
Q3: My synthesis used a chloride precursor followed by anion exchange. How can I test for residual chloride? A3: A simple qualitative test can be performed. Dissolve a small sample of your purified product in deionized water. Add a few drops of a dilute silver nitrate (AgNO₃) solution. The formation of a white precipitate (AgCl) indicates the presence of chloride impurities.[7]
Q4: How should I properly store the purified ionic liquid? A4: The purified this compound should be stored in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere (nitrogen or argon) to protect it from moisture.[1] Store it in a cool, dark place to prevent potential polymerization of the vinyl group.
Q5: What characterization techniques are recommended to confirm purity? A5: The primary methods are Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and mass spectrometry.[1] ¹H NMR is particularly useful for confirming the structure and identifying proton-containing impurities. The absence of signals from starting materials (1-vinylimidazole) or residual solvents is a good indicator of purity.
Detailed Experimental Protocol: Recrystallization
This protocol describes the purification of crude this compound via recrystallization.
Materials:
-
Crude this compound
-
Ethyl Acetate (ACS grade or higher)
-
Diethyl Ether (Anhydrous)
-
Activated Carbon (optional)
-
Round-bottom flask, condenser, Erlenmeyer flasks, Büchner funnel, filter paper
-
Heating mantle and magnetic stirrer
-
Vacuum pump / Schlenk line
Procedure:
-
Initial Wash (Optional, for oily or very impure crude):
-
Place the crude product (e.g., 10 g) in a flask.
-
Add anhydrous diethyl ether (approx. 30-40 mL) and stir vigorously for 15-20 minutes at room temperature. Diethyl ether will dissolve non-polar impurities like residual 1-vinylimidazole.
-
Carefully decant the diethyl ether layer. Repeat this wash 1-2 times.
-
Dry the remaining solid/oil under vacuum to remove residual ether.
-
-
Dissolution & Decolorization:
-
Transfer the crude product to a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Add a minimal amount of ethyl acetate. Begin heating the mixture to reflux (approx. 77°C) with stirring.
-
Continue adding small portions of hot ethyl acetate until the ionic liquid is completely dissolved. Avoid adding a large excess.
-
If the solution is colored: Remove the flask from heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 100-200 mg for 10 g of product). Re-heat the mixture to reflux for 10-15 minutes.
-
-
Hot Filtration:
-
Set up a hot filtration apparatus (e.g., pre-heated funnel with fluted filter paper).
-
Quickly filter the hot solution into a pre-warmed Erlenmeyer flask to remove the activated carbon or any insoluble impurities. This step is crucial to prevent the product from crystallizing prematurely in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate (e.g., with a watch glass) and allow it to cool slowly to room temperature.
-
For maximum yield, subsequently place the flask in an ice bath or a refrigerator (4°C) for several hours to complete the crystallization process.
-
-
Isolation and Final Drying:
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Transfer the purified crystals to a clean, dry flask and dry them under high vacuum at 40-50°C for at least 4-6 hours, or until a constant weight is achieved, to ensure complete removal of water and residual solvent.
-
References
-
PubChem. This compound | C7H12N2O4S | CID 168565. Available from: [Link]
-
MDPI. On the Chemical Stabilities of Ionic Liquids. Available from: [Link]
-
MDPI. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Available from: [Link]
-
Organic Syntheses. 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Available from: [Link]
-
DEA. Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. Available from: [Link]
Sources
Technical Support Center: Purification of Ionic Liquids
Welcome to the Technical Support Center for Ionic Liquid (IL) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges related to impurities in their synthesized ionic liquids. The purity of an ionic liquid is paramount as even trace amounts of contaminants can significantly alter its physicochemical properties and impact experimental outcomes.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and remove common impurities.
Troubleshooting Guide: Common Issues in Ionic Liquid Purity
This section addresses prevalent problems encountered during and after IL synthesis. Each issue is broken down by potential causes and actionable solutions, grounded in the principles of chemical synthesis and purification.
Issue 1: Discoloration of the Ionic Liquid (Yellow to Brownish Tint)
Causality: Discoloration is a frequent indicator of impurities, often arising from the thermal degradation of starting materials or the presence of unsaturated compounds formed during the reaction. In imidazolium-based ILs, for example, unreacted 1-methylimidazole can be a source of color.[2]
Troubleshooting Protocol:
-
Identify the Source: Review the synthesis procedure. Was excessive heat used? Are the starting materials of high purity?
-
Activated Carbon Treatment: This is a highly effective method for removing colored organic impurities.[3][4] The porous structure of activated carbon provides a large surface area for the adsorption of impurity molecules.[5]
Experimental Protocol: Activated Carbon Decolorization
-
Preparation: Add 1-2% (w/w) of activated carbon to the synthesized ionic liquid.
-
Mixing: Stir the mixture vigorously at a moderately elevated temperature (e.g., 60-80 °C) for several hours (typically 2-6 hours). This enhances the diffusion of impurities into the pores of the activated carbon.
-
Separation:
-
For low-viscosity ILs, filter the mixture through a celite or silica plug to remove the carbon particles.
-
For high-viscosity ILs, dissolve the IL in a suitable solvent (e.g., acetone, acetonitrile) to reduce viscosity before filtration. The solvent can then be removed under reduced pressure.
-
-
Verification: The IL should be colorless or significantly lighter. If color persists, a second treatment may be necessary.
Issue 2: Presence of Halide Impurities (Cl⁻, Br⁻)
Causality: Halide impurities are a common issue, particularly in two-step synthesis methods where a halide salt is an intermediate.[6] These residual halides can poison catalysts and alter the electrochemical properties of the ionic liquid.[6][7]
Troubleshooting Protocol:
-
Qualitative Test (Silver Nitrate Test): A simple and rapid test to check for the presence of halide ions.[8]
-
Quantitative Analysis: For precise measurement, techniques like ion chromatography are recommended.[11][12]
-
Removal:
-
Aqueous Washing: For hydrophobic ILs, repeated washing with deionized water can effectively remove water-soluble halide salts.[11]
-
Metathesis with a Silver Salt: For hydrophilic ILs, reaction with a silver salt with a non-coordinating anion (e.g., AgBF₄, AgOTf) will precipitate the halide as a silver halide, which can then be filtered off.[11]
-
Issue 3: Residual Starting Materials and Organic Volatiles
Causality: Incomplete reactions can leave unreacted starting materials, such as amines or alkylating agents, in the final product.[13] Volatile organic solvents used during synthesis or purification may also be retained.[14]
Troubleshooting Protocol:
-
Detection: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying organic impurities.[8]
-
Removal:
-
Solvent Extraction: Washing the IL with a solvent in which the impurities are soluble but the IL is not (e.g., diethyl ether, ethyl acetate, hexane) is a common purification step.[15][16]
-
Heating under Vacuum: For removing volatile impurities, heating the ionic liquid under high vacuum is effective due to the negligible vapor pressure of the IL itself.[16]
-
Nitrogen Sweeping: An alternative to vacuum heating, passing a stream of nitrogen through the heated IL can efficiently remove volatile impurities.[14]
-
Issue 4: High Water Content
Causality: Many ionic liquids are hygroscopic and readily absorb moisture from the atmosphere. Water can also be a byproduct of certain synthesis reactions or introduced during workup steps.[17] The presence of water can significantly affect the viscosity, density, and electrochemical window of the IL.[18]
Troubleshooting Protocol:
-
Quantification: Karl Fischer titration is the gold standard for accurately determining water content in ionic liquids.[8]
-
Removal Methods: The choice of drying method depends on the required level of dryness and the thermal stability of the IL.
| Drying Method | Procedure | Pros | Cons |
| Heating under Vacuum | Heat the IL (typically 80-100°C) under high vacuum for several hours. | Simple and effective for moderate water removal. | Can be slow; may not be suitable for thermally sensitive ILs. |
| Freeze-Pump-Thaw | The IL is frozen (liquid N₂), evacuated, and then thawed. This cycle is repeated.[3] | Excellent for removing dissolved gases and water to very low levels. | Time-consuming and requires specialized equipment. |
| Molecular Sieves | Add activated molecular sieves (typically 3Å or 4Å) to the IL.[19] | Simple and can be done at room temperature. | May introduce new impurities if the sieves are not properly handled; can be slow.[19] |
| Nitrogen Sweeping | A stream of dry nitrogen is passed through the heated IL.[14] | Faster than static vacuum drying at the same temperature. | Requires a continuous supply of dry nitrogen. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my ionic liquid?
A1: The choice of purification method depends on the nature of the ionic liquid (hydrophilic vs. hydrophobic) and the type of impurity. The following decision tree can guide your selection:
Sources
- 1. Effect of ionic liquid impurities on the synthesis of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. shalom-education.com [shalom-education.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Purity specification methods for ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Vinylimidazolium Polymerization
Welcome to the technical support center for vinylimidazolium polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of poly(vinylimidazolium)-based materials. Here, we address common challenges encountered during polymerization and offer field-proven insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the polymerization of vinylimidazolium-based ionic liquids.
Q1: What are the most common methods for polymerizing vinylimidazolium salts?
A1: Vinylimidazolium salts are versatile monomers that can be polymerized through several methods, each offering distinct advantages and levels of control over the final polymer architecture. The primary techniques include:
-
Free-Radical Polymerization (FRP): This is a straightforward and widely used method for large-scale production.[1][2][3] It typically employs a radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis-4-cyanopentanoic acid, to initiate the polymerization of the vinyl group.[4][5] However, FRP often results in polymers with broad molecular weight distributions and limited control over the polymer architecture due to termination reactions.[2]
-
Controlled Radical Polymerization (CRP): For applications requiring well-defined polymers with specific molecular weights, narrow polydispersity indices (PDIs), and complex architectures (e.g., block copolymers), CRP techniques are preferred.[1][6] The most common CRP methods for vinylimidazolium monomers are:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a highly versatile method compatible with a wide range of monomers, including ionic ones.[1][7] It utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for excellent control over molecular weight and PDI.[7][8][9][10]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that can be used for vinylimidazolium monomers.[1][6][11] However, a potential challenge with ATRP is the possible ion exchange between the copper catalyst and the ionic liquid monomer, which can complicate purification.[1]
-
Q2: How do I choose the right initiator for my vinylimidazolium polymerization?
A2: The choice of initiator depends on the polymerization method and the desired reaction conditions.
-
For Free-Radical Polymerization: Azo initiators like AIBN and V-501 (4,4'-Azobis(4-cyanovaleric acid)) are commonly used. The selection often depends on the solvent and desired reaction temperature. For instance, AIBN is suitable for polymerizations in organic solvents like DMF at around 60-70 °C.[7]
-
For RAFT Polymerization: In addition to a radical initiator, a suitable Chain Transfer Agent (CTA) is crucial. The choice of CTA depends on the specific vinylimidazolium monomer. Xanthates and dithiocarbonates have proven effective for obtaining polymers with low polydispersities.[7][8] The initiator concentration is typically set relative to the CTA concentration to control the rate of polymerization and the number of polymer chains.
-
For ATRP: A copper-based catalyst system, typically a copper(I) halide complexed with a ligand (e.g., tris(2-pyridylmethyl)amine, TPMA), is used as the initiator system.[12]
Q3: What solvents are recommended for vinylimidazolium polymerization?
A3: The choice of solvent is critical and can significantly impact the polymerization kinetics and control.[1]
-
Organic Solvents: Dimethylformamide (DMF) is a common solvent for both free-radical and RAFT polymerization of vinylimidazolium salts.[7] Other organic solvents like ethanol, methanol, and butyronitrile can also be used, although protic solvents might lead to less controlled polymerization in some RAFT systems.[1]
-
Aqueous Solvents: Water can be used as a solvent, particularly for the polymerization of water-soluble vinylimidazolium salts.[4][13] The pH of the aqueous solution can significantly influence the polymerization of N-vinylimidazole, with faster rates observed at lower pH.[13][14]
-
Acetic Acid: Glacial acetic acid has been shown to be an effective solvent for the controlled RAFT polymerization of 4-vinylimidazole, leading to polymers with well-defined molecular weights and narrow PDIs.[9][15]
Q4: How can I characterize the resulting poly(vinylimidazolium)s?
A4: Characterization of poly(ionic liquid)s (PILs) can be challenging due to their ionic nature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure and calculating monomer conversion.[7]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.[9][16] However, the strong interactions between the cationic PILs and the stationary phase of the SEC column can lead to broadened peaks or complete absorption.[1] To overcome this, specific eluents containing salts (e.g., H₂O/acetonitrile with NaNO₃ or THF with LiTf₂N) are often required to screen the ionic interactions.[1][7]
-
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and glass transition temperature (Tg) of the polymers.[17][18][19][20]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Monomer Conversion or Slow Polymerization Rate
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inhibitor Presence | Monomers often contain inhibitors to prevent premature polymerization during storage. | Purify the monomer before use by passing it through a column of basic alumina or by distillation. |
| Oxygen Inhibition | Oxygen can act as a radical scavenger, inhibiting free-radical polymerization. | Degas the reaction mixture thoroughly before initiating polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution. |
| Incorrect Initiator Concentration or Temperature | The rate of polymerization is dependent on the initiator concentration and the reaction temperature. | Increase the initiator concentration or the reaction temperature. Be aware that increasing the temperature can also affect the PDI in controlled polymerizations. For RAFT, the initiator-to-CTA ratio is a critical parameter to optimize.[21] |
| Degradative Chain Transfer (for N-vinylimidazole) | At neutral or high pH, the propagating radical can abstract a proton from the C2 position of the imidazole ring, leading to a non-propagating radical and slowing down the polymerization.[13] | Lower the pH of the reaction medium. For N-vinylimidazole, polymerization at pH 1 has been shown to be as fast as that of the quaternized monomer.[13][14] |
| Solvent Effects | The choice of solvent can influence the polymerization kinetics. | Experiment with different solvents. For RAFT polymerization, aprotic solvents like DMF or DMSO are often preferred over protic solvents.[1] |
Issue 2: Broad Molecular Weight Distribution (High PDI)
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Conventional Free-Radical Polymerization | Free-radical polymerization inherently leads to broader PDIs due to termination reactions.[2] | If a narrow PDI is required, switch to a controlled radical polymerization technique like RAFT or ATRP.[1][6] |
| Incorrect Initiator-to-CTA Ratio (in RAFT) | A high initiator-to-CTA ratio can lead to an excess of primary radicals, causing irreversible termination and broadening the PDI. | Optimize the initiator-to-CTA ratio. A typical starting point is a molar ratio of [CTA]/[Initiator] between 2 and 10.[21] |
| Unsuitable CTA (in RAFT) | The effectiveness of a CTA is dependent on the monomer. An inappropriate CTA will not provide good control over the polymerization. | Select a CTA known to be effective for vinylimidazolium monomers. Xanthates and dithiocarbonates have shown good results.[7][8] |
| High Monomer Conversion | At very high monomer conversions, the concentration of propagating radicals increases, which can lead to more termination reactions and a broader PDI. | Aim for a moderate monomer conversion (e.g., 50-80%) to maintain good control over the polymerization.[21] |
| Aminolysis of CTA (in RAFT of 4-vinylimidazole) | If 4-vinylimidazole is not fully protonated, the free amine can react with and degrade the CTA, leading to a loss of control.[21] | Ensure the reaction medium is sufficiently acidic to fully protonate the 4-vinylimidazole monomer. Glacial acetic acid is a good solvent choice.[9][15] |
Issue 3: Polymer Precipitation During Polymerization
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Poor Polymer Solubility | The synthesized polymer may not be soluble in the chosen reaction solvent. | Select a solvent in which both the monomer and the resulting polymer are soluble. For example, if polymerizing in benzene, poly(4-vinylimidazole) may precipitate.[21] Consider using a more polar solvent like DMF or an alcohol. |
| Change in Polarity | As the polymerization proceeds, the polarity of the reaction mixture can change, leading to the precipitation of the polymer. | Increase the solvent volume to keep the polymer in solution. Alternatively, choose a solvent system that can accommodate the changing polarity. |
| Crosslinking | The presence of difunctional impurities or intentional crosslinking agents can lead to the formation of an insoluble gel.[3] | Ensure the monomer is pure and free from difunctional impurities. If crosslinking is desired, carefully control the amount of crosslinker used. |
Experimental Protocols & Workflows
General Protocol for RAFT Polymerization of a Vinylimidazolium Salt
This protocol provides a general guideline. Specific conditions should be optimized for each monomer and desired polymer characteristics.
Materials:
-
Vinylimidazolium monomer
-
Chain Transfer Agent (CTA) (e.g., O-ethyl-S-(1-phenylethyl) dithiocarbonate)[8]
-
Radical Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Monomer and CTA Preparation: In a Schlenk flask, dissolve the desired amounts of the vinylimidazolium monomer and the CTA in the anhydrous solvent.
-
Initiator Preparation: In a separate vial, dissolve the initiator in a small amount of the same solvent.
-
Degassing: Subject the monomer/CTA solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Under an inert atmosphere, add the initiator solution to the reaction flask.
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN) and stir for the specified reaction time.
-
Monitoring: Periodically take aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion (by NMR) and molecular weight evolution (by SEC/GPC).
-
Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether). Filter or centrifuge to collect the polymer. Redissolve the polymer in a small amount of a good solvent and re-precipitate to further purify it. Dry the final polymer under vacuum.
Visualization of Key Concepts
Workflow for Troubleshooting Low Monomer Conversion
Caption: Troubleshooting workflow for low monomer conversion.
Relationship between RAFT Polymerization Components
Caption: Key components and their roles in RAFT polymerization.
References
-
Mori, H., et al. (2009). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Macromolecules, 42(21), 8082–8090. [Link]
-
Hemp, S. T., et al. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(9), 3669–3676. [Link]
-
Mori, H., et al. (2009). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. R Discovery. [Link]
-
Mori, H., et al. (2009). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Macromolecules, 42(21), 8082–8090. [Link]
-
Steinkoenig, J., et al. (2015). Controlled radical polymerization and in-depth mass-spectrometric characterization of poly(ionic liquid)s and their photopatterning on surfaces. Polymer Chemistry, 6(45), 7883-7894. [Link]
-
Request PDF. (n.d.). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. ResearchGate. [Link]
-
Bruns, N., et al. (2016). Laccase-catalyzed controlled radical polymerization of N-vinylimidazole. Polymer Chemistry, 7(20), 3448-3452. [Link]
-
Shaplov, A. S., et al. (2011). The influence of ionic liquid's nature on free radical polymerization of vinyl monomers and ionic conductivity of the obtained polymeric materials. Journal of Polymer Science Part A: Polymer Chemistry, 49(14), 3167-3182. [Link]
-
ResearchGate. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) using conventional free radical polymerization methods. [Link]
-
Request PDF. (n.d.). Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. ResearchGate. [Link]
-
He, Y., et al. (2012). Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. Macromolecular Reaction Engineering, 6(11), 467-478. [Link]
-
Maksym, P., et al. (2022). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. International Journal of Molecular Sciences, 23(21), 13347. [Link]
-
Request PDF. (n.d.). Synthesis and characterization of poly(1-vinyl-3-alkylimidazolium) iodide polymers for quasi-solid electrolytes in dye sensitized solar cells. ResearchGate. [Link]
-
Mahidol University. (n.d.). Controlled radical polymerization of 4-vinylimidazole. [Link]
-
Zhang, L., et al. (2009). Free-Radical Solution Copolymerization of the Ionic Liquid Monomer 1-Vinyl-3-Ethylimidazolium Bromide with Acrylonitrile. Journal of Applied Polymer Science, 114(4), 2534-2539. [Link]
-
Zhang, L., et al. (2009). Free‐radical solution copolymerization of the ionic liquid monomer 1‐vinyl‐3‐ethylimidazolium bromide with acrylonitrile. Semantic Scholar. [Link]
-
Fritz, J. S., et al. (2022). The Crosslinker Matters: Vinylimidazole-Based Anion Exchange Polymer for Dispersive Solid-Phase Extraction of Phenolic Acids. Molecules, 27(6), 1779. [Link]
-
Allen, M. H., et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Applied Energy Materials, 5(10), 12159-12168. [Link]
-
Dong, Y., et al. (2014). Synthesis of Poly(ionic liquid)s by Atom Transfer Radical Polymerization with ppm of Cu Catalyst. Macromolecules, 47(15), 5094-5102. [Link]
-
Wikipedia. (n.d.). 1-Vinylimidazole. [Link]
-
Allen, M. H., et al. (2022). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Applied Energy Materials, 5(10), 12159-12168. [Link]
-
Hemp, S. T., et al. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(9), 3669–3676. [Link]
-
Polymer Source. (n.d.). Poly(N-vinyl imidazole) Sample #P18151-VIMDZ Structure. [Link]
-
Gali, K., et al. (2022). Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. Molecules, 27(2), 544. [Link]
-
Maksym, P., et al. (2020). UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes. Polymers, 12(11), 2516. [Link]
-
Allen, M. H., et al. (2022). Vinylimidazole–based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ChemRxiv. [Link]
Sources
- 1. Controlled radical polymerization and in-depth mass-spectrometric characterization of poly(ionic liquid)s and their photopatterning on surfaces - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01320H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Laccase-catalyzed controlled radical polymerization of N-vinylimidazole - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 16. polymersource.ca [polymersource.ca]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
stability issues of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate under acidic/basic conditions
Technical Support Center: 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
Introduction
Welcome to the technical support guide for this compound (MVI-MS), an imidazolium-based ionic liquid with significant potential in various applications, including as a monomer for poly(ionic liquid)s, a catalyst, and a solvent in organic synthesis.[1][2] The performance and reproducibility of experiments involving MVI-MS are critically dependent on its chemical stability. This guide provides in-depth information, troubleshooting advice, and experimental protocols to address stability issues encountered under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of MVI-MS?
A1: The stability of MVI-MS is primarily influenced by temperature, pH, and the presence of nucleophiles or strong oxidizing/reducing agents. The vinyl group introduces a potential site for polymerization or hydrolysis, while the imidazolium ring, though generally stable, has an acidic proton at the C2 position that can be susceptible to abstraction under strong basic conditions.[3][4] The methyl sulphate anion generally contributes positively to thermal stability.[2][4]
Q2: Are there visual indicators of MVI-MS degradation?
A2: Yes. Fresh, high-purity MVI-MS is typically a pale-yellow to yellow-brown solid or liquid.[5] The development of a darker brown or black coloration, an increase in viscosity, or the formation of a precipitate can indicate degradation or polymerization. A noticeable change in odor, potentially resembling acetaldehyde, could suggest hydrolysis of the vinyl group.
Q3: What is the recommended procedure for storing MVI-MS?
A3: To ensure long-term stability, MVI-MS should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. It should be kept in a cool, dark, and dry place. Avoid storing it in proximity to strong acids, bases, or oxidizing agents.
Q4: How stable is MVI-MS in aqueous solutions?
A4: MVI-MS is highly soluble in water due to the hydrophilic nature of the methyl sulphate anion.[4] In neutral aqueous solutions (pH ≈ 7) at room temperature, it is relatively stable for short-term experimental use. However, prolonged exposure or heating in unbuffered aqueous solutions can lead to hydrolysis. Stability is significantly compromised under acidic or basic conditions.
Q5: Can the vinyl group polymerize during storage or use?
A5: Yes, the vinyl group is susceptible to free-radical polymerization.[6][7] This can be initiated by exposure to light (UV), elevated temperatures, or the presence of radical initiators. If your application does not involve polymerization, it is crucial to exclude these factors. For applications requiring the monomeric form, adding a small amount of a radical inhibitor like hydroquinone may be considered, but this must be assessed for compatibility with your specific experiment.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during experimentation, linking them to the potential degradation of MVI-MS.
Issue 1: Inconsistent Reaction Yields or Kinetics
-
Symptoms: You observe significant variability in product yields, reaction rates, or catalyst performance in experiments using MVI-MS.
-
Root Cause Analysis: The catalytic or solvent properties of an ionic liquid are highly dependent on its structure. If MVI-MS degrades, the resulting impurities or the loss of the primary ionic liquid structure can alter the reaction environment. For instance, hydrolysis under acidic conditions can introduce water and acetaldehyde into your system, while decomposition under basic conditions can generate other reactive species.
-
Solution Workflow:
Caption: Workflow for troubleshooting inconsistent results.
Issue 2: Formation of Unexpected Side Products
-
Symptoms: Characterization of your reaction mixture reveals byproducts that cannot be explained by your primary reaction pathway.
-
Root Cause Analysis: The degradation products of MVI-MS can act as reactants in your system. The most common scenario is the acid-catalyzed hydrolysis of the vinyl group to produce acetaldehyde. Acetaldehyde is a reactive aldehyde that can participate in aldol condensations, redox reactions, or other pathways, leading to unexpected impurities.
-
Solution:
-
Identify the Byproduct: Isolate and characterize the unexpected side product. If it is consistent with a derivative of acetaldehyde or other potential MVI-MS degradation products, this strongly suggests ionic liquid instability.
-
Run a Blank Reaction: Heat a solution of MVI-MS under your reaction conditions (same solvent, temperature, acid/base concentration) but without your primary reactants. Analyze this solution for degradation products using techniques like ¹H NMR or GC-MS.
-
Mitigate Degradation: If degradation is confirmed, implement the mitigation strategies outlined in the workflow above (e.g., lower temperature, inert atmosphere). If acidic or basic conditions are required for your reaction, consider if a more stable ionic liquid (e.g., one with a saturated alkyl chain instead of a vinyl group) could be used.
-
Quantitative Stability Overview
The following table provides a general, illustrative guide to the stability of MVI-MS under various conditions. Actual stability will depend on the specific concentration, solvent, and presence of other reagents.
| Condition | Temperature | Expected Stability | Primary Degradation Pathway |
| Strongly Acidic (pH < 2) | Room Temp. | Low (Degrades within hours) | Acid-catalyzed hydrolysis of the vinyl group |
| 60 °C | Very Low (Rapid degradation) | Accelerated hydrolysis of the vinyl group | |
| Neutral (pH ≈ 7) | Room Temp. | Good (Stable for > 48 hours) | Minimal; potential for slow autopolymerization |
| 60 °C | Moderate (Slow degradation over 24h) | Increased risk of hydrolysis and polymerization | |
| Strongly Basic (pH > 12) | Room Temp. | Low (Degrades within hours) | C2 deprotonation, potential ring opening |
| 60 °C | Very Low (Rapid degradation) | Accelerated C2 deprotonation and decomposition |
Mechanisms of Degradation
Understanding the chemical pathways of degradation is essential for designing robust experimental protocols.
Acid-Catalyzed Hydrolysis of the Vinyl Group
Under acidic conditions, the vinyl group is susceptible to electrophilic addition. A proton can add to the terminal carbon, forming a secondary carbocation. This intermediate is then attacked by water, leading to an unstable hemiacetal which rapidly rearranges to acetaldehyde and the 3-methyl-1H-imidazolium cation.
Caption: Pathway for acid-catalyzed hydrolysis of MVI.
Base-Induced Decomposition via C2 Deprotonation
The proton at the C2 position of the imidazolium ring is the most acidic. In the presence of a strong base, this proton can be abstracted to form an N-heterocyclic carbene (NHC). While NHCs are valuable as ligands and catalysts, the in-situ formation from the bulk ionic liquid under harsh basic conditions can be a pathway to instability and decomposition, potentially leading to ring-opening or other unwanted reactions.
Caption: Pathway for base-induced decomposition of MVI.
Experimental Protocols for Stability Assessment
The following protocols provide a framework for quantitatively assessing the stability of MVI-MS.
Protocol 1: Stability Monitoring by ¹H NMR Spectroscopy
-
Stock Solution Preparation: Prepare a 100 mM stock solution of MVI-MS in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire a baseline ¹H NMR spectrum.
-
Sample Preparation:
-
Acidic Conditions: To 0.5 mL of the stock solution, add 10 µL of 1 M DCl in D₂O.
-
Basic Conditions: To 0.5 mL of the stock solution, add 10 µL of 1 M NaOD in D₂O.
-
Neutral Control: Use 0.5 mL of the stock solution as is.
-
-
Time-Course Analysis: Acquire ¹H NMR spectra of each sample immediately after preparation (t=0) and then at regular intervals (e.g., 1, 4, 8, 24 hours) while maintaining the samples at a constant temperature (e.g., 25 °C or 50 °C).
-
Data Interpretation: Monitor the integrals of the characteristic vinyl proton peaks (~5.4-7.2 ppm) and the imidazolium ring protons. The appearance of new peaks, such as the aldehyde proton of acetaldehyde (~9.6 ppm), and a corresponding decrease in the vinyl proton signals indicate degradation.
Protocol 2: Quantitative Analysis of Degradation by HPLC-UV
This method is suitable for quantifying the percentage of intact MVI-MS over time.
-
Method Development: Develop an HPLC method capable of separating MVI-MS from its potential degradation products. A reverse-phase C8 or C18 column is often a good starting point.[8] The mobile phase could consist of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier like acetonitrile or methanol.[8][9] Use a diode-array detector to monitor the absorbance at the λ_max of the imidazolium ring (typically around 210-220 nm).
-
Calibration: Prepare a series of standard solutions of high-purity MVI-MS of known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.
-
Stability Study:
-
Prepare solutions of MVI-MS in buffered aqueous solutions at the desired pH values (e.g., pH 2, 7, 12).
-
Incubate these solutions at a controlled temperature.
-
At specified time points, withdraw an aliquot, quench any reaction if necessary (e.g., by neutralizing the pH), dilute appropriately, and inject into the HPLC system.
-
-
Quantification: Use the calibration curve to determine the concentration of MVI-MS remaining in each sample at each time point. Plot the percentage of remaining MVI-MS versus time to determine its degradation kinetics under each condition.
References
-
How to Analyze Imidazolium Ionic Liquids in Environmental Samples? American Chemical Society.
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. eScholarship, University of California.
-
This compound | 26591-72-0. Smolecule.
-
Application Notes and Protocols: 3-Methyl-1-vinyl-1H-imidazolium chloride in Organic Synthesis. Benchchem.
-
This compound | 26591-72-0. Benchchem.
-
Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation. ResearchGate.
-
Volatilization and Thermal Decomposition Mechanisms of Room-Temperature Ionic Liquids (PRE-PRINT). Defense Technical Information Center (DTIC).
-
Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PubMed Central (PMC), National Institutes of Health.
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with CN-containing Anions. Defense Technical Information Center (DTIC).
-
Thermal decomposition mechanisms of alkylimidazolium ionic liquids with cyano-functionalized anions. Semantic Scholar.
-
This compound. PubChem, National Institutes of Health.
-
Decomposition of ionic liquids in electrochemical processing. Royal Society of Chemistry (RSC) Publishing.
-
Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers.
-
Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. ResearchGate.
-
This compound | 26591-72-0. Sigma-Aldrich.
- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. [No specific source title available in search result]
-
This compound | 26591-72-0. ChemicalBook.
-
RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. ACS Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 26591-72-0 | Benchchem [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Buy this compound | 26591-72-0 [smolecule.com]
- 5. This compound | 26591-72-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
preventing side reactions in the synthesis of imidazolium salts
Welcome to the technical support center for imidazolium salt synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of these versatile compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you might encounter during your synthesis. Each entry is structured to help you identify the root cause of the issue and implement a validated solution.
Question 1: My reaction mixture has turned dark brown or black. What is causing this discoloration and how can I get a clean product?
Answer:
Discoloration is one of the most frequent issues in imidazolium salt synthesis. It typically points to decomposition or the formation of highly conjugated, colored byproducts. The primary causes are often related to reaction conditions and starting material purity.[1]
Common Causes & Mechanistic Insights:
-
Excessive Heat: While heating is necessary to drive the quaternization reaction, excessive temperatures (>100-120 °C for extended periods) can promote decomposition pathways. This can involve rearrangement or oligomerization of the imidazole ring or reactants.
-
Impure Starting Materials: The most common culprit is impure 1-alkylimidazole or the alkylating agent. Aniline impurities in starting materials for N-aryl-imidazoles are particularly problematic and can lead to dark, intractable tars.[1]
-
Base-Promoted Decomposition: If a base is used (e.g., during the initial N-alkylation of imidazole) and not fully removed, it can deprotonate the imidazolium salt product at the C2 position. This forms an N-heterocyclic carbene (NHC), which can be unstable and lead to colored decomposition products.[2][3]
Troubleshooting Workflow & Solutions:
The following workflow can help you diagnose and solve the issue of discoloration.
Caption: Troubleshooting workflow for discolored imidazolium salt reactions.
Detailed Purification Protocol for Colored Impurities:
If you already have a discolored product, the following purification protocol is highly effective.
-
Dissolution: Dissolve the crude, colored imidazolium salt in a minimum amount of a suitable solvent. For many common salts, deionized water or methanol works well.
-
Activated Charcoal Treatment: Add activated decolonizing charcoal to the solution (typically 5-10% by weight of your crude product).[4]
-
Heating: Heat the suspension gently (e.g., 60-70 °C) with stirring for several hours.[4] For stubborn colors, this can be done overnight. The charcoal adsorbs the large, conjugated molecules responsible for the color.
-
Filtration: While still warm, filter the mixture through a pad of Celite or a fine filter paper to remove the charcoal. The resulting solution should be colorless or significantly lighter.[4] If color persists, a second charcoal treatment may be necessary.
-
Solvent Removal & Drying: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting solid or oil should then be thoroughly dried under high vacuum (at ~65 °C for 48 hours) to remove residual water and solvent, which are themselves impurities.[4]
Question 2: My yield is low, or the reaction is not going to completion. How can I improve the conversion?
Answer:
Low yields are often a result of incomplete reactions or competing side reactions that consume your starting materials or product. The key is to optimize the balance between reaction rate and the onset of degradation pathways.
Common Causes & Mechanistic Insights:
-
Insufficient Stoichiometry: The reaction is a classic SN2-type quaternization. It requires a 1:1 stoichiometry between the N-substituted imidazole and the alkylating agent. Using a slight excess (1.05-1.1 equivalents) of the alkylating agent can help drive the reaction to completion, but a large excess can lead to purification challenges.[5]
-
Low Reactivity of Alkylating Agent: The rate of reaction follows the expected trend for leaving groups: I > Br > Cl > OTs. If you are using a less reactive agent like an alkyl chloride, a higher temperature and longer reaction time will be necessary.[6]
-
Inappropriate Solvent: The reaction involves the formation of a charged species from neutral reactants. Therefore, polar aprotic solvents like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are excellent choices as they can stabilize the transition state and solvate the resulting salt.[7] Using nonpolar solvents like toluene can significantly slow the reaction unless higher temperatures are used.
-
Steric Hindrance: Bulky substituents on either the imidazole nitrogen or the alkylating agent can slow down the SN2 reaction.[8] In these cases, more forcing conditions (higher temperature, longer time) are required.
Optimization Strategies:
| Parameter | Recommendation to Increase Yield | Rationale |
| Stoichiometry | Use a slight excess (1.05 eq.) of the alkylating agent. | Ensures the complete consumption of the more valuable N-substituted imidazole precursor. |
| Solvent | Use a polar aprotic solvent (e.g., Acetonitrile, DMF). | Stabilizes the charged transition state of the SN2 reaction, accelerating the rate.[7] |
| Temperature | Start at a moderate temperature (e.g., 80 °C) and monitor by TLC/NMR. Increase if necessary. | Provides sufficient energy to overcome the activation barrier without initiating decomposition pathways.[6] |
| Reaction Time | Monitor the reaction until the starting N-substituted imidazole is consumed (TLC/NMR). | Prevents premature workup of a slow-running reaction. Reactions can take anywhere from a few hours to several days. |
| Anion Choice | If performing an anion exchange, ensure the metathesis reaction goes to completion. | Incomplete exchange will result in a mixture of salts, lowering the yield of the desired product. |
Frequently Asked Questions (FAQs)
This section covers broader concepts essential for designing a successful synthesis and avoiding side reactions from the outset.
Question 3: What are the primary side reactions I should be aware of, and how do I prevent them?
Answer:
Beyond discoloration and incomplete reactions, several specific chemical transformations can occur. Understanding their mechanisms is key to prevention.
Key Side Reactions:
-
N-Heterocyclic Carbene (NHC) Formation: This is the most significant side reaction for imidazolium salts, especially those with basic anions like acetate. The C2 proton is acidic and can be removed by a base to form a neutral NHC.[3][9]
-
Prevention: Avoid basic conditions for the final salt. If a base was used in a prior step, ensure it is completely removed via an acidic wash or purification. For applications where NHC formation is highly undesirable, choose salts with non-basic, weakly coordinating anions like [NTf₂]⁻ or [BF₄]⁻.[3]
-
-
C-Alkylation: While N-alkylation is electronically favored, alkylation can sometimes occur at the C2, C4, or C5 positions of the imidazole ring, leading to abnormal carbene precursors.[5][10]
-
Prevention: This is less common but can be promoted by certain metal catalysts or very strong bases. Sticking to standard thermal quaternization of a pre-alkylated imidazole minimizes this pathway.
-
-
Regioisomer Formation (for unsymmetrical imidazoles): When starting from an unsymmetrical imidazole (e.g., 4-methylimidazole), the initial alkylation can occur on either of the two non-equivalent ring nitrogens, leading to a mixture of N-alkylimidazole regioisomers.[8][11] This mixture will then be quaternized, resulting in a difficult-to-separate mixture of final products.
-
Prevention: This must be addressed before the quaternization step. The regioselectivity of the initial N-alkylation is influenced by both steric and electronic factors.[8] Often, a directed synthesis is required to produce a single regioisomer of the N-alkylimidazole precursor.
-
Caption: Key side reactions in imidazolium salt synthesis.
Question 4: How does the choice of anion affect the stability of the imidazolium salt and potential side reactions?
Answer:
The anion is not merely a spectator; it plays a crucial role in the physicochemical properties, stability, and reactivity of the imidazolium salt.[12][13]
| Anion | Formula | Common Side Reactions & Stability Considerations | Prevention & Use Case |
| Halides | Cl⁻, Br⁻, I⁻ | Often hygroscopic. Can be nucleophilic at high temperatures. Bromide and iodide impurities can contribute to color.[14] | Excellent precursors for metathesis reactions to introduce other anions. Must be rigorously dried. |
| Tetrafluoroborate | BF₄⁻ | Susceptible to hydrolysis, especially in the presence of acid or heat, releasing toxic and corrosive HF.[15] | Use in anhydrous conditions. Avoid high temperatures if water might be present. Good general-purpose anion. |
| Hexafluorophosphate | PF₆⁻ | More resistant to hydrolysis than BF₄⁻ but not immune. Can also release HF under harsh conditions.[15] | More stable alternative to BF₄⁻ for applications requiring higher thermal and hydrolytic stability. |
| Acetate | OAc⁻ | The acetate anion is basic and can deprotonate the imidazolium cation at the C2 position to form an N-heterocyclic carbene (NHC) in situ.[3][9] | Use when NHC formation is desired for catalysis. Avoid if the pure, unreacted imidazolium salt is required. |
| Bis(trifluoromethylsulfonyl)imide | NTf₂⁻ or Tf₂N⁻ | Highly stable, non-coordinating, and hydrophobic. Very resistant to hydrolysis and thermal decomposition. | The "gold standard" for applications requiring high stability, such as electrochemistry or high-temperature catalysis. |
Question 5: Can you provide a reliable, general protocol for synthesizing and purifying a simple imidazolium salt?
Answer:
Certainly. The following is a robust, two-step protocol for the synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br), a common precursor, followed by its purification.
Experimental Protocol: Synthesis and Purification of [Bmim]Br
Part 1: Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methylimidazole (1.0 eq.).
-
Solvent Addition (Optional but Recommended): Add acetonitrile (approx. 2-3 mL per gram of 1-methylimidazole). While the reaction can be run neat, using a solvent helps to control the exotherm and aids stirring.
-
Reagent Addition: Add 1-bromobutane (1.05 eq.) dropwise to the stirring solution at room temperature. The reaction is often exothermic; if it becomes too vigorous, cool the flask with a water bath.
-
Reaction: After the addition is complete, heat the mixture to reflux (in acetonitrile, this is ~82 °C) and maintain for 12-24 hours. Monitor the reaction's progress by ¹H NMR or TLC by checking for the disappearance of the 1-methylimidazole starting material.
-
Initial Isolation: Cool the reaction mixture to room temperature. If the product crystallizes, it can be filtered. More commonly, the solvent is removed under reduced pressure to yield a crude oil or solid.
Part 2: Purification
-
Solvent Wash: Add ethyl acetate to the crude product and stir or sonicate vigorously.[16] Imidazolium salts are generally insoluble in ethyl acetate, while unreacted starting materials and nonpolar impurities will dissolve.
-
Decantation/Filtration: Carefully decant the ethyl acetate wash. If the product is a solid, it can be collected by filtration. Repeat this washing step two more times with fresh ethyl acetate.
-
Charcoal Treatment (if colored): If the product is yellow or brown, dissolve it in a minimal amount of methanol, treat with activated charcoal, heat, and filter as described in the Troubleshooting Guide (Question 1).
-
Final Drying: Transfer the washed product to a clean flask and dry under high vacuum at 70 °C for at least 24 hours to remove all traces of volatile solvents and water. The final product should be a white solid or colorless viscous oil. Purity should be confirmed by ¹H and ¹³C NMR spectroscopy.[17]
References
-
Maase, M., et al. (2000). Method for the production of purified 1,3-substituted imidazolium salts. Google Patents. [18]
-
Nockemann, P., Binnemans, K., & Driesen, K. (2005). Purification of imidazolium ionic liquids for spectroscopic applications. Chemical Physics Letters, 415(1-3), 131-136. [Link][19]
-
Hintermann, L. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 3, 22. [Link][20]
-
Holloczki, O., & Kirchner, B. (2018). NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence?. Frontiers in Chemistry, 6, 383. [Link][3]
-
Huddleston, J. G., et al. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry, 3(4), 156-164. [Link]
-
Liu, X., et al. (2015). Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings. Scientific Reports, 5, 18282. [Link][14]
-
Marr, P. C., & Marr, A. C. (2006). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Johnson Matthey Technology Review, 50(1), 23-30. [Link][4]
-
Matzke, M., et al. (2014). The role of the anion in the toxicity of imidazolium ionic liquids. Journal of Hazardous Materials, 271, 129-135. [Link][12]
-
Sedlák, E., et al. (2020). Destabilization effect of imidazolium cation-Hofmeister anion salts on cytochrome c. International Journal of Biological Macromolecules, 164, 3777-3784. [Link][13]
-
Vafaeezadeh, M., & Alinezhad, H. (2016). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. RSC Advances, 6(1), 1-5. [Link][7]
-
Wang, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(57), 32832-32864. [Link][2]
-
Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis. Angewandte Chemie International Edition, 39(21), 3772-3789. [Link][15]
Sources
- 1. reddit.com [reddit.com]
- 2. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. The role of the anion in the toxicity of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Destabilization effect of imidazolium cation-Hofmeister anion salts on cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. US20060149074A1 - Method for the production of purified 1,3-substituted imidazolium salts - Google Patents [patents.google.com]
- 19. pure.qub.ac.uk [pure.qub.ac.uk]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Imidazolium Methyl Sulphate Ionic Liquids
Welcome to the technical support center for imidazolium-based ionic liquids (ILs). This guide is designed for researchers, scientists, and drug development professionals who utilize imidazolium methyl sulphate ILs in their work. Understanding the stability and degradation pathways of these unique solvents is critical for experimental reproducibility, process optimization, and safety. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and handling of imidazolium methyl sulphate ionic liquids.
Q1: I just received my imidazolium methyl sulphate IL and it has a slight yellow tint, but the specification sheet says it should be colorless. Is it contaminated?
A: A slight yellow or pale-brown coloration is common, especially in bulk quantities, and does not necessarily indicate significant contamination. This coloration can arise from trace amounts of impurities from the synthesis process or minor degradation during storage and transport. However, a distinct dark brown or black color is a red flag indicating significant degradation.
-
Causality: The color often results from the formation of oligomeric or polymeric species and nitrogen-containing heterocyclic compounds, which are known chromophores.
-
Actionable Advice: Before use, it is best practice to verify the purity. A simple check of the water content via Karl Fischer titration is recommended, as water is a key reactant in hydrolytic degradation. For more sensitive applications, running a baseline NMR or HPLC-UV spectrum to compare against the supplier's certificate of analysis is advisable.
Q2: How should I properly store my imidazolium methyl sulphate ionic liquids to minimize degradation?
A: Proper storage is crucial for maintaining the integrity of your ionic liquid. The primary factors to control are exposure to water and high temperatures.
-
Moisture: Imidazolium methyl sulphates are often hygroscopic and can absorb atmospheric moisture. Water can initiate hydrolysis of the methyl sulphate anion to form methanol and hydrogen sulphate, and can also facilitate the degradation of the imidazolium cation. Always store these ILs in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). A desiccator is highly recommended for long-term storage.
-
Temperature: While generally considered thermally stable, prolonged exposure to elevated temperatures can accelerate degradation. Store containers at room temperature, away from direct sunlight or heat sources like ovens and instrumentation.
-
Material Compatibility: Use glass or chemically resistant polymer (e.g., PTFE) containers. Avoid storage in containers made of materials that can be corroded by the IL or that can leach impurities.
Q3: What are the primary degradation pathways I should be concerned about?
A: The two most significant degradation pathways for imidazolium methyl sulphate ILs under typical laboratory conditions are hydrolytic degradation and thermal degradation .
-
Hydrolytic Degradation: This is often the most relevant pathway. It is primarily driven by the presence of water and can be catalyzed by acidic or basic conditions. The methyl sulphate anion is susceptible to hydrolysis, and the imidazolium ring can also be attacked, particularly at the C2 position (the carbon between the two nitrogen atoms).
-
Thermal Degradation: This occurs at elevated temperatures. The thermal stability of an imidazolium IL is largely determined by the nature of the anion and the length of the alkyl chains on the cation. The decomposition process often begins with the loss of alkyl groups from the cation.
Below is a diagram illustrating the key factors influencing the stability of these ionic liquids.
Caption: Key environmental factors affecting the stability of imidazolium methyl sulphate ILs.
Part 2: Troubleshooting Experimental Issues
This section provides guidance on specific problems that may arise during experiments involving imidazolium methyl sulphate ILs.
Scenario 1: "My reaction mixture turned dark brown after heating. What happened?"
A: A significant color change to dark brown or black upon heating is a strong indicator of thermal degradation. The temperature at which this occurs can be surprisingly low depending on the specific IL and the presence of other reactive species.
-
Underlying Mechanism: At elevated temperatures, the imidazolium ring can undergo complex reactions, including ring-opening, polymerization, and charring. The methyl sulphate anion can also decompose. The resulting mixture of conjugated molecules and polymeric materials is intensely colored. The onset temperature for thermal decomposition of 1-ethyl-3-methylimidazolium methyl sulphate ([EMIM][MeSO4]) is reported to be around 235°C, but this can be lower in the presence of impurities.
-
Troubleshooting Steps:
-
Verify Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the actual decomposition temperature (Td) of your specific IL under your experimental atmosphere (e.g., N2 or air).
-
Reduce Reaction Temperature: If possible, lower the operating temperature of your experiment.
-
Use an Inert Atmosphere: Conducting reactions under a nitrogen or argon atmosphere can prevent oxidative processes that often accompany and accelerate thermal degradation.
-
Scenario 2: "I am analyzing my post-reaction mixture with HPLC and see several new, unexpected peaks. Could these be from the ionic liquid?"
A: Yes, it is highly likely. If your reaction conditions involve water, acid, base, or heat, the IL can degrade, and its degradation products will appear in your chromatogram.
-
Identifying the Culprits: The most common degradation products from hydrolytic pathways are related to the breakdown of the anion and cation.
-
Anion Hydrolysis: The methyl sulphate anion ([MeSO4]-) can hydrolyze to form methanol and hydrogen sulphate ([HSO4]-). The resulting increase in acidity can then catalyze further degradation of the imidazolium cation.
-
Cation Hydrolysis: The imidazolium ring is susceptible to nucleophilic attack, especially at the C2 position. In the presence of water, this can lead to the formation of an N-formyl-N'-alkyl-1,2-ethanediamine derivative through a ring-opening mechanism.
-
-
Troubleshooting Workflow:
-
Run a Control: Analyze a sample of the pure IL that has been subjected to the same reaction conditions (temperature, time, solvent) but without your reactants. This will help you differentiate between reactant byproducts and IL degradation products.
-
Use Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to get mass-to-charge (m/z) data for the unknown peaks. Compare these masses to the expected masses of known degradation products.
-
Spike Your Sample: If you have a standard of a suspected degradation product, spike it into your sample and see if the peak area increases.
-
The diagram below illustrates the primary hydrolytic degradation pathway.
Caption: Simplified pathway for the hydrolysis of imidazolium methyl sulphate ILs.
Data Summary Table: Thermal Properties of Common Imidazolium ILs
| Ionic Liquid Cation | Anion | Decomposition Temp (Td) | Reference |
| 1-Ethyl-3-methylimidazolium | Methyl Sulphate | ~235 °C | |
| 1-Butyl-3-methylimidazolium | Methyl Sulphate | ~230-250 °C | |
| 1-Hexyl-3-methylimidazolium | Methyl Sulphate | ~240-260 °C | |
| Note: Td can vary based on purity, water content, and analytical method (e.g., heating rate in TGA). |
Part 3: Key Experimental Protocols
To ensure the integrity of your experiments, it is vital to quantify and monitor potential degradation. Here are two fundamental protocols.
Protocol 1: Quantification of Water Content via Volumetric Karl Fischer Titration
Objective: To accurately measure the water content in an imidazolium methyl sulphate IL, as this is a critical parameter for predicting hydrolytic stability.
Methodology:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator with a suitable solvent (e.g., anhydrous methanol or a specialized KF solvent).
-
Perform a pre-titration to neutralize any ambient moisture in the solvent and titration cell.
-
-
Titer Determination:
-
Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of pure water.
-
Titrate with the Karl Fischer reagent to determine the titer (mg H₂O per mL of titrant). Repeat 2-3 times for accuracy.
-
-
Sample Analysis:
-
In a glove box or dry environment, accurately weigh approximately 0.5 - 1.0 g of the ionic liquid into a clean, dry syringe or vial.
-
Quickly inject the sample into the titration cell.
-
Begin the titration. The endpoint is reached when all water has been consumed by the iodine in the reagent.
-
-
Calculation:
-
The instrument's software will typically calculate the water content automatically. The manual calculation is: Water Content (ppm) = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (g)) * 1000
-
-
System Validation: Run a blank by performing the titration sequence without adding any sample to check for leaks or solvent contamination.
Protocol 2: Monitoring IL Degradation by HPLC-UV
Objective: To qualitatively and quantitatively track the appearance of degradation products over time or after a stress event (e.g., heating).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your ionic liquid (e.g., 1000 ppm) in a suitable solvent like acetonitrile or ultrapure water.
-
Create a "Time Zero" sample by diluting the stock solution to the working concentration (e.g., 100 ppm).
-
Subject another aliquot of the stock solution to the experimental stress (e.g., heat at 80°C for 24 hours). This is your "Stressed Sample".
-
Prepare a "Control Blank" which is just the solvent.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detector: Set to scan a range (e.g., 200-400 nm) or monitor at a specific wavelength where the imidazolium ring absorbs (e.g., ~210 nm).
-
-
Analysis Workflow:
-
Inject the Control Blank to ensure the system is clean.
-
Inject the "Time Zero" sample to establish the baseline chromatogram for the pure IL.
-
Inject the "Stressed Sample".
-
Compare the chromatograms. Look for new peaks or a decrease in the area of the main IL peak in the stressed sample.
-
The workflow for this analysis is visualized below.
Caption: Experimental workflow for monitoring ionic liquid degradation using HPLC.
References
-
Title: Hydrolysis of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Source: Industrial & Engineering Chemistry Research, 2011. URL: [Link]
-
Title: Thermal degradation of 1-ethyl-3-methylimidazolium-based ionic liquids. Source: Journal of Analytical and Applied Pyrolysis, 2012. URL: [Link]
-
Title: The effect of water on the stability of ionic liquids. Source: Physical Chemistry Chemical Physics, 2017. URL: [Link]
-
Title: On the thermal and hydrolytic stability of 1,3-dialkylimidazolium cations. Source: Green Chemistry, 2008. URL: [Link]
-
Title: Thermal Stability of Imidazolium-Based Ionic Liquids. Source: Journal of Chemical & Engineering Data, 2010. URL: [Link]
Technical Support Center: Enhancing Ionic Conductivity of Poly(Ionic Liquid)s
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(ionic liquid)s (PILs). This guide is designed to provide in-depth, experience-based answers to common challenges encountered when aiming to increase the ionic conductivity of your PIL-based materials. We will delve into the fundamental principles and provide actionable troubleshooting steps to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My synthesized poly(ionic liquid) exhibits significantly lower ionic conductivity than its monomeric ionic liquid counterpart. Is this expected, and what are the primary reasons?
A: Yes, this is a very common and expected observation. The polymerization of ionic liquid monomers into a polymer backbone inherently reduces the mobility of the ionic species. In a PIL, one of the ions (either the cation or the anion) is covalently attached to the polymer backbone, rendering it immobile.[1] Consequently, ionic conductivity in PILs primarily arises from the motion of the counter-ions through the polymer matrix.[1] This is in stark contrast to monomeric ionic liquids where both cations and anions are free to move and contribute to charge transport.
The primary factors contributing to this drop in conductivity are:
-
Immobilization of one ionic species: As mentioned, the covalent bonding of the ionic moiety to the polymer backbone eliminates its contribution to long-range charge transport.
-
Increased viscosity and reduced segmental motion: The polymer matrix is significantly more viscous than the corresponding ionic liquid. Ion transport in polymers is strongly coupled to the segmental dynamics of the polymer chains.[2] A higher glass transition temperature (Tg) generally correlates with lower ionic conductivity because the polymer chains are less mobile, hindering the movement of the counter-ions.[2]
-
Ion pairing and aggregation: Strong electrostatic interactions between the tethered ionic groups and the mobile counter-ions can lead to the formation of ion pairs and larger aggregates.[3][4] This reduces the number of free charge carriers available for conduction.
Q2: How does the chemical structure of the polymer backbone influence the ionic conductivity of a poly(ionic liquid)?
A: The polymer backbone architecture plays a crucial role in determining the overall ionic conductivity.[1] The key is to design a backbone that facilitates ion transport by promoting segmental motion and creating efficient pathways for ion movement.
Here are several ways backbone structure impacts conductivity:
-
Flexibility and Glass Transition Temperature (Tg): A more flexible polymer backbone, often characterized by a lower Tg, will exhibit faster segmental dynamics.[2] This enhanced motion of the polymer chains allows for more efficient transport of the counter-ions. Strategies to increase backbone flexibility include incorporating flexible spacer units (e.g., alkyl or oligo(ethylene glycol) chains) between the backbone and the ionic moiety.[5][6]
-
Polymer Architecture: Moving from linear polymers to more complex architectures like branched, hyperbranched, or star-shaped polymers can increase ionic conductivity.[3][4] These architectures can disrupt chain packing, suppress crystallization, and increase the free volume within the polymer matrix, all of which facilitate ion transport.[3][4] For example, highly branched polymers have been shown to exhibit up to three times higher ionic conductivity compared to their linear analogs of the same molar mass.[3][4]
-
Copolymerization: Introducing comonomers with low Tg, such as acrylates, can effectively lower the overall Tg of the copolymer and enhance the mobility of the polymer chains, leading to improved ion transport.[1][7]
Q3: What is the role of the counter-anion in determining the ionic conductivity, and how do I choose the best one?
A: The choice of the counter-anion is a critical determinant of the ionic conductivity of a PIL. The ideal counter-anion should be weakly coordinating to the polymer's cationic backbone, promoting ion dissociation and mobility.
Key characteristics of a good counter-anion for high ionic conductivity include:
-
Charge Delocalization: Anions with highly delocalized charges, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻), have weaker interactions with the cationic polymer backbone.[8][9] This leads to a higher degree of ion dissociation and a greater number of free charge carriers.
-
Size and Shape: Larger, more asymmetric anions can disrupt the packing of polymer chains, leading to a lower Tg and increased free volume, which in turn enhances ionic conductivity.[10][11]
-
Plasticizing Effect: Some anions can act as internal plasticizers, further reducing the Tg of the PIL and increasing segmental motion.[1]
Comparison of Common Counter-Anions:
| Counter-Anion | Abbreviation | Typical Effect on Conductivity | Rationale |
| Bis(trifluoromethanesulfonyl)imide | TFSI⁻ | High | Large size, high charge delocalization, weak coordination. |
| Bis(fluorosulfonyl)imide | FSI⁻ | Very High | Similar to TFSI⁻ but can offer better plasticizing effects, leading to lower Tg.[1] |
| Trifluoromethanesulfonate | OTf⁻ or TfO⁻ | Moderate | Good charge delocalization but smaller than TFSI⁻. |
| Hexafluorophosphate | PF₆⁻ | Lower | Prone to hydrolysis and can have stronger interactions with cations.[12] |
| Tetrafluoroborate | BF₄⁻ | Lower | Similar to PF₆⁻, with relatively strong ion pairing.[12] |
| Halides (e.g., Br⁻, Cl⁻) | Br⁻, Cl⁻ | Low | Small, highly coordinating anions that lead to strong ion pairing and high Tg.[11] |
Recommendation: For achieving high ionic conductivity, TFSI⁻ and FSI⁻ are generally the preferred counter-anions due to their ability to promote ion dissociation and enhance polymer chain dynamics.[1]
Troubleshooting Guides
Problem 1: My poly(ionic liquid) has poor ionic conductivity, and I need to improve it without completely re-synthesizing the polymer.
If you are working with an existing PIL and wish to enhance its conductivity, several post-synthesis strategies can be employed.
Causality: The addition of a plasticizer, especially a monomeric ionic liquid, can significantly increase the ionic conductivity of a PIL.[13][14] Ionic liquids act as a solvent within the polymer matrix, increasing the amorphous content, lowering the Tg, and providing additional mobile ions, all of which contribute to enhanced conductivity.[13][14][15]
Experimental Protocol: Preparation of a PIL-IL Ionogel
-
Selection of Ionic Liquid: Choose an ionic liquid that is chemically compatible with your PIL. Ideally, use an IL that shares a common ion (cation or anion) with your PIL to simplify the ion transport dynamics.[16]
-
Dissolution: Dissolve a known weight of your PIL in a suitable volatile solvent (e.g., ethanol, acetone, or dimethylformamide).
-
Addition of Ionic Liquid: Add the desired weight percentage of the ionic liquid to the PIL solution. Common weight ratios of IL range from 50% to 80%.[17]
-
Homogenization: Stir the mixture vigorously until a homogeneous solution is obtained. Gentle heating may be applied if necessary to aid dissolution.
-
Casting and Solvent Evaporation: Cast the solution onto a flat substrate (e.g., a PTFE dish) and allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a vacuum oven at a moderate temperature).
-
Final Product: The resulting free-standing film is an ionogel with significantly higher ionic conductivity than the neat PIL.[17]
Troubleshooting Tips:
-
Phase Separation: If the PIL and IL are not miscible, you may observe phase separation. Try a different IL or a lower concentration.
-
Mechanical Integrity: High IL loadings can compromise the mechanical stability of the film. There is a trade-off between conductivity and mechanical strength that needs to be optimized for your specific application.[6][18]
Causality: Adding a salt, such as a lithium salt, can increase the number of charge carriers in the system.[10] However, the effect on conductivity is complex. Initially, increasing the salt concentration generally increases conductivity due to the higher number of mobile ions.[3][4][19] Beyond an optimal concentration, the conductivity may decrease due to increased viscosity, ion pairing, and a rise in Tg.[3][4][19]
Experimental Workflow:
Caption: Workflow for optimizing salt concentration in a PIL.
Troubleshooting Tips:
-
Salt Crystallization: At high concentrations, the added salt may crystallize within the polymer matrix, which is detrimental to conductivity.[10] Using asymmetric anions or a mixture of salts can help suppress crystallization.[10]
-
Finding the Optimum: The optimal salt concentration needs to be determined experimentally for each PIL system, as it represents a balance between the number of charge carriers and ion mobility.[3][4]
Problem 2: I am designing a new poly(ionic liquid) and want to maximize its intrinsic ionic conductivity from the start.
When designing a new PIL, you have the opportunity to build in features that promote high ionic conductivity.
Causality: The structure of the ionic liquid monomer is the fundamental building block of your PIL. Designing a monomer that leads to a low-Tg polymer is a primary strategy for achieving high conductivity.
Design Principles:
-
Incorporate Flexible Spacers: Introduce flexible alkyl or oligo(ethylene glycol) (OEG) spacers between the polymerizable group (e.g., vinyl, acrylate) and the ionic moiety.[5][6] These spacers decouple the motion of the ionic groups from the main polymer backbone, leading to a lower Tg.
-
Choose Bulky, Asymmetric Cations: While the cation will be part of the backbone, using bulky and asymmetric cationic structures (e.g., based on larger imidazolium or pyrrolidinium rings with different alkyl substituents) can frustrate polymer chain packing and lower the Tg.
-
Select a Weakly Coordinating Anion: As discussed in the FAQs, choose an anion like TFSI⁻ or FSI⁻ to minimize ion pairing and maximize the number of mobile charge carriers.[1]
Synthetic Workflow:
Caption: Workflow for designing and synthesizing a high-conductivity PIL.
Causality: Introducing porosity into a PIL matrix can create continuous pathways for ion transport, potentially enhancing conductivity.[20][21] This is particularly effective when the pores are filled with a conductive medium like an ionic liquid.
Method: Phase Inversion/Cross-linking
Some PILs, when cast from a solution and exposed to a non-solvent like water, can undergo phase separation and cross-linking to form porous membranes.[22]
Experimental Protocol:
-
PIL Selection: This method is highly dependent on the specific chemistry of the PIL. Hydrophobic PILs containing anions like TFSI⁻ are often suitable.[22]
-
Casting: Cast a solution of the PIL in a suitable solvent (e.g., DMSO) onto a substrate.
-
Drying: Dry the film to remove the casting solvent. At this stage, the film is typically dense and non-porous.
-
Immersion: Immerse the dense PIL film in a non-solvent, such as deionized water, for an extended period (e.g., 12-24 hours).
-
Pore Formation: The interaction with the non-solvent induces phase separation, leading to the formation of a porous structure.[22]
-
Drying: Carefully dry the now opaque, porous membrane.
-
Infiltration (Optional): The porous membrane can be infiltrated with an ionic liquid to create a highly conductive composite material.
Troubleshooting Tips:
-
Pore Formation Failure: Not all PILs will form porous structures with this method. The interplay between the PIL's hydrophobicity and its interaction with the non-solvent is critical.
-
Mechanical Stability: The resulting porous membranes may be more brittle than their dense counterparts.
References
-
Title: Protic Poly(Ionic Liquid)/Ionic Liquid Ionogel Electrolyte Sharing the Same Ionic Species for Supercapacitors Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]
-
Title: Polyionic liquid ionogels formed via hydrophobic association for flexible strain sensors Source: RSC Publishing URL: [Link]
-
Title: Poly(Ionic Liquid) Electrolytes at an Extreme Salt Concentration for Solid-State Batteries Source: ACS Publications URL: [Link]
-
Title: Decoding Polymer Architecture Effect on Ion Clustering, Chain Dynamics, and Ionic Conductivity in Polymer Electrolytes Source: PMC - NIH URL: [Link]
-
Title: Influence of Counterion Structure on Conductivity of Polymerized Ionic Liquids Source: MDPI URL: [Link]
-
Title: Poly(ionic liquid)s with controlled architectures and their use in the making of ionogels with high conductivity and tunable rheological properties Source: RSC Publishing URL: [Link]
-
Title: Influence of Cationic Poly(ionic liquid) Architecture on the Ion Dynamics in Polymer Gel Electrolytes Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]
-
Title: High ionic conduction, toughness and self-healing poly(ionic liquid)-based electrolytes enabled by synergy between flexible units and counteranions Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Poly(ionic liquid)s-Based Ionogels for Sensor Applications Source: ACS Applied Polymer Materials URL: [Link]
-
Title: Design and synthesis of new anionic “polymeric ionic liquids” with high charge delocalization Source: Polymer Chemistry (RSC Publishing) URL: [Link]
-
Title: Polymer Ionic Liquids: Synthesis, Design and Application in Electrochemistry as Ion Conducting Materials Source: ResearchGate URL: [Link]
-
Title: Polymerized ionic liquids: Effects of counter-anions on ion conduction and polymerization kinetics Source: ResearchGate URL: [Link]
-
Title: Poly(ionic liquid) composites Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: How to Enhance Ionic Conductivity in Polymer Electrolytes Source: Patsnap Eureka URL: [Link]
-
Title: Poly(ionic liquid)s with controlled architectures and their use in the making of ionogels with high conductivity and tunable rheological properties Source: ResearchGate URL: [Link]
-
Title: Poly(ionic liquid)s: an emerging platform for green chemistry Source: RSC Publishing URL: [Link]
-
Title: Porous Ionic Liquids: Synthesis and Application Source: ResearchGate URL: [Link]
-
Title: Enhanced Ionic Conductivity through Chemical Modification: From 1,2,3-Triazole to 1,2,3-Triazolium Salt in Solid Polymer Electrolytes Source: ACS Applied Polymer Materials - ACS Publications URL: [Link]
-
Title: Decoding Polymer Architecture Effect on Ion Clustering, Chain Dynamics, and Ionic Conductivity in Polymer Electrolytes Source: ACS Applied Energy Materials URL: [Link]
-
Title: Effect of Plasticizers on Ionic Association and Conductivity in the (PEO)9LiCF3SO3 System Source: Macromolecules - ACS Publications URL: [Link]
-
Title: Influencing ionic conductivity and mechanical properties of ionic liquid polymer electrolytes by designing the chemical monomer structure Source: Taylor & Francis Online URL: [Link]
-
Title: Imidazolium-Based Poly(ionic liquid)/Ionic Liquid Ion-Gels with High Ionic Conductivity Prepared from a Curable Poly(ionic liquid) Source: PubMed URL: [Link]
-
Title: Influence of Cation and Anion Chemistry on the Ionic Conductivity and Transference Number of Zwitterionic Polymer-Supported Ionic Liquid Electrolytes Source: ResearchGate URL: [Link]
-
Title: The Power of Plastics Polymerized Ionic Liquids and Nanostructured Polymers Source: YouTube URL: [Link]
-
Title: Designing Solutions for Electrospinning of Poly(ionic liquid)s Source: ACS Publications URL: [Link]
-
Title: Mechanically stable polymer networks incorporating polymeric ionic liquids for enhanced conductivity in solid-state electrolytes Source: Taylor & Francis Online URL: [Link]
-
Title: Ionic Liquid Enhancement of Polymer Electrolyte Conductivity and their Effects on the Performance of Electrochemical Devices Source: ResearchGate URL: [Link]
-
Title: Tailoring Ionic Conductivity of Polymeric Ionic Liquid Block Copolymers through Morphology Control Source: Macromolecules - ACS Publications URL: [Link]
-
Title: The Influence of Polycation and Counter-Anion Nature on the Properties of Poly(ionic liquid)-Based Membranes for CO2 Separation Source: MDPI URL: [Link]
-
Title: Effects of Counter Anions on AC and DC Electrical Conductivity in Poly(Dimethylsiloxane) Crosslinked by Metal-Ligand Coordination Source: MDPI URL: [Link]
-
Title: Enabling High Lithium Conductivity in Polymerized Ionic Liquid Block Copolymer Electrolytes Source: ResearchGate URL: [Link]
-
Title: Ionic Liquids as Designed, Multi-Functional Plasticizers for Biodegradable Polymeric Materials: A Mini-Review Source: MDPI URL: [Link]
-
Title: The strategies for improving the ion conductivity of polymer electrolytes Source: ResearchGate URL: [Link]
-
Title: High Hydroxide Conductivity in Polymerized Ionic Liquid Block Copolymers Source: ACS Macro Letters - ACS Publications URL: [Link]
-
Title: Dual-Cationic Poly(ionic liquid)s Carrying 1,2,4-Triazolium and Imidazolium Moieties: Synthesis and Formation of a Single-Component Porous Membrane Source: PMC - NIH URL: [Link]
-
Title: Polymer Composites Containing Ionic Liquids: A Study of Electrical Conductivity Source: MDPI URL: [Link]
-
Title: Ionic Liquids as Plasticizers for Polyelectrolyte Complexes Source: ResearchGate URL: [Link]
-
Title: Porous ionic liquids: synthesis and application Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Ion Conductivity in Salt-Doped Polymers: Combined Effects of Temperature and Salt Concentration Source: PMC - NIH URL: [Link]
-
Title: Functional hybrid and composite porous membranes derived from imidazolium-type poly(ionic liquid) Source: DiVA portal URL: [Link]
-
Title: Ionic liquid ions commonly reported in the literature as plasticizers. Source: ResearchGate URL: [Link]
-
Title: Ionic Liquid‐Based Polymer Nanocomposites for Sensors, Energy, Biomedicine, and Environmental Applications: Roadmap to the Future Source: Wiley Online Library URL: [Link]
-
Title: Enabling polymeric ionic liquid electrolytes with high ambient ionic conductivity by polymer chain regulation Source: ResearchGate URL: [Link]
-
Title: Ionic liquids as plasticizers for polyelectrolyte complexes Source: PubMed URL: [Link]
-
Title: Effect of salt concentration on the ionic conductivity of the polymer electrolytes based on P(EO-EPI) and LiI. Source: ResearchGate URL: [Link]
-
Title: Ion Conductivity in Salt-Doped Polymers: Combined Effects of Temperature and Salt Concentration Source: ACS Macro Letters - ACS Publications URL: [Link]
Sources
- 1. Poly(ionic liquid) composites - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00938D [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Decoding Polymer Architecture Effect on Ion Clustering, Chain Dynamics, and Ionic Conductivity in Polymer Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. High ionic conduction, toughness and self-healing poly(ionic liquid)-based electrolytes enabled by synergy between flexible units and counteranions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04553A [pubs.rsc.org]
- 8. Design and synthesis of new anionic “polymeric ionic liquids” with high charge delocalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Poly(Ionic Liquid) Electrolytes at an Extreme Salt Concentration for Solid-State Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. How to Enhance Ionic Conductivity in Polymer Electrolytes [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Imidazolium-Based Poly(ionic liquid)/Ionic Liquid Ion-Gels with High Ionic Conductivity Prepared from a Curable Poly(ionic liquid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ion Conductivity in Salt-Doped Polymers: Combined Effects of Temperature and Salt Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Porous ionic liquids: synthesis and application - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Dual-Cationic Poly(ionic liquid)s Carrying 1,2,4-Triazolium and Imidazolium Moieties: Synthesis and Formation of a Single-Component Porous Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Characterization of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
Foreword: Beyond the Datasheet – A Practical Guide to Ionic Liquid Characterization
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the analytical landscape of ionic liquids (ILs). Our focus today is on 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate (CAS 26591-72-0), a member of the imidazolium family of ILs, notable for its vinyl functionality which offers a reactive site for polymerization.[1]
In my years of experience, I've seen how the purity and physicochemical properties of an IL can profoundly impact experimental outcomes, from reaction kinetics to the stability of a final formulation. A simple certificate of analysis provides a snapshot, but a deep, multi-faceted characterization provides the full picture. This guide is structured to move beyond a simple listing of techniques. Instead, we will explore the causality behind our analytical choices, compare the utility of different methods, and provide actionable protocols. Our goal is to empower you to build a self-validating system of analysis that ensures the integrity of your research.
To provide a practical context, we will compare the expected analytical data for our target compound with a well-characterized and structurally related alternative: 1-Butyl-3-methylimidazolium methyl sulphate ([Bmim][MeSO₄]) . This common IL, lacking the vinyl group, serves as an excellent benchmark for understanding the influence of this functional group on the material's properties.
Structural Verification and Purity Assessment: The Foundational Analysis
Before probing functional properties, we must confirm the molecule's identity and purity. This is non-negotiable. An impurity, whether a starting material, a side-product, or even residual water, can act as an unintended catalyst, a competing reagent, or alter the IL's solvent properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules, including ILs. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
Expertise & Experience: For an IL like this compound, the ¹H NMR spectrum is particularly revealing. We expect to see distinct signals for the vinyl protons, the imidazolium ring protons, and the two different methyl groups. The chemical shift and splitting pattern of the vinyl protons are diagnostic for this specific IL, distinguishing it from alkyl-substituted analogues like [Bmim][MeSO₄]. The integration of these signals should correspond to the number of protons in each environment, providing a preliminary check on purity.
Comparative Analysis: Expected ¹H NMR Data
| Assignment | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for [Bmim][MeSO₄] Cation [2][3] | Rationale for Differences |
| Imidazolium H-2 (NCHN) | ~9.0 - 10.5 | ~9.1 - 9.8 | The H-2 proton is highly sensitive to anion interactions and solvent. Its position is the most deshielded due to the adjacent electron-withdrawing nitrogen atoms. |
| Imidazolium H-4, H-5 | ~7.5 - 8.0 | ~7.7 - 7.8 | These ring protons are less deshielded than H-2. |
| Vinyl -CH= | ~7.0 - 7.5 | N/A | This complex multiplet is characteristic of the vinyl group and absent in the [Bmim] cation. |
| Vinyl =CH₂ | ~5.5 - 6.0 | N/A | The two terminal vinyl protons will appear as distinct multiplets (doublet of doublets). |
| Ring N-CH₃ | ~3.9 - 4.2 | ~3.8 - 3.9 | The methyl group directly attached to the imidazolium ring. |
| Anion O-CH₃ | ~3.5 - 3.7 | ~3.5 - 3.7 | The methyl group of the methyl sulphate anion. |
| Butyl -NCH₂- | N/A | ~4.1 - 4.2 | The methylene group attached to the nitrogen in the butyl chain. |
| Butyl -CH₂-CH₂-CH₃ | N/A | ~1.7 - 1.8 | The second methylene group in the butyl chain. |
| Butyl -CH₂-CH₃ | N/A | ~1.2 - 1.3 | The third methylene group in the butyl chain. |
| Butyl -CH₃ | N/A | ~0.9 | The terminal methyl group of the butyl chain. |
Note: Chemical shifts are highly dependent on the solvent used. Values are typical for solvents like DMSO-d₆ or D₂O.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the ionic liquid. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is completely dissolved.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay (D1) of at least 5 seconds to ensure accurate integration, especially for the quaternary carbons in ¹³C NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Reference the spectrum to the internal standard (TMS at 0 ppm). Integrate all peaks and assign them to the corresponding protons in the molecule. Check for any unexpected peaks that may indicate impurities.
Trustworthiness: The self-validating nature of NMR comes from the combination of chemical shift, splitting patterns (multiplicity), and integration. For a pure sample, these three pieces of information must be consistent with the proposed structure. For instance, the vinyl -CH= proton should appear as a doublet of doublets due to coupling with the two non-equivalent terminal =CH₂ protons.
Mass Spectrometry (MS): Confirming Molecular Mass
Mass spectrometry is essential for confirming the molecular weight of both the cation and the anion. Electrospray Ionization (ESI) is the technique of choice for ionic liquids as they are pre-ionized.
Expertise & Experience: In positive-ion mode ESI-MS, we expect to see a prominent peak corresponding to the mass of the 3-methyl-1-vinyl-1H-imidazolium cation (C₆H₉N₂⁺, M.W. ≈ 109.15 Da). In negative-ion mode, the methyl sulphate anion (CH₃O₄S⁻, M.W. ≈ 111.09 Da) should be observed. The presence of these two ions at their expected mass-to-charge ratios (m/z) provides strong evidence for the compound's identity. Fragmentation patterns, induced by increasing the cone voltage, can offer further structural confirmation.[4]
Workflow for MS Analysis
Caption: Workflow for ESI-MS analysis of ionic liquids.
Thermal Properties: Defining the Operational Limits
The thermal stability of an IL is a critical parameter that dictates its safe operating temperature range in applications like synthesis, catalysis, or as a heat-transfer fluid.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Tₒₙₛₑₜ).
Expertise & Experience: For imidazolium methyl sulphate salts, decomposition typically begins above 200°C.[4][5] However, the heating rate can significantly influence the observed onset temperature. A slower heating rate (e.g., 5-10 °C/min) provides a more conservative and often more realistic measure of thermal stability compared to a faster rate (e.g., 20 °C/min). For our target compound, the presence of the vinyl group might slightly alter the decomposition pathway compared to [Bmim][MeSO₄], although a significant deviation is not expected as the primary decomposition is often dictated by the anion and the core imidazolium ring stability.[4]
Comparative Analysis: TGA Data
| Parameter | Expected Value for this compound | Reported Value for [Bmim][MeSO₄] | Interpretation |
| Onset Decomposition Temp. (Tₒₙₛₑₜ) | > 200 °C | ~250 - 300 °C[4] | This represents the temperature at which significant mass loss begins. Methyl sulphate ILs are known for their relatively high thermal stability. |
| Char Yield at 600 °C | Low (<5%) | Low (<5%) | A low char yield indicates that the decomposition products are volatile under the analysis conditions. |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify phase transitions such as the glass transition (T₉), crystallization (T꜀), and melting (Tₘ).
Expertise & Experience: Many ILs do not crystallize easily and instead form a glass upon cooling. The glass transition temperature is a key property for low-temperature applications. For [Bmim][MeSO₄], a glass transition is typically observed, and its melting point is around -20°C.[6] The vinyl-containing analogue may exhibit a slightly different T₉ due to differences in molecular packing and intermolecular forces.
Experimental Protocol: Thermal Analysis (TGA/DSC)
-
Sample Preparation: Place a small, accurately weighed amount of the IL (5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrument Setup (TGA):
-
Place the sample in the TGA furnace.
-
Purge with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Instrument Setup (DSC):
-
Place the sample and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle. For example:
-
Cool the sample to a low temperature (e.g., -120 °C).
-
Heat from -120 °C to 100 °C at a controlled rate (e.g., 10 °C/min) to observe T₉ and Tₘ.
-
-
-
Data Analysis:
-
TGA: Determine the onset decomposition temperature from the TGA curve.
-
DSC: Identify the glass transition (a step change in the heat flow) and any melting or crystallization peaks from the DSC thermogram.
-
Logical Relationship of Thermal Analysis
Caption: TGA and DSC provide complementary data to define an IL's thermal limits.
Vibrational Spectroscopy and Impurity Quantification
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint, identifying the functional groups present in the IL. It is a rapid and valuable technique for confirming the presence of key structural motifs and for detecting certain impurities.
Expertise & Experience: In the FTIR spectrum of this compound, we would look for characteristic peaks of the imidazolium ring (C-H, C=N, C-N stretches), the vinyl group (C=C stretch, =C-H stretch and bends), and the methyl sulphate anion (S=O and S-O stretches). The absence of a broad peak around 3200-3500 cm⁻¹ is a good indicator of low water content. Comparing its spectrum to that of [Bmim][MeSO₄] would highlight the peaks associated specifically with the vinyl group.
Comparative Analysis: Key FTIR Peaks (cm⁻¹)
| Vibrational Mode | Expected Range for Target IL | Reported Range for [Bmim] Cation [7] | Anion (Methyl Sulphate) |
| Imidazolium Ring C-H Stretch | 3100 - 3200 | 3100 - 3200 | - |
| Alkyl/Vinyl C-H Stretch | 2800 - 3100 | 2800 - 3000 | - |
| C=C Stretch (Vinyl) | ~1640 | N/A | - |
| Imidazolium Ring Stretch | 1560 - 1580 | 1560 - 1580 | - |
| S=O Stretch (Sulphate) | - | - | ~1200 - 1250 |
| S-O Stretch (Sulphate) | - | - | ~1050 - 1070 |
Water Content: Karl Fischer Titration
Water is one of the most common and detrimental impurities in ILs, especially those that are hydrophilic. Karl Fischer titration is the benchmark method for accurately quantifying water content.
Trustworthiness: Unlike TGA, which measures the mass loss of all volatiles, Karl Fischer titration is selective for water.[5] This selectivity is crucial because even small amounts of water (in the ppm range) can alter the viscosity, polarity, and reactivity of an IL. For applications requiring anhydrous conditions, this analysis is mandatory. Given the hydrophilic nature of the methyl sulphate anion, our target IL is expected to be hygroscopic, making this analysis particularly important.[1]
Purity and Other Impurities: High-Performance Liquid Chromatography (HPLC)
While NMR is excellent for structural confirmation, HPLC is a powerful tool for quantifying the purity of the IL and detecting non-volatile impurities at low levels.
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of the IL cation.[8][9] The separation is based on the hydrophobicity of the cation. A method using a C8 or C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point. The purity can be assessed by the area percentage of the main peak. This technique is especially useful for identifying minor organic impurities that may not be easily resolved by NMR.
Conclusion: An Integrated Approach to Characterization
No single technique can provide a complete picture of an ionic liquid's properties. A robust characterization strategy for This compound relies on an integrated, multi-technique approach.
-
NMR and Mass Spectrometry form the cornerstone of identity confirmation.
-
TGA and DSC are essential for defining the material's operational limits and ensuring its safe use.
-
FTIR offers a rapid method for functional group verification.
-
Karl Fischer Titration and HPLC provide the quantitative data necessary to assess purity and ensure experimental reproducibility.
By judiciously selecting and comparing these techniques, researchers can build a comprehensive and reliable dataset, ensuring the quality of their materials and the integrity of their scientific work. This rigorous approach transforms a simple chemical into a well-understood, reliable tool for innovation.
References
-
Ismail, K., Nadeem, A., & Man, Z. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 26(18), 5497. [Link]
-
Stepnowski, P., & Zaleska, A. (2005). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 10(9), 1055-1064. [Link]
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka. [Link]
-
Stepnowski, P., & Storoniak, P. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. In Ionic Liquids II: Not Just Solvents Anymore (Vol. 902, pp. 24–35). American Chemical Society. [Link]
-
Alcalde, E., Dinarès, I., Ibanez, A., & Mesquida, M. N. (2016). 1 H-NMR chemical shift values of 1-butyl-3-methylimidazolium salt... ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Sivapragasam, M., et al. (2016). Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids. Journal of Chemical Engineering & Process Technology. [Link]
-
Skrebets, T. E., Shkaeva, N. V., & Kosyakov, D. S. (2020). Thermophysical Properties of Ionic Liquids with 1-Butyl-3-methylimidazolium Cation. ResearchGate. [Link]
-
Xu, A., Wang, J., & Wang, H. (2010). Supplementary Information - Effects of Anionic Structure and Lithium Salts Addition on the Dissolution of Cellulose... The Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. [Link]
-
Dharaskar, S. A., et al. (2013). FTIR spectra of 1-butyl-3-methylimidazolium chloride (BMIMCl),... ResearchGate. [Link]
-
Lin, I. J., & Li, Z. R. (2019). Probing Structures of Interfacial 1-Butyl-3-Methylimidazolium Trifluoromethanesulfonate Ionic Liquid on Nano-Aluminum Oxide Surfaces Using High-Pressure Infrared Spectroscopy. MDPI. [Link]
-
T., Rajkumar & G., Muthuraj. (2012). FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... ResearchGate. [Link]
-
Zhang, Z., et al. (2019). FTIR spectra of (A) 1-ethyl-3-methylimidazolium acetate; (B)... ResearchGate. [Link]
-
Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]
Sources
- 1. Buy this compound | 26591-72-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 26591-72-0 | Benchchem [benchchem.com]
- 6. 1-Butyl-3-methylimidazolium methyl sulfate, >98% | IoLiTec [iolitec.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
Introduction: The Significance of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
This compound is a member of the vinylimidazolium salt family, which are important precursors in the synthesis of polymeric ionic liquids (PILs). These polymers have garnered significant interest for a wide range of applications, including as electrolytes in batteries, CO₂ capture materials, and antimicrobial agents. The presence of the vinyl group allows for polymerization, while the imidazolium core and the methyl sulphate anion dictate the physicochemical properties of the resulting polymer. Accurate NMR analysis is paramount for confirming the successful synthesis of the monomer, assessing its purity, and understanding its electronic structure before polymerization.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be rich in information, with distinct signals for the imidazolium ring protons, the vinyl group protons, the N-methyl protons, and the methyl protons of the sulphate anion. The anticipated chemical shifts are influenced by the electron-withdrawing nature of the positively charged imidazolium ring and the anisotropic effects of the aromatic system.
Expected Chemical Shift Regions and Multiplicities:
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Imidazolium H2 | ~9.0 - 9.5 | Singlet (s) | The most downfield proton due to its position between two nitrogen atoms. |
| Imidazolium H4/H5 | ~7.5 - 8.0 | Doublet (d) or Multiplet (m) | These protons are adjacent to each other and will exhibit coupling. |
| Vinyl -CH= | ~7.0 - 7.5 | Doublet of doublets (dd) | This proton is coupled to the two terminal vinyl protons. |
| Vinyl =CH₂ (trans) | ~5.8 - 6.2 | Doublet of doublets (dd) | Coupled to the other two vinyl protons. |
| Vinyl =CH₂ (cis) | ~5.4 - 5.8 | Doublet of doublets (dd) | Coupled to the other two vinyl protons. |
| N-CH₃ | ~3.9 - 4.2 | Singlet (s) | Protons on the methyl group attached to the imidazolium ring. |
| O-CH₃ (anion) | ~3.5 - 3.8 | Singlet (s) | Protons on the methyl group of the methyl sulphate anion. |
Causality Behind Expected Shifts:
The proton on the C2 carbon of the imidazolium ring (H2) is the most deshielded due to the inductive effect of the two adjacent positively charged nitrogen atoms.[1] The vinyl protons exhibit a characteristic splitting pattern due to geminal and vicinal coupling. The chemical shift of the methyl group on the methyl sulphate anion will be distinct from the N-methyl group on the cation, providing a clear diagnostic signal for the presence of the counterion.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazolium ring are particularly sensitive to the electronic environment.
Expected Chemical Shift Regions:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Imidazolium C2 | ~135 - 140 |
| Imidazolium C4/C5 | ~120 - 125 |
| Vinyl -CH= | ~128 - 132 |
| Vinyl =CH₂ | ~110 - 115 |
| N-CH₃ | ~35 - 40 |
| O-CH₃ (anion) | ~50 - 55 |
Structural Insights from ¹³C NMR:
The C2 carbon of the imidazolium ring is expected to have the most downfield chemical shift among the ring carbons due to its direct attachment to two nitrogen atoms.[2] The vinyl group carbons will appear in the typical alkene region of the spectrum. The distinct signals for the N-methyl and the anion's O-methyl carbons further confirm the structure of the ionic liquid.
Comparative Analysis with Alternative Imidazolium Salts
To provide context for the expected spectral data, a comparison with experimentally determined NMR data for similar imidazolium salts is invaluable. Below is a table comparing the expected data for our target compound with the reported data for 1-ethyl-3-methylimidazolium iodide.
Table of Comparative ¹H NMR Data (in CDCl₃):
| Proton | This compound (Predicted) | 1-Ethyl-3-methylimidazolium Iodide (Experimental) |
| Imidazolium H2 | ~9.0 - 9.5 (s) | 10.05 (s) |
| Imidazolium H4/H5 | ~7.5 - 8.0 (m) | 7.53 (dd) |
| N-CH₃ | ~3.9 - 4.2 (s) | 4.12 (s) |
| N-CH₂CH₃ | N/A | 4.47 (q) |
| N-CH₂CH₃ | N/A | 1.63 (t) |
Table of Comparative ¹³C NMR Data (in CDCl₃):
| Carbon | This compound (Predicted) | 1-Ethyl-3-methylimidazolium Iodide (Experimental) |
| Imidazolium C2 | ~135 - 140 | 135.4 |
| Imidazolium C4/C5 | ~120 - 125 | 123.2, 121.9 |
| N-CH₃ | ~35 - 40 | 36.8 |
| N-CH₂CH₃ | N/A | 44.7 |
| N-CH₂CH₃ | N/A | 15.2 |
Experimental data for 1-Ethyl-3-methylimidazolium Iodide sourced from Heckman et al. (2022).
This comparison highlights the expected similarities in the chemical shifts of the imidazolium ring protons and carbons. The presence of the vinyl group in our target compound will introduce additional signals in the alkene region of both the ¹H and ¹³C NMR spectra, which will be the primary distinguishing feature.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Chloroform-d (CDCl₃)) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Ensure the sample is fully dissolved by gentle vortexing.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve good resolution and symmetrical peak shapes.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or similar
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 2-5 seconds
-
-
Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30 or similar
-
Spectral width: ~240 ppm
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
-
Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for all signals.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on chemical shifts, multiplicities, and integrations. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignments.
-
Visualizing the Molecular Structure and NMR Workflow
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of the ionic liquid.
Caption: A streamlined workflow for NMR analysis.
Conclusion and Future Perspectives
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented framework, grounded in fundamental NMR principles and comparative data, offers a solid foundation for researchers to identify, characterize, and assess the purity of this important ionic liquid monomer. The acquisition of experimental NMR data for this compound is a crucial next step to validate these predictions and will be a valuable contribution to the field of ionic liquids and polymer chemistry. Further studies employing advanced 2D NMR techniques would provide even deeper insights into the through-bond and through-space correlations within the molecule, solidifying our understanding of its structure and behavior.
References
- Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Senior Application Scientist's Guide to Imidazolium-Based Ionic Liquids: A Comparative Analysis of the Methyl Sulphate Anion
For researchers and professionals in drug development and materials science, the choice of an ionic liquid's (IL) anion is a critical decision that dictates its physicochemical properties and, ultimately, its performance in a given application. Imidazolium-based ILs are among the most versatile and widely studied, offering a tunable platform through modification of the cation and anion.[1][2] This guide provides an in-depth comparison of the methyl sulphate anion ([MeSO₄]⁻) against other commonly employed anions, grounding the discussion in experimental data and established scientific principles.
The anion's size, shape, charge distribution, and hydrogen bonding capability fundamentally influence the resulting IL's thermal stability, viscosity, conductivity, and electrochemical window.[3] Understanding these structure-property relationships is paramount for designing task-specific ILs, whether for use as green solvents in synthesis, electrolytes in energy storage, or as novel drug delivery vehicles.[1][4][5]
The Anion's Role: A Physicochemical Property Showdown
The interplay between the imidazolium cation and its counter-anion governs the bulk properties of the ionic liquid. While the cation's alkyl chain length can be tuned, the anion often imparts the most dramatic effects.[6] Here, we compare 1-butyl-3-methylimidazolium ([BMIM]⁺), a common cation, paired with methyl sulphate and other representative anions.
Thermal Stability
An IL's thermal stability, typically defined by its decomposition temperature (Td), dictates the upper limit of its operational temperature range. This is a crucial parameter for applications in high-temperature synthesis or as heat-transfer fluids.[7] The decomposition mechanism is highly dependent on the anion's nucleophilicity and basicity.[8]
Generally, the thermal stability of imidazolium ILs follows this trend, largely influenced by the anion's coordinating ability and susceptibility to degradation pathways like nucleophilic substitution:
[Halides] < [BF₄]⁻ ≈ [MeSO₄]⁻ < [PF₆]⁻ < [NTf₂]⁻
-
Halide anions (Cl⁻, Br⁻): These are often the least thermally stable due to their high nucleophilicity, which facilitates an SN2-type dealkylation of the imidazolium cation.[9][10]
-
Fluorinated anions ([BF₄]⁻, [PF₆]⁻): These anions are less nucleophilic and offer significantly higher thermal stability. However, they are susceptible to hydrolysis in the presence of water, which can release corrosive HF.[9]
-
Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻): This anion provides exceptional thermal stability due to its delocalized negative charge and low nucleophilicity.[9][10]
-
Methyl Sulphate ([MeSO₄]⁻): As an organic anion, its stability is comparable to that of [BF₄]⁻. Its decomposition is often exothermic, in contrast to the endothermic decomposition seen with many inorganic anions.[11] While robust, it does not typically reach the extreme stability of [NTf₂]⁻-based ILs.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, such as in reaction media or electrolytes.[12] It is governed by intermolecular forces, including van der Waals interactions, coulombic forces, and hydrogen bonding.[12][13]
-
[MeSO₄]⁻ vs. [HSO₄]⁻: A key comparison is between methyl sulphate ([MeSO₄]⁻) and hydrogen sulphate ([HSO₄]⁻). Imidazolium ILs with the [HSO₄]⁻ anion are known to be highly viscous.[14] This is attributed to the formation of extensive hydrogen-bonded anion-anion networks, which significantly impede ionic mobility. In contrast, the [MeSO₄]⁻ anion lacks the acidic proton, preventing such networking and resulting in a considerably less viscous liquid.[14]
-
Comparison with Other Anions: The viscosity of [BMIM][MeSO₄] is moderate. It is generally less viscous than ILs with anions that promote strong hydrogen bonding but more viscous than those with large, charge-delocalized anions like [NTf₂]⁻, which minimize ion-ion interactions.[15] Increasing the cation's alkyl chain length consistently increases viscosity due to stronger van der Waals forces.[12][16]
Ionic Conductivity
Ionic conductivity is the measure of an IL's ability to conduct an electric current and is paramount for its use in electrochemical devices like batteries and supercapacitors.[17] Conductivity is intrinsically linked to viscosity; as viscosity increases, ion mobility decreases, leading to lower conductivity, a relationship often described by the fractional Walden rule.[12][18][19]
The conductivity of imidazolium ILs generally follows the reverse trend of their viscosity:
[NTf₂]⁻ > [DCA]⁻ > [BF₄]⁻ > [MeSO₄]⁻ > [Halides]
-
[MeSO₄]⁻: Imidazolium methyl sulphate ILs exhibit moderate conductivity. While the absence of extensive hydrogen bonding (compared to [HSO₄]⁻) is beneficial, the localized charge on the sulphate group can lead to stronger cation-anion pairing than in systems with highly delocalized anions like [NTf₂]⁻ or dicyanamide ([DCA]⁻).[18][20]
-
Effect of Water: For hydrophilic ILs like [BMIM][MeSO₄], the addition of even small amounts of water can cause a sharp drop in viscosity.[20] However, a significant increase in conductivity is typically only observed at high water concentrations, where the water content is sufficient to dissociate the ion pairs and facilitate ion transport.[20]
Comparative Data Summary
The following table summarizes key properties for [BMIM]⁺ paired with different anions. Values are representative and can vary with purity and measurement conditions.
| Anion | Decomposition Temp. (Td, °C) | Viscosity (mPa·s at 25°C) | Conductivity (mS/cm at 25°C) |
| [MeSO₄]⁻ | ~350-380 | ~80-100 | ~3-5 |
| [Cl]⁻ | <300 | High, often solid | Low |
| [BF₄]⁻ | ~380-400 | ~60-80 | ~4-6 |
| [PF₆]⁻ | ~400-420 | ~100-150 | ~2-4 |
| [NTf₂]⁻ | >420 | ~40-50 | ~8-10 |
Data compiled from various sources for illustrative comparison.
Synthesis and Practical Considerations
A significant advantage of methyl sulphate ILs is their synthesis. They are typically prepared via a direct quaternization reaction between an N-alkylimidazole (e.g., 1-methylimidazole) and an alkylating agent like dimethyl sulphate.[3]
1-Butylimidazole + Dimethyl Sulfate → [BMIM][MeSO₄]
This one-step process is often referred to as a "halogen-free" synthesis.[3] This contrasts with the common synthesis of many other ILs, which often begins with a halide-containing IL precursor followed by a metathesis (anion exchange) reaction.[21] The anion exchange step can introduce halide impurities that are detrimental to many electrochemical and catalytic applications.
Experimental Protocols for Property Characterization
To ensure trustworthy and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key properties discussed.
Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol determines the decomposition temperature (Td) of an ionic liquid.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. Use an inert atmosphere (e.g., high-purity nitrogen or argon) with a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[9]
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an inert crucible (e.g., alumina or platinum).
-
Thermal Program:
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the "onset temperature," which is determined by the intersection of the baseline tangent and the tangent of the steepest mass loss curve.
-
Protocol: Dynamic Viscosity Measurement
This protocol uses a rotational rheometer or viscometer to measure viscosity as a function of temperature.
-
Instrument Setup: Use a cone-and-plate or parallel-plate geometry. Ensure the instrument's temperature control system (e.g., a Peltier plate) is active and calibrated.
-
Sample Loading: Place a small volume of the IL (typically < 1 mL) onto the lower plate. Lower the upper geometry to the specified gap distance, ensuring the sample fills the gap completely without overflowing.
-
Temperature Equilibration: Set the target temperature and allow the sample to equilibrate for several minutes until the temperature reading is stable.
-
Measurement: Perform a shear rate sweep at a controlled rate to ensure Newtonian behavior. For a simple viscosity measurement, a single shear rate within the Newtonian plateau is sufficient.
-
Data Collection: Record the viscosity in mPa·s at each target temperature, typically allowing the instrument to average the reading over 30-60 seconds. Repeat for a range of temperatures.
Protocol: Ionic Conductivity Measurement
This protocol uses a conductivity meter with a two-electrode cell.
-
Calibration: Calibrate the conductivity cell using standard solutions of known conductivity (e.g., KCl solutions) to determine the cell constant.
-
Sample Preparation: Place the ionic liquid in a sealed container or jacketed beaker connected to a temperature-controlled bath.
-
Measurement:
-
Immerse the conductivity probe into the ionic liquid, ensuring the electrodes are fully submerged.
-
Allow the sample temperature to stabilize at the target value.
-
Record the conductivity reading from the meter once it is stable.
-
-
Data Collection: Repeat the measurement across a range of temperatures, ensuring the sample equilibrates at each setpoint before recording the value.
Conclusion
The methyl sulphate anion occupies a valuable middle ground in the landscape of imidazolium-based ionic liquids. It offers a balance of moderate viscosity, good thermal stability, and reasonable ionic conductivity. Its primary advantages lie in the straightforward, halogen-free synthesis and its avoidance of the extreme viscosity associated with hydrogen-bonding anions like [HSO₄]⁻. While it may not possess the exceptional thermal stability or high conductivity of [NTf₂]⁻, its favorable combination of properties and synthetic accessibility makes it a compelling choice for a wide array of applications, from reaction media to specialized electrolytes. For the discerning scientist, understanding the causal links between anion structure and IL properties is the key to unlocking the full potential of these designer solvents.
References
-
Thermal Properties of Imidazolium Ionic Liquids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. (2010). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Thermal stability of imidazolium-based ionic liquids. (n.d.). CORE. Retrieved from [Link]
-
Thermal stability of ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion†. (2010). Semantic Scholar. Retrieved from [Link]
-
Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. (2014). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. (n.d.). Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Properties of imidazolium ionic liquids. a | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. (n.d.). ProQuest. Retrieved from [Link]
-
The impact of anion electronic structure: similarities and differences in imidazolium based ionic liquids. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simult. (n.d.). ScienceDirect. Retrieved from [Link]
-
(PDF) Thermal stability of imidazolium-based ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Ionic Liquid-Based Materials for Biomedical Applications. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Physicochemical Properties and Structure of 1-Butyl-3-Methylimidazolium Methyl Sulfate. (n.d.). ResearchGate. Retrieved from [Link]
-
Key Applications of Imidazolium Ionic Liquids in Modern Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
(PDF) Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. (2019). ResearchGate. Retrieved from [Link]
-
Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Optical Properties of 1-Alkyl-3-Methylimidazolium Lauryl Sulfate Ionic Liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
High Viscosity of Imidazolium Ionic Liquids with the Hydrogen Sulfate Anion: A Raman Spectroscopy Study. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and toxicity studies of imidazolium-based ionic liquids. (2011). Scholars' Mine. Retrieved from [Link]
-
Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives. (n.d.). CORE. Retrieved from [Link]
-
Synthesis and characterization of ionic liquids by imidazolium salts derivatives and study Molecular docking of compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. (n.d.). Frontiers. Retrieved from [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Ionic association and interactions in aqueous methylsulfate alkyl-imidazolium-based ionic liquids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. (2025). PubMed. Retrieved from [Link]
-
Capturing the Effect of Anion Type on the Intermolecular Interactions between Water and Imidazolium-Based Ionic Liquids: A Comparative DFT Study | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. (n.d.). FAO AGRIS. Retrieved from [Link]
-
Capturing the Effect of Anion Type on the Intermolecular Interactions between Water and Imidazolium-Based Ionic Liquids: A Comparative DFT Study. (n.d.). Semantic Scholar. Retrieved from [Link]
-
(PDF) Characterization and Comparison of Hydrophilic and Hydrophobic Room Temperature Ionic Liquids Incorporating the Imidazolium Cation. (n.d.). ResearchGate. Retrieved from [Link]
-
The viscosity of the ionic liquid (IL) solutions as a function of the... (n.d.). ResearchGate. Retrieved from [Link]
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. (n.d.). PubMed Central. Retrieved from [Link]
-
Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. (n.d.). E3S Web of Conferences. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion† | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
A Comparative Performance Analysis: 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate vs. Traditional Electrolytes
Prepared by: Gemini, Senior Application Scientist
Abstract
The electrolyte is a cornerstone of electrochemical device performance, dictating operational parameters from energy density and power output to safety and lifespan. While traditional electrolytes, based on organic solvents or aqueous solutions, have enabled significant technological advances, their inherent limitations in thermal stability, electrochemical window, and safety have spurred the exploration of alternatives. This guide provides an in-depth comparison of a promising ionic liquid, 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate ([VMIm][MeSO₄]), against conventional organic and aqueous electrolytes. We will examine key performance metrics, including ionic conductivity, electrochemical and thermal stability, and viscosity, supported by established experimental protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to evaluate and select the optimal electrolyte for their applications.
Introduction: The Critical Role of the Electrolyte
An electrolyte is the medium that facilitates the movement of ions between the cathode and anode of an electrochemical cell, a process fundamental to the cell's ability to store and deliver energy.[1] The ideal electrolyte possesses a suite of characteristics: high ionic conductivity for rapid ion transport, a wide electrochemical stability window (ESW) to accommodate high-voltage electrode materials, high thermal stability for safety, low volatility and flammability, and chemical inertness towards other cell components.[2]
For decades, two classes of electrolytes have dominated the landscape:
-
Traditional Organic Electrolytes: Typically composed of a lithium salt, such as lithium hexafluorophosphate (LiPF₆), dissolved in a mixture of organic carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC).[1][2] These are the workhorses of the lithium-ion battery industry.
-
Aqueous Electrolytes: These consist of salts dissolved in water and offer advantages in cost and safety due to their non-flammability.[3]
However, both classes face significant challenges. Organic electrolytes suffer from volatility, flammability, and poor thermal stability.[2][4] Aqueous electrolytes are constrained by the narrow electrochemical stability window of water (thermodynamically ~1.23 V), which limits the operational voltage of the battery.[5][6]
This has led to intense interest in Ionic Liquids (ILs) , which are salts that are liquid at or near room temperature.[2] These materials are lauded for their unique properties, including negligible vapor pressure, non-flammability, and often wide electrochemical windows.[2][7] This guide focuses on a specific vinylimidazolium-based IL, This compound , to provide a clear, data-driven performance comparison.
Electrolyte Profiles
Ionic Liquid: this compound ([VMIm][MeSO₄])
This compound is an imidazolium-based ionic liquid with the chemical formula C₇H₁₂N₂O₄S and a molecular weight of approximately 220.25 g/mol .[8][9] Its structure is composed of a 1-vinyl-3-methylimidazolium cation and a methyl sulphate anion.
-
Cation: The imidazolium ring provides the core ionic structure. The vinyl group at the 1-position is a key feature, as it can undergo polymerization to form poly(ionic liquids) or other materials.[8][10]
-
Anion: The methyl sulphate anion contributes to the IL's overall properties, including enhanced hydrophilicity and thermal stability compared to anions like chloride or triflate.[10]
The combination of these components results in a material with potential applications in fuel cells, supercapacitors, and as a versatile solvent or catalyst.[8][10]
Traditional Electrolytes
-
Organic Carbonate-Based Electrolyte (e.g., 1M LiPF₆ in EC/DMC): This is the benchmark electrolyte in the lithium-ion battery industry. LiPF₆ provides a good balance of ionic conductivity and stability.[2] The solvent mixture, typically EC and a linear carbonate like DMC, is chosen to optimize salt dissolution and viscosity. However, the flammability of the organic solvents and the thermal and chemical instability of the LiPF₆ salt are major drawbacks.[4][11][12]
-
Aqueous Electrolyte (e.g., 5M LiNO₃ in H₂O): Aqueous electrolytes are inherently safer due to the non-flammability of water.[3] They can also exhibit very high ionic conductivities.[3] Their primary limitation is the decomposition of water at potentials beyond 1.23 V, which severely restricts the energy density of aqueous batteries.[6] While strategies like creating "water-in-salt" electrolytes (WiSE) can expand this window, they often require very high, costly salt concentrations.[13][14]
Head-to-Head Performance Comparison
The selection of an electrolyte is a trade-off between competing performance metrics. This section provides a comparative analysis of [VMIm][MeSO₄] against its traditional counterparts.
| Performance Metric | This compound | Traditional Organic Electrolyte (LiPF₆ in Carbonates) | Traditional Aqueous Electrolyte |
| Ionic Conductivity | Moderate to High. Influenced by cation rigidity and ion association.[8] Generally superior in ILs for certain applications like sodium-ion batteries.[7] | High (>5 mS/cm for SIBs).[15] Performance degrades significantly at low temperatures.[16][17] | Very High.[3] |
| Electrochemical Stability | Wide. Promising for high-voltage applications.[8][18] Vinylimidazolium bromides show windows of 1.6 V to 2.5 V.[19] | Good, typically up to ~4.5 V vs. Li/Li⁺.[20] | Narrow. Limited by water decomposition (~1.23 V), though can be extended to >3.0 V with high salt concentrations.[5][6][14] |
| Thermal Stability | High. The methyl sulphate anion enhances stability.[10] Polymerized vinylimidazoliums can be stable up to 340 °C.[18] | Poor. LiPF₆ salt decomposes, and organic solvents are volatile and flammable.[4][12] | Excellent. Non-flammable, though boiling point of water limits the upper operational temperature. |
| Viscosity | Relatively High. Can be a challenge compared to organic solvents.[2] Governed by the Walden rule, with deviations due to ion association.[8] | Low. Facilitates good electrode wetting and ion mobility.[15] | Very Low. |
| Safety | High. Non-flammable and non-volatile.[2] | Poor. Flammable solvents pose a significant safety risk.[2][4] LiPF₆ can react with moisture to form toxic HF.[11] | Excellent. Inherently non-flammable.[3] |
Experimental Protocols for Electrolyte Characterization
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key performance indicators discussed above.
Workflow for Electrolyte Performance Evaluation
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel electrolyte system.
Caption: Workflow for electrolyte synthesis and characterization.
Protocol: Ionic Conductivity Measurement via EIS
Objective: To determine the ionic conductivity of the electrolyte as a function of temperature.
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Causality: EIS is used because it separates the bulk electrolyte resistance from interfacial and charge-transfer resistances by applying a small AC voltage over a wide frequency range. The bulk resistance is directly related to ionic conductivity.
Step-by-Step Protocol:
-
Cell Assembly: Assemble a two-electrode conductivity cell with well-defined geometry (e.g., two parallel platinum or stainless steel blocking electrodes with a known area and separation distance). The cell constant (distance/area) must be accurately known or calibrated with a standard solution (e.g., KCl).
-
Electrolyte Filling: Fill the cell with the electrolyte inside an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from moisture and air.
-
Temperature Control: Place the cell in a temperature-controlled chamber. Allow the temperature to stabilize at the desired setpoint for at least 30 minutes before measurement.
-
EIS Measurement: Connect the cell to a potentiostat with a frequency response analyzer.
-
Apply a small AC voltage perturbation (e.g., 10 mV).
-
Sweep the frequency from high to low (e.g., 1 MHz to 1 Hz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
The high-frequency intercept on the real axis (Z') corresponds to the bulk resistance (R_b) of the electrolyte.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A) where L is the distance between electrodes and A is the electrode area.
-
-
Temperature Sweep: Repeat steps 3-5 for a range of temperatures to understand the temperature dependence of conductivity.
Protocol: Electrochemical Stability Window (ESW) via LSV
Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.
Methodology: Linear Sweep Voltammetry (LSV)
-
Causality: LSV measures the current response as the potential is swept linearly in one direction. A sharp increase in current indicates the onset of an electrochemical reaction, such as electrolyte decomposition. This defines the stability limit.
Step-by-Step Protocol:
-
Cell Assembly: Assemble a three-electrode cell inside an inert atmosphere.
-
Working Electrode (WE): An inert material like glassy carbon or platinum.
-
Counter Electrode (CE): A material with a large surface area, such as platinum mesh or lithium foil.
-
Reference Electrode (RE): A stable reference, such as Ag/Ag⁺ or a lithium metal pseudo-reference.
-
-
Electrolyte Filling: Fill the cell with the electrolyte.
-
Anodic Scan (Oxidation Limit):
-
Set the potentiostat to perform a linear sweep from the open-circuit potential (OCP) to a high positive potential (e.g., 5-6 V vs. Li/Li⁺).
-
Use a slow scan rate (e.g., 0.5 - 5 mV/s) to minimize non-faradaic currents.
-
-
Cathodic Scan (Reduction Limit):
-
Using a fresh cell or after cleaning the electrodes, perform a linear sweep from the OCP to a negative potential (e.g., -1 V vs. Li/Li⁺).
-
-
Data Analysis:
-
Plot the current density vs. potential for both scans.
-
Define a cutoff current density (e.g., 0.01 - 0.1 mA/cm²) to determine the potential at which decomposition begins.
-
The ESW is the difference between the anodic (oxidation) and cathodic (reduction) potential limits.
-
Protocol: Thermal Stability via TGA
Objective: To determine the decomposition temperature of the electrolyte.
Methodology: Thermogravimetric Analysis (TGA)
-
Causality: TGA measures the change in mass of a sample as a function of temperature. A significant mass loss indicates decomposition or evaporation. For low-volatility ionic liquids, this mass loss is primarily due to thermal decomposition.
Step-by-Step Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the electrolyte (e.g., 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Analysis:
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate to prevent oxidative degradation.
-
Heat the sample at a constant ramp rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).
-
-
Data Analysis:
-
Plot the percentage of initial mass vs. temperature.
-
The decomposition temperature (T_d) is often reported as the onset temperature of mass loss or the temperature at which 5% mass loss occurs (T_d5%).
-
Discussion and Future Outlook
The data clearly illustrates a fundamental trade-off in electrolyte design. This compound and other ionic liquids present a compelling case for applications where safety and stability are paramount. Their high thermal stability, non-flammability, and wide electrochemical windows are significant advantages over traditional organic electrolytes.[2][10][18] These properties could enable the development of safer, higher-voltage electrochemical devices. However, challenges related to higher viscosity and potentially lower ionic conductivity compared to the most conductive organic systems must be addressed through molecular design and formulation.[2][8]
Traditional organic electrolytes will likely continue to dominate the market for the near future due to their low cost, low viscosity, and well-established manufacturing processes.[15] However, their inherent safety risks are a major driver for the development of alternatives.[4] Efforts to improve their safety include the use of flame-retardant additives.[2]
Aqueous electrolytes remain an attractive option for large-scale, stationary energy storage where safety and cost are more critical than energy density.[3] The primary research thrust in this area is to expand the narrow electrochemical window of water without resorting to prohibitively expensive "water-in-salt" formulations.[6][14]
Looking forward, the future of electrolytes may lie in hybrid systems that combine the best properties of each class. The polymerizable vinyl group on [VMIm][MeSO₄], for instance, opens the door to creating solid-state or gel-polymer electrolytes, which could offer the safety of ionic liquids with improved mechanical properties.[8][18] As researchers continue to innovate, a deeper understanding of the structure-property relationships, guided by the robust experimental protocols outlined here, will be crucial in designing the next generation of high-performance electrolytes.
References
- Optimizing Electrolyte Ionic Conductivity in Sodium-ion Batteries for Fast Charging. (2025). Google Tech Docs.
- 3-Methyl-1-vinyl-1H-imidazolium methyl sulph
- The electrochemical stability window of aqueous electrolytes. (n.d.).
- Aim 1: Electrolyte. (n.d.).
- Highly concentrated electrolytes: Electrochemical and physicochemical characteristics of LiPF6 in propylene carbonate solutions. (2021).
- Expanding the temperature range of stable aqueous batteries: strategies, mechanisms and perspectives. (2025). Energy & Environmental Science.
- Investigations of the Electrochemical Stability of Aqueous Electrolytes for Lithium Battery Applic
- Role of Advanced Electrolytes in Sodium Ion B
- Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. (2025). MDPI.
- A Low-Concentrated Electrolyte with a 3.5 V Electrochemical Stability Window, Made by Restructuring the H-Bond Network, for High-Energy and Long-Life Aqueous Sodium-Ion Batteries. (n.d.).
- Improving the performance of electrolytes within lithium-ion batteries. (2022). Journal of Power Sources Advances.
- Best Electrolyte Materials for High-Performance Lithium Batteries. (2025).
- Locally Concentrated LiPF6 in a Carbonate-Based Electrolyte with Fluoroethylene Carbonate as a Diluent for Anode-Free Lithium Metal Batteries. (n.d.).
- Lithium-Ion battery electrolytes with high-energy and low temperature performance. (n.d.). NASA Technical Reports Server.
- 3-Methyl-1-vinyl-1H-imidazolium methyl sulph
- Hydrolysis of LiPF 6 in Carbonate-Based Electrolytes for Lithium-Ion Batteries and in Aqueous Media. (n.d.).
- The performance of lithium-ion cells with various electrolytes. (n.d.).
- LiPF6-mediated degradation mechanisms of carbonate solvents. (n.d.).
- Why Electrolytes Are Essential for Lithium B
- 3-methyl-1-vinyl-1H-imidazolium methyl sulph
- 3-METHYL-1-VINYL-1H-IMIDAZOLIUM METHYL SULPH
- Electrochemical properties of 1-vinyl-3-alkylimidazole bromide ionic liquids. (n.d.).
Sources
- 1. large-battery.com [large-battery.com]
- 2. Best Electrolyte Materials for High-Performance Lithium Batteries [eureka.patsnap.com]
- 3. web.stanford.edu [web.stanford.edu]
- 4. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. Aim 1: Electrolyte | Aqueous Battery Consortium [abc-hub.stanford.edu]
- 7. Optimizing Electrolyte Ionic Conductivity in Sodium-ion Batteries for Fast Charging [eureka.patsnap.com]
- 8. Buy this compound | 26591-72-0 [smolecule.com]
- 9. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 26591-72-0 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Expanding the temperature range of stable aqueous batteries: strategies, mechanisms and perspectives - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 16. Lithium-Ion battery electrolytes with high-energy and low temperature performance - American Chemical Society [acs.digitellinc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antimicrobial Efficacy of Poly(vinylimidazolium) Salts
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents that operate via mechanisms distinct from traditional antibiotics. Among the most promising candidates are cationic polymers, particularly poly(vinylimidazolium) (PVIm) salts. These macromolecules mimic the amphiphilic structure of natural antimicrobial peptides and leverage electrostatic interactions to compromise microbial cell integrity. This guide provides an in-depth validation of their antimicrobial efficacy, comparing their performance with alternative compounds and furnishing the experimental data and protocols required for their scientific evaluation.
The Foundation of Efficacy: Structure-Activity Relationships
The antimicrobial potency of PVIm salts is not an intrinsic constant but is intricately linked to their molecular architecture. The primary determinant of their efficacy is the amphiphilic balance, which is tunable by modifying the polymer's chemical structure.
-
N-3 Alkyl Chain Length: The most critical feature is the length of the alkyl chain substituent at the N-3 position of the imidazolium ring. A "hydrophobic tail" of optimal length is necessary for potent antimicrobial action. Shorter chains may not effectively penetrate the lipid bilayer of the microbial membrane, while excessively long chains can lead to poor water solubility and increased cytotoxicity towards mammalian cells. Studies consistently show that alkyl chains of 6 to 12 carbons (hexyl to dodecyl) often provide the best balance of high bactericidal activity and acceptable selectivity.[1]
-
Cationic Charge Density: Polymerization of vinylimidazolium monomers creates a macromolecule with a high density of cationic charges along the polymer backbone.[2] This polycationic nature is fundamental to the initial electrostatic attraction towards the negatively charged components of microbial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The density of these charges can influence the strength of this initial binding.[3]
-
Counter-ion: While the primary activity is driven by the polycationic chain, the nature of the counter-ion (e.g., Br⁻, Cl⁻, TFSI⁻) can influence the polymer's physical properties, such as solubility and glass transition temperature, which may indirectly affect its biological activity and formulation possibilities.[4]
Proposed Mechanism of Antimicrobial Action
Unlike many conventional antibiotics that target specific metabolic pathways, PVIm salts execute a rapid, membrane-disruptive mechanism of action. This physical mode of attack is considered less likely to induce microbial resistance. The process is generally understood to occur in two main stages:
-
Adsorption and Binding: The positively charged imidazolium groups are electrostatically attracted to the net negative charge of the microbial cell surface, leading to the accumulation of the polymer on the cell membrane.
-
Membrane Disruption and Leakage: The hydrophobic N-alkyl chains, driven by the hydrophobic effect, insert themselves into and permeate the lipid bilayer. This disruption compromises the membrane's structural integrity, leading to the formation of pores or channels. The resulting increase in permeability causes the leakage of essential intracellular components, such as ions (K⁺) and metabolites, ultimately leading to cell death.[1]
Caption: Proposed mechanism of PVIm salts against microbial cells.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The most direct measure of an antimicrobial agent's potency is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents visible microbial growth. The data below, synthesized from multiple studies, compares the MIC values of various PVIm salts against representative Gram-positive and Gram-negative bacteria.
| Polymer/Compound | Alkyl Chain | Target Microorganism | MIC (µg/mL) | Reference |
| Poly([C₂VIm][Br]) | Ethyl (C2) | E. coli | > 500 | [1] |
| S. aureus | > 500 | [1] | ||
| Poly([C₆VIm][Br]) | Hexyl (C6) | E. coli | 62.5 | [1] |
| S. aureus | 31.2 | [1] | ||
| Poly([C₈VIm][Br]) | Octyl (C8) | E. coli | 31.2 | [1] |
| S. aureus | 15.6 | [1] | ||
| Poly([C₁₀VIm][Br]) | Decyl (C10) | E. coli | 15.6 | [1] |
| S. aureus | 7.8 | [1] | ||
| Poly([C₁₂VIm][Br]) | Dodecyl (C12) | E. coli | 7.8 | [1] |
| S. aureus | 3.9 | [1] | ||
| Vancomycin | N/A | S. aureus | 1-2 | [5] (Implied) |
| Ciprofloxacin | N/A | E. coli | < 1 | Public Data |
Analysis of Data: The data clearly demonstrates the structure-activity relationship: antimicrobial activity dramatically increases with the elongation of the N-alkyl chain from 2 to 12 carbons.[1] Notably, PVIm salts with longer alkyl chains (C10, C12) exhibit potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, indicating a broad spectrum of action.[1] While their potency approaches that of some conventional antibiotics, it is crucial to evaluate their selectivity towards microbial cells over host cells.
Core Experimental Protocols for Validation
Scientific integrity demands reproducible and standardized methodologies. The following protocols provide a framework for validating the antimicrobial efficacy and biocompatibility of PVIm salts.
This protocol is based on the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of a PVIm salt that inhibits the visible growth of a target bacterium.
Materials:
-
PVIm salt of interest
-
Sterile 96-well microtiter plates
-
Target bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Spectrophotometer
-
Sterile deionized water or appropriate solvent for the polymer
-
Incubator at 37°C
Procedure:
-
Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight on an appropriate agar plate. b. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Polymer Dilutions: a. Prepare a stock solution of the PVIm salt in a sterile solvent (e.g., water) at a high concentration (e.g., 2048 µg/mL). b. In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12. c. Add 200 µL of the polymer stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the polymer.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. b. Add 100 µL of sterile MHB to well 12 (sterility control).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is the lowest concentration of the PVIm salt at which there is no visible turbidity (i.e., the first clear well).
Caption: Workflow for MIC determination via broth microdilution.
Objective: To evaluate the membrane-disrupting effect of PVIm salts on mammalian cells, using red blood cells (RBCs) as a model.
Materials:
-
Freshly drawn human or sheep red blood cells
-
Phosphate-buffered saline (PBS, pH 7.4)
-
PVIm salt solutions of various concentrations
-
0.1% Triton X-100 (Positive control, 100% hemolysis)
-
Centrifuge and 96-well plates
-
Spectrophotometer (540 nm)
Procedure:
-
Preparation of RBC Suspension: a. Centrifuge whole blood to pellet the RBCs. Discard the supernatant. b. Wash the RBCs three times with sterile PBS. c. Resuspend the washed RBCs in PBS to create a 2% (v/v) suspension.
-
Assay Setup: a. In a 96-well plate, add 100 µL of the PVIm salt dilutions (prepared in PBS). b. Add 100 µL of PBS to the negative control wells (0% hemolysis). c. Add 100 µL of 0.1% Triton X-100 to the positive control wells. d. Add 100 µL of the 2% RBC suspension to all wells.
-
Incubation: a. Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Measurement: a. Centrifuge the plate to pellet intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new plate. c. Measure the absorbance of the supernatant at 540 nm, which corresponds to released hemoglobin.
-
Calculation: a. Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Data Interpretation: The results are used to determine the HC₅₀ value, the concentration of the polymer that causes 50% hemolysis. A high HC₅₀ value relative to the MIC value indicates good selectivity for microbial cells over mammalian cells.
A Note on Synthesis
The accessibility of these polymers is a key consideration. Their synthesis is typically a straightforward two-step process, lending itself to facile modification and optimization.
-
N-Alkylation (Quaternization): 1-Vinylimidazole is reacted with an alkyl halide (e.g., 1-bromodecane) to form the corresponding 1-alkyl-3-vinylimidazolium halide monomer.
-
Radical Polymerization: The resulting monomer is polymerized, often using a radical initiator like AIBN or through controlled radical polymerization techniques like RAFT, to yield the final poly(vinylimidazolium) salt.[6][7]
Caption: General synthesis pathway for PVIm salts.
Conclusion and Future Directions
Poly(vinylimidazolium) salts represent a highly promising and versatile class of antimicrobial agents. Their efficacy is directly tunable through synthetic chemistry, particularly by optimizing the N-alkyl chain length to achieve potent, broad-spectrum activity. Their membrane-disruptive mechanism holds the potential to circumvent common microbial resistance pathways.
While their performance is impressive, the critical next step for any clinical or commercial application is the rigorous evaluation of their cytotoxicity and biocompatibility.[8][9] Future research should focus on designing PVIm salt derivatives that maximize the therapeutic window—achieving high antimicrobial potency while minimizing harm to host cells. The incorporation of biodegradable linkages or the synthesis of block copolymers to form self-assembled nanostructures could further enhance their selectivity and in vivo performance.[5][10] This guide provides the foundational data and methodologies to empower researchers in this vital field to further validate and advance these materials in the fight against antimicrobial resistance.
References
- The Antimicrobial Potential of Poly(1- vinyl-3-methylimidazolium chloride) and its Derivatives: A Technical Whitepaper for - Benchchem. (n.d.). BenchChem.
- Galiano, F., et al. (2022). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. PMC - NIH.
- Asayama, S., et al. (2010). Synthesis and characterization of alkylated poly(1-vinylimidazole) to control the stability of its DNA polyion complexes for gene delivery. PubMed.
- Antibacterial Properties of a Cationic Imidazolium-Containing Poly(Ionic Liquid). (2018). ScholarWorks@UARK.
- Photocurable ionized vinylimidazole liquid salt for antibacterial application. (n.d.).
- Asayama, S., et al. (2010). Synthesis and characterization of alkylated poly(1-vinylimidazole) to control the stability of its DNA polyion complexes for gene delivery. Semantic Scholar.
- Vinylimidazole–based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. (n.d.). ChemRxiv.
- From poly(vinylimidazole) to cationic glycopolymers and glyco-particles: effective antibacterial agents with enhanced biocompatibility and selectivity. (n.d.). ResearchGate.
- Kanazawa, A., et al. (2009). RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. Macromolecules - ACS Publications.
- Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. (2022). NIH.
- Liu, Y., et al. (n.d.). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry (RSC Publishing).
- From poly(vinylimidazole) to cationic glycopolymers and glyco-particles: effective antibacterial agents with enhanced biocompatibility and selectivity. (n.d.). Polymer Chemistry (RSC Publishing).
Sources
- 1. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and characterization of alkylated poly(1-vinylimidazole) to control the stability of its DNA polyion complexes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and characterization of alkylated poly(1-vinylimidazole) to control the stability of its DNA polyion complexes for gene delivery. | Semantic Scholar [semanticscholar.org]
- 10. From poly(vinylimidazole) to cationic glycopolymers and glyco-particles: effective antibacterial agents with enhanced biocompatibility and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Vinylimidazolium and Alkylimidazolium Ionic Liquids for Advanced Applications
In the dynamic field of materials science and drug development, ionic liquids (ILs) have emerged as a class of compounds with immense potential due to their tunable physicochemical properties. Among the most widely studied are those based on the imidazolium cation. This guide provides an in-depth comparative study of two prominent subclasses: vinylimidazolium and alkylimidazolium ionic liquids. We will explore their fundamental differences, from synthesis and intrinsic properties to their divergent applications, with a particular focus on the unique polymerizability of the vinylimidazolium cation. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their selection and application of these versatile materials.
Introduction: A Tale of Two Cations
Imidazolium-based ionic liquids are salts with melting points below 100°C, typically composed of an organic imidazolium cation and an inorganic or organic anion. Their popularity stems from properties such as low vapor pressure, high thermal stability, and tunable solvency.[1][2] The core of their versatility lies in the ability to modify the imidazolium cation, and two of the most significant modifications involve the substitution at the N1 and N3 positions with either alkyl or vinyl groups.
Alkylimidazolium ionic liquids , such as the well-known 1-butyl-3-methylimidazolium ([BMIM]) salts, feature saturated alkyl chains. These ILs are valued for their stability and wide range of applications as solvents, electrolytes, and catalysts.[1][2] Their properties are primarily tuned by varying the length of the alkyl chains and the nature of the anion.[3][4]
Vinylimidazolium ionic liquids , on the other hand, possess a polymerizable vinyl group attached to one of the nitrogen atoms of the imidazolium ring.[5][6] This seemingly small structural difference introduces a profound functional divergence: the ability to form polymeric ionic liquids (PILs).[3][7] PILs combine the desirable properties of ionic liquids with the mechanical integrity and processability of polymers, opening up a vast landscape of advanced material applications.[8]
This guide will dissect the implications of this fundamental structural variance, comparing and contrasting these two classes of ionic liquids to provide a clear framework for their application-specific selection.
Molecular Structure: The Foundational Difference
The core distinction between vinylimidazolium and alkylimidazolium ionic liquids lies in the nature of the substituent on the imidazolium ring. This seemingly subtle variation in molecular architecture has profound implications for their chemical reactivity and potential applications.
Caption: Figure 1. Comparison of the core cation structures.
The presence of the vinyl group in vinylimidazolium ILs introduces a site of unsaturation, making them monomers for polymerization reactions.[6] In contrast, the saturated alkyl groups of alkylimidazolium ILs are chemically inert under typical polymerization conditions. This fundamental difference dictates the primary application pathways for each class of ionic liquids.
Synthesis Strategies: Crafting the Cations
The synthesis of both vinylimidazolium and alkylimidazolium ionic liquids generally follows a two-step process: N-alkylation/N-vinylation followed by anion exchange, if necessary. The initial step, known as the Menshutkin reaction, involves the quaternization of an imidazole derivative.
Synthesis of Alkylimidazolium Ionic Liquids
The synthesis of alkylimidazolium ILs is a well-established process, typically involving the reaction of a 1-alkylimidazole with an alkyl halide.[9][10] For example, the synthesis of 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]) involves the reaction of 1-methylimidazole with bromoethane.[10] The reaction is often exothermic and can be carried out neat or in a solvent.[10]
Synthesis of Vinylimidazolium Ionic Liquids
The synthesis of vinylimidazolium ILs follows a similar quaternization principle, but starts with 1-vinylimidazole.[5] For instance, 1-vinyl-3-ethylimidazolium bromide ([VEtIm][Br]) is synthesized by reacting 1-vinylimidazole with bromoethane.[5] The vinyl group is generally stable under these reaction conditions, allowing for the straightforward production of the polymerizable monomer.
Caption: Figure 2. General synthesis routes for the two types of cations.
Comparative Physicochemical Properties
While sharing the imidazolium core, the presence of a vinyl versus an alkyl group can influence several key physicochemical properties. A direct comparison is most informative when the alkyl chain length and the anion are kept constant.
| Property | Vinylimidazolium ILs | Alkylimidazolium ILs | Key Differences & Implications |
| Thermal Stability (Td) | Generally high, but the vinyl group can be a site for initiation of decomposition at very high temperatures.[11][12] | Typically exhibit high thermal stability, with decomposition temperatures often exceeding 300°C, depending on the anion.[13][14] | For most applications, both offer excellent thermal stability. However, for high-temperature processes, the specific decomposition pathway of the vinyl group should be considered. |
| Viscosity (η) | Viscosity is influenced by the alkyl chain length and the anion. The vinyl group can lead to slightly different packing and intermolecular interactions compared to a corresponding ethyl group.[15][16] | Viscosity is strongly dependent on the alkyl chain length and the anion. Longer alkyl chains generally lead to higher viscosity.[4][17] | The differences in viscosity are often subtle and more influenced by the other alkyl substituent and the anion. Lower viscosity is generally desirable for applications requiring high mass transport, such as in electrolytes. |
| Ionic Conductivity (σ) | Good ionic conductivity, comparable to alkylimidazolium counterparts with similar-sized substituents and the same anion.[7] | Exhibit good ionic conductivity, which is inversely related to viscosity.[4][18] | Both classes can be designed to have high ionic conductivity, making them suitable for electrochemical applications. |
| Electrochemical Window | Wide electrochemical windows, making them suitable for electrochemical devices. The vinyl group can potentially undergo electrochemical reactions at extreme potentials.[19][20] | Also possess wide electrochemical windows, a key property for their use in batteries and supercapacitors.[18][19] | The choice between the two for electrochemical applications may depend on the specific potential range and the potential for side reactions involving the vinyl group. |
| Polymerizability | Readily polymerizable through free-radical or controlled radical polymerization methods.[1][6] | Not polymerizable under standard conditions. | This is the most significant differentiating factor, enabling the creation of polymeric ionic liquids (PILs) with a wide range of applications. |
The Game Changer: Polymerization of Vinylimidazolium Ionic Liquids
The defining characteristic of vinylimidazolium ILs is their ability to undergo polymerization to form Polymeric Ionic Liquids (PILs). This transformation from a small molecule to a macromolecule imparts a new set of properties and vastly expands their application scope.
Caption: Figure 3. Schematic of the polymerization process.
PILs retain the ionic nature of their monomeric precursors while gaining the mechanical properties of polymers. This unique combination makes them suitable for applications such as:
-
Solid-state electrolytes: Offering a safer alternative to liquid electrolytes in batteries and other electrochemical devices.[7]
-
Gas separation membranes: The tunable nature of PILs allows for the design of membranes with high selectivity for specific gases like CO2.[8]
-
Antimicrobial surfaces: The cationic nature of the imidazolium groups can impart antimicrobial properties to materials.[6]
-
Catalyst supports: Immobilizing catalysts on PILs can improve their stability and reusability.[21]
Alkylimidazolium ILs, lacking a polymerizable group, are primarily used in their monomeric form as solvents, liquid electrolytes, and in catalysis, where their non-polymeric nature is advantageous.[1][2]
Experimental Protocols
To provide a practical context for this comparative study, we present detailed, step-by-step methodologies for the synthesis and characterization of a representative vinylimidazolium and alkylimidazolium ionic liquid.
Synthesis of 1-Vinyl-3-ethylimidazolium Bromide ([VEtIm][Br])
Materials:
-
1-Vinylimidazole (1 equivalent)
-
Bromoethane (1.2 equivalents)
-
Ethyl acetate (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-vinylimidazole.
-
Slowly add bromoethane to the flask while stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.[5]
-
After the addition is complete, heat the mixture at a controlled temperature (e.g., 60-70°C) for 24-48 hours.[6]
-
The product will form as a viscous liquid or a solid.
-
Wash the crude product with ethyl acetate to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain pure 1-vinyl-3-ethylimidazolium bromide.
Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM][Br])
Materials:
-
1-Methylimidazole (1 equivalent)
-
Bromoethane (1 equivalent)
-
Ethyl acetate (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole.
-
Slowly add bromoethane to the flask while stirring. The reaction is highly exothermic, and the flask should be cooled in an ice bath during the addition.[10]
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction mixture solidifies.[10]
-
Break up the solid product and wash it thoroughly with ethyl acetate to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain pure 1-ethyl-3-methylimidazolium bromide.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized ionic liquids.[22][23] The disappearance of the starting material signals and the appearance of new signals corresponding to the product confirm the successful synthesis.
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition temperature (Td) of the ionic liquids.[12][22]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point (Tm) and glass transition temperature (Tg) of the ionic liquids.[22][24]
Conclusion and Future Outlook
The choice between vinylimidazolium and alkylimidazolium ionic liquids is fundamentally dictated by the desired application. Alkylimidazolium ILs remain a cornerstone for applications requiring stable, non-reactive liquid media with tunable properties. Their strength lies in their simplicity and well-understood behavior as solvents and electrolytes.
Vinylimidazolium ILs, however, represent a significant evolution, offering a gateway to a vast array of advanced materials through polymerization. The ability to create solid-state materials with the inherent properties of ionic liquids opens up new frontiers in energy storage, separations, and biomedical applications. As research continues to advance, the development of novel vinylimidazolium monomers and the controlled synthesis of PILs with tailored architectures will undoubtedly lead to the next generation of high-performance materials. This guide provides the foundational knowledge for researchers to navigate the selection and application of these two fascinating classes of ionic liquids, empowering them to make informed decisions in their pursuit of scientific innovation.
References
-
Rajathi, K., & Rajendran, A. (2016). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry, 5(3), 1-6. [Link]
- Google Patents.
-
Request PDF. Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. [Link]
-
Mecerreyes, D., et al. (2021). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. Polymers, 13(16), 2752. [Link]
-
Maksym, P., et al. (2020). UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes. Membranes, 10(11), 314. [Link]
-
ACS Omega. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. [Link]
-
Request PDF. Synthesis of 1-Vinyl-3-ethylimidazolium-Based Ionic Liquid (Co)polymers by Cobalt-Mediated Radical Polymerization. [Link]
-
National Institutes of Health. Novel Poly(ionic liquid) Augmented Membranes for Unconventional Aqueous Phase Applications in Fractionation of Dyes and Sugar. [Link]
-
National Institutes of Health. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. [Link]
-
Macromolecules. RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. [Link]
-
Arizona State University. Alkyl-substituted N-vinylimidazolium polymerized ionic liquids: Thermal properties and ionic conductivities. [Link]
-
OUCI. Alkyl‐Substituted N‐Vinylimidazolium Polymerized Ionic Liquids: Thermal Properties and Ionic Conductivities. [Link]
-
National Institutes of Health. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. [Link]
-
Request PDF. CHARACTERISATION OF SOME IONIC LIQUIDS BY VARIOUS TECHNIQUES. [Link]
-
MDPI. The Impact of Reactive Ionic Liquids Addition on the Physicochemical and Sorption Properties of Poly(Vinyl Alcohol)-Based Films. [Link]
-
Semantic Scholar. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts. [https://www.semanticscholar.org/paper/Anomalous-Thermal-Characteristics-of-Poly(ionic-Yang-Zhao/91c1214088012678174f9d850a6b57738b5550da]([Link]
-
MDPI. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. [Link]
-
ResearchGate. Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm).... [Link]
-
ResearchGate. Alkyl-Substituted N-Vinylimidazolium Polymerized Ionic Liquids: Thermal Properties and Ionic Conductivities. [Link]
-
The Journal of Physical Chemistry B. Alkylimidazolium Based Ionic Liquids: Impact of Cation Symmetry on Their Nanoscale Structural Organization. [Link]
-
National Institutes of Health. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. [Link]
-
PubMed. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. [Link]
-
MDPI. Application of Ionic Liquids in Electrochemistry—Recent Advances. [Link]
-
PubMed. Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. [Link]
-
American Journal of Engineering Research. Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. [Link]
-
ACS Omega. Inhibition Mechanism of Some Vinylalkylimidazolium-Based Polymeric Ionic Liquids against Acid Corrosion of API 5L X60 Steel: Electrochemical and Surface Studies. [Link]
-
MDPI. Alkylimidazolium Ionic Liquids Absorption and Diffusion in Wood. [Link]
-
ResearchGate. Estimation and Structural Effect on Physicochemical Properties of Alkylimidazolium-Based Ionic Liquids with Different Anions. [Link]
-
ResearchGate. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. [Link]
-
PubMed. Viscosity of cellulose-imidazolium-based ionic liquid solutions. [Link]
-
ResearchGate. The viscosity of the ionic liquid (IL) solutions as a function of the.... [Link]
-
Request PDF. Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Poly(ionic liquid) Augmented Membranes for Unconventional Aqueous Phase Applications in Fractionation of Dyes and Sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Ethyl-3-methylimidazolium bromide synthesis - chemicalbook [chemicalbook.com]
- 10. rroij.com [rroij.com]
- 11. asu.elsevierpure.com [asu.elsevierpure.com]
- 12. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ajer.org [ajer.org]
- 15. Viscosity of cellulose-imidazolium-based ionic liquid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Window of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of electrochemical research and development, ionic liquids (ILs) have emerged as pivotal materials, offering a unique combination of properties such as low volatility, high thermal stability, and wide electrochemical windows. Among these, 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate ([MVIM][MeSO4]) presents a compelling case for investigation due to its vinyl functionality, which opens avenues for polymerization and surface modification. This guide provides an in-depth analysis of the electrochemical window of [MVIM][MeSO4], comparing it with other relevant imidazolium-based ionic liquids and offering detailed experimental protocols for its characterization.
The Significance of the Electrochemical Window
The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[1] A wider electrochemical window is highly desirable for applications such as batteries, supercapacitors, and electrocatalysis, as it dictates the operational voltage of the device. For ionic liquids, the EW is determined by the electrochemical stability of its constituent cation and anion. The cathodic limit is typically set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion.
Understanding the Electrochemical Behavior of [MVIM][MeSO4]
The structure of this compound, featuring an imidazolium cation with a vinyl substituent and a methyl sulphate anion, dictates its electrochemical properties.
Cation: 3-Methyl-1-vinyl-1H-imidazolium ([MVIM]+)
The imidazolium cation is known for its aromaticity and relative electrochemical stability. However, the presence of the vinyl group at the N-1 position introduces a site of unsaturation, which can influence its reduction potential. Computational studies have suggested that π-conjugated groups can lower oxidation potentials.[2][3] Experimental evidence on 1-vinyl-3-alkyl imidazolium bromide ILs indicates that the vinyl group does impact the electrochemical stability.[4][5]
Anion: Methyl sulphate ([MeSO4]−)
The methyl sulphate anion is an alkylsulfate, and its oxidative stability is a key determinant of the anodic limit of the ionic liquid. Compared to halide anions like bromide, which have a relatively limited anodic window, sulfate-based anions are generally more resistant to oxidation.
Comparative Analysis with Alternative Imidazolium-Based Ionic Liquids
To contextualize the performance of [MVIM][MeSO4], it is essential to compare its expected electrochemical window with that of other commonly used imidazolium-based ionic liquids. The choice of both the alkyl substituent on the imidazolium ring and the counter-anion significantly impacts the electrochemical stability.
| Ionic Liquid | Cation | Anion | Reported Electrochemical Window (V) | Key Features & Considerations |
| [MVIM][MeSO4] | 3-Methyl-1-vinyl-1H-imidazolium | Methyl sulphate | (Estimated) > 2.5 | Vinyl group allows for polymerization. Methyl sulphate anion offers better anodic stability than halides. |
| [EMIM][BF4] | 1-Ethyl-3-methylimidazolium | Tetrafluoroborate | ~4.1 - 4.5 | Widely used, good balance of conductivity and electrochemical stability. |
| [BMIM][PF6] | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | ~4.1 - 5.5 | High thermal and electrochemical stability, but higher viscosity. |
| [EMIM][EtSO4] | 1-Ethyl-3-methylimidazolium | Ethyl sulphate | ~4.0 | Structurally similar anion to methyl sulphate, providing a good comparison point.[6] |
| [VIM][Br] | 1-Vinyl-3-alkylimidazolium | Bromide | 1.6 - 2.5 | Demonstrates the impact of the vinyl group and the less stable bromide anion.[4][5] |
Table 1: Comparison of Electrochemical Windows for Various Imidazolium-Based Ionic Liquids.
Experimental Determination of the Electrochemical Window: A Step-by-Step Protocol
The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV).[3] This technique involves sweeping the potential of a working electrode in a three-electrode setup and measuring the resulting current.
I. Materials and Equipment
-
Potentiostat: Capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell made of glass or Teflon.
-
Working Electrode (WE): Glassy carbon (GC) or platinum (Pt) disk electrode (e.g., 3 mm diameter).
-
Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag+ (e.g., 0.01 M AgNO3 in a supporting electrolyte) or a silver wire pseudo-reference electrode.
-
Counter Electrode (CE): Platinum wire or mesh with a surface area larger than the working electrode.
-
Ionic Liquid Sample: this compound, dried under vacuum to remove moisture.
-
Inert Gas: High-purity argon or nitrogen for deaeration.
-
Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
-
Solvents: Acetone and deionized water for cleaning electrodes.
II. Experimental Workflow
Figure 1: Workflow for determining the electrochemical window.
III. Detailed Procedure
-
Electrode Preparation:
-
Polish the working electrode with progressively finer alumina slurries (1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then acetone between each polishing step.
-
Dry the electrode completely before use.
-
-
Sample Preparation and Cell Assembly:
-
Dry the [MVIM][MeSO4] sample under high vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water, as water can significantly narrow the electrochemical window.
-
Assemble the three-electrode cell in a glovebox or a dry environment to prevent moisture contamination.
-
Add the dried ionic liquid to the electrochemical cell.
-
Insert the working, reference, and counter electrodes into the cell, ensuring the tip of the reference electrode is close to the working electrode.
-
-
Deaeration:
-
Bubble high-purity argon or nitrogen through the ionic liquid for at least 20-30 minutes to remove dissolved oxygen, which can also interfere with the measurement. Maintain an inert atmosphere above the liquid during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Measure the open-circuit potential (OCP) to ensure the system is stable.
-
Set the parameters for the cyclic voltammetry scan:
-
Initial Potential: Start near the OCP.
-
Vertex Potentials: Set a wide potential range to observe both the anodic and cathodic limits (e.g., from -3.0 V to +3.0 V vs. the reference electrode). The range may need to be adjusted based on initial scans.
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
Number of Cycles: Perform at least 3-5 cycles to ensure the voltammogram is stable.
-
-
Run the cyclic voltammetry scan and record the current-potential data.
-
IV. Data Analysis and Interpretation
-
Determining the Anodic and Cathodic Limits:
-
The electrochemical window is defined by the potential at which the current begins to increase significantly due to the oxidation or reduction of the ionic liquid.
-
A common method is to define the limit at a specific cut-off current density (e.g., 0.1, 0.5, or 1.0 mA/cm²).[1] The choice of the cut-off current density should be clearly stated.
-
On the recorded voltammogram, identify the potential at which the anodic current reaches the cut-off value (anodic limit, Ea) and the potential at which the cathodic current reaches the cut-off value (cathodic limit, Ec).
-
-
Calculating the Electrochemical Window:
-
The electrochemical window (EW) is the difference between the anodic and cathodic limits: EW = Ea - Ec
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical properties of 1-vinyl-3-alkylimidazole bromide ionic liquids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
An objective guide for researchers, scientists, and drug development professionals.
The synthesis of novel ionic liquids (ILs) like 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate ([MVIM][MeSO₄]) opens new avenues in materials science and pharmaceutical development. Its polymerizable vinyl group makes it a valuable monomer for creating poly(ionic liquid)s (PILs), materials with applications ranging from advanced electrolytes to drug delivery matrices.[1][2] However, the promise of this IL can only be realized when its purity is rigorously established. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter its physicochemical properties and downstream performance, leading to non-reproducible data and potentially compromising experimental outcomes.[3][4]
This guide provides a comprehensive framework for assessing the purity of synthesized [MVIM][MeSO₄]. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, offering a self-validating system for ensuring the quality and reliability of your compound.
The Synthetic Pathway and Potential Impurities
Understanding the synthesis is the first step in predicting potential impurities. [MVIM][MeSO₄] is typically synthesized via a bimolecular nucleophilic substitution (SN2) quaternization reaction.[1] In this process, the nucleophilic nitrogen of 1-vinylimidazole attacks the electrophilic methyl group of dimethyl sulfate, forming the desired imidazolium salt.[1]
Caption: Synthesis of [MVIM][MeSO₄] via quaternization of 1-vinylimidazole.
This seemingly straightforward reaction can lead to several impurities that must be screened for:
-
Unreacted Starting Materials: Residual 1-vinylimidazole or dimethyl sulfate.
-
Solvent Residue: Solvents used during the reaction or purification steps.
-
Water: ILs can be hygroscopic, and water content can significantly affect their properties.[4]
-
Halides: If any halide-containing precursors were used, halide impurities can persist.[5][6]
A Comparative Framework of Analytical Techniques
No single technique can provide a complete purity profile. A multi-faceted approach is essential for a validated assessment. Here, we compare the primary methods for analyzing [MVIM][MeSO₄].
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification and quantification of organic impurities. | Provides detailed molecular structure information; highly quantitative.[7][8] | Low sensitivity to inorganic salts and water; requires deuterated solvents. |
| HPLC | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Detects and quantifies impurities, even those structurally similar to the main compound. | High separation efficiency; excellent for quantitative analysis of complex mixtures.[9][10] | Requires method development (column, mobile phase); UV detection requires a chromophore. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms molecular weight of the cation and anion; highly sensitive detection of impurities. | Extremely high sensitivity; provides definitive molecular weight data.[1][11] | Can be difficult to quantify without standards; ionization efficiency can vary between compounds. |
| Elemental Analysis | Determines the mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur via combustion analysis. | Provides the empirical formula; serves as a fundamental check on overall purity.[12][13] | Inexpensive and fast; confirms bulk elemental composition.[12] | Does not identify specific impurities; assumes the sample is a single compound.[13] |
Expert-Guided Experimental Protocols
Protocol 1: Definitive Structural and Purity Assessment by ¹H NMR
Causality: ¹H NMR is the cornerstone of purity assessment for organic salts. It provides a direct "fingerprint" of the molecule. The ratio of proton integrations allows for a straightforward quantification of the target compound relative to any proton-containing impurities. For [MVIM][MeSO₄], we expect to see distinct signals for the vinyl group protons, the three imidazolium ring protons, and the two different methyl groups.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized [MVIM][MeSO₄] and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. DMSO-d₆ is often preferred as it avoids the exchange of the acidic C2-proton on the imidazolium ring that can occur in D₂O.[14]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A sufficient relaxation delay (e.g., 5 seconds) is crucial for accurate integration and quantification.
-
Data Processing: Process the spectrum using appropriate software. Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
Analysis & Interpretation:
-
Identify Product Peaks: Locate the characteristic peaks for the [MVIM]⁺ cation. The imidazolium ring protons typically appear at high chemical shifts (>7 ppm), with the C2-proton being the most downfield.[15]
-
Search for Impurities: Look for peaks corresponding to unreacted 1-vinylimidazole or residual solvents.
-
Quantify Purity: Calibrate the integration of a well-resolved product peak to a specific number of protons (e.g., the N-methyl peak to 3H). Compare the integrations of impurity peaks to the product peaks to calculate the molar percentage of impurities. Purity is often reported as >95% or >99% based on this analysis.
-
Protocol 2: High-Resolution Impurity Profiling by HPLC
Causality: While NMR is excellent for known impurities, HPLC excels at detecting unexpected or co-eluting species. For ionic liquids, which are non-volatile salts, reversed-phase HPLC is an ideal choice. It separates compounds based on their hydrophobicity, allowing for the resolution of the relatively polar [MVIM][MeSO₄] from potentially less polar starting materials or more polar by-products.
Step-by-Step Methodology:
-
System Preparation: Use an HPLC system with a UV detector. A C18 reversed-phase column is a robust starting point.
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 40:60 v/v) containing a buffer or ion-pairing agent like 0.1% formic acid or 30mM K₂HPO₄ to ensure good peak shape.[9][16]
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the sample.
-
Run the analysis for a sufficient time to allow all potential impurities to elute. Set the UV detector to a wavelength where the imidazolium ring absorbs (e.g., ~210 nm).
-
-
Data Interpretation: A pure sample should yield a single, sharp, symmetrical peak. The presence of additional peaks indicates impurities. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. For a detection limit of 20 μg, a concentration range of 1-100 μM can be used for calibration.[16]
Workflow for Validated Purity Assessment
A logical workflow ensures that all aspects of purity are addressed systematically, with each step providing validation for the next.
Sources
- 1. Buy this compound | 26591-72-0 [smolecule.com]
- 2. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 3. Purity specification methods for ionic liquids | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jrwb.de [jrwb.de]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 11. Controlled radical polymerization and in-depth mass-spectrometric characterization of poly(ionic liquid)s and their photopatterning on surfaces - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01320H [pubs.rsc.org]
- 12. azom.com [azom.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmark Studies of Ionic Liquid Catalysts in Organic Reactions
For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and sustainable chemical transformations is perpetual. In this landscape, ionic liquids (ILs) have emerged as a compelling class of catalysts, offering unique advantages over traditional systems.[1][2][3] This guide provides an in-depth comparison of ionic liquid catalysts in key organic reactions, supported by experimental data and field-proven insights. We will move beyond a simple recitation of facts to explore the causality behind experimental choices and the principles that govern the remarkable performance of these "designer solvents."[3]
The Rationale for Ionic Liquids in Catalysis: A Paradigm Shift
Traditional homogeneous acid and base catalysts, while effective, are often corrosive, difficult to separate from the reaction mixture, and pose significant environmental hazards.[4] Heterogeneous catalysts, on the other hand, can suffer from lower activity and mass transfer limitations. Ionic liquids bridge this gap by offering a unique combination of properties:
-
Negligible Vapor Pressure: Their non-volatile nature significantly reduces air pollution and exposure risks, aligning with the principles of green chemistry.[1][2]
-
High Thermal and Chemical Stability: ILs can withstand a wide range of reaction conditions, enabling their use in diverse synthetic applications.[1][2]
-
Tunable Physicochemical Properties: The ability to modify the cation and anion allows for the fine-tuning of properties like acidity, basicity, and solubility to suit a specific reaction.[5][6][7] This "task-specific" nature is a cornerstone of their utility.[5][6][8]
-
Dual Role as Solvent and Catalyst: Many ionic liquids can act as both the reaction medium and the catalyst, simplifying reaction setups and work-up procedures.[9][10][11]
This guide will focus on three cornerstone organic reactions to benchmark the performance of ionic liquid catalysts: Fischer Esterification, Friedel-Crafts Alkylation, and Knoevenagel Condensation.
Fischer Esterification: A Green Approach to a Classic Transformation
The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis. Brønsted acidic ionic liquids have demonstrated exceptional performance in this transformation, often outperforming traditional mineral acids like sulfuric acid.[4][10][12]
Comparative Performance of Brønsted Acidic Ionic Liquids
The catalytic activity of Brønsted acidic ILs in Fischer esterification is strongly correlated with their acidity, which can be tuned by modifying the cation and anion.[9][12][13] Studies have shown that SO3H-functionalized ionic liquids exhibit particularly high catalytic activity.[2][13]
| Catalyst | Reaction | Reactants | Temp (°C) | Time (h) | Yield (%) | Recyclability | Reference |
| H₂SO₄ | Esterification | Acetic Acid, Ethanol | 80 | 2 | ~60 | No | [14] |
| [(n-bu-SO₃H)MIM][HSO₄] | Esterification | Acetic Acid, Ethanol | 80 | 2 | >90 | Reused 7 times | [9][12] |
| [EtNH₃][HSO₄] | Esterification | Acetic Acid, 1-Octanol | Varies | Varies | High | Yes | [12] |
| [BMIM][HSO₄] | Esterification | Oleic Acid, Ethanol | 100 | 4 | 90.34 | Reused 3 times | [15] |
Expert Insights: The enhanced performance of SO3H-functionalized ILs can be attributed to the high concentration of accessible acidic protons. Furthermore, the ionic liquid medium can help to sequester the water produced during the reaction, driving the equilibrium towards the ester product.[9][12] The ability to reuse the catalyst multiple times without a significant loss in activity is a major advantage over traditional catalysts.[10][12][14]
Experimental Protocol: Esterification of Acetic Acid with Ethanol using [(n-bu-SO₃H)MIM][HSO₄]
This protocol is a representative example of a Fischer esterification reaction catalyzed by a Brønsted acidic ionic liquid.
Materials:
-
Acetic Acid
-
Ethanol
-
3-butyl-1-(butyl-4-sulfonyl)imidazolium hydrogen sulfate ([(n-bu-SO₃H)MIM][HSO₄])
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add acetic acid (1 equivalent), ethanol (1.5 equivalents), and [(n-bu-SO₃H)MIM][HSO₄] (5 mol%).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
After cooling to room temperature, the ester product will often form a separate layer from the ionic liquid.[16]
-
Separate the ester layer using a separatory funnel.
-
The ionic liquid phase, containing water and any unreacted starting materials, can be recovered.[16]
-
To recycle the ionic liquid, remove the water and residual reactants under vacuum.[11][12] The rejuvenated ionic liquid can be used for subsequent reaction cycles.[14]
Workflow for Ionic Liquid Catalyzed Esterification
Caption: Workflow for Fischer esterification using a recyclable ionic liquid catalyst.
Friedel-Crafts Alkylation and Acylation: Taming a Powerful C-C Bond Formation
Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds with aromatic compounds. Traditionally, these reactions employ stoichiometric amounts of Lewis acids like AlCl₃, leading to significant waste generation.[17][18] Lewis and Brønsted-Lewis acidic ionic liquids offer a recyclable and more environmentally benign alternative.[17][19][20][21]
Comparative Performance of Acidic Ionic Liquids
Both Lewis acidic ILs, often based on chloroaluminates, and dual Brønsted-Lewis acidic ILs have been successfully employed in Friedel-Crafts reactions.[17][19] The choice of ionic liquid can significantly influence both the activity and selectivity of the reaction.
| Catalyst | Reaction | Reactants | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| AlCl₃ | Alkylation | Benzene, 1-Dodecene | 80 | - | 99 | 98% Monoalkylated | [20] |
| [EMIM]Cl-AlCl₃ | Alkylation | Benzene, 1-Dodecene | 20 | - | ~90 | High | [17] |
| Dual Brønsted-Lewis Acidic IL | Acylation | Anisole, Acetic Anhydride | 100 | - | 74 | - | [19] |
| FeCl₃ in TAAILs | Acylation | Anisole, Acetic Anhydride | 40-60 | 4 | up to 86 | - | [22] |
Expert Insights: Chloroaluminate ionic liquids exhibit strong Lewis acidity, making them highly effective for Friedel-Crafts reactions.[17] However, their moisture sensitivity can be a drawback. Dual Brønsted-Lewis acidic ionic liquids offer a more stable and tunable catalytic system.[17][19] The ionic liquid not only acts as a catalyst but also as a solvent that can stabilize the carbocation intermediates, thereby influencing the reaction's regioselectivity.[23]
Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Dodecene
This protocol illustrates a typical Friedel-Crafts alkylation using a Lewis acidic ionic liquid.
Materials:
-
Benzene
-
1-Dodecene
-
1-Ethyl-3-methylimidazolium chloride-aluminum(III) chloride ([EMIM]Cl-AlCl₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Organic solvent for extraction (e.g., hexane)
Procedure:
-
In a round-bottom flask, add the Lewis acidic ionic liquid, [EMIM]Cl-AlCl₃.
-
Add benzene (in excess) to the ionic liquid and stir to form a biphasic system.
-
Slowly add 1-dodecene to the reaction mixture while stirring vigorously.
-
Continue stirring at room temperature for the desired reaction time (e.g., 1-2 hours).
-
After the reaction is complete, allow the layers to separate. The product will be in the upper organic layer.
-
Separate the organic layer and wash it with water to remove any residual ionic liquid.
-
The lower ionic liquid layer can be recovered and reused for subsequent reactions after appropriate purification.[24]
Reaction Mechanism of Friedel-Crafts Alkylation
Caption: Simplified mechanism of Friedel-Crafts alkylation catalyzed by an acidic ionic liquid.
Knoevenagel Condensation: A Green Pathway to C=C Bond Formation
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone. Basic ionic liquids have proven to be highly efficient catalysts for this transformation, often under solvent-free conditions.[25][26][27]
Comparative Performance of Basic Ionic Liquids
The catalytic activity of basic ILs in the Knoevenagel condensation is dependent on the basicity of the anion. Imidazolium hydroxides and acetates are commonly used and show excellent performance.[25][28][29]
| Catalyst | Reaction | Reactants | Conditions | Time | Yield (%) | Recyclability | Reference |
| Piperidine | Knoevenagel | Benzaldehyde, Malononitrile | Reflux in Ethanol | Several hours | Moderate | No | [25] |
| [bmIm][OH] | Knoevenagel | Benzaldehyde, Malononitrile | Room Temp, Solvent-free | 10-30 min | >95 | Reused 5 times | [27] |
| [bnmim][OH] | Knoevenagel | Heteroaryl aldehydes, Active methylene compounds | Grinding, Solvent-free | 5-15 min | 85-96 | Reused 4 times | [25] |
| [BMIM][CH₃COO] | Knoevenagel | Aldehydes, Active methylene compounds | - | - | High | Yes | [29] |
Expert Insights: Basic ionic liquids act as both the catalyst and the reaction medium, facilitating the deprotonation of the active methylene compound to form a carbanion.[28] The reaction often proceeds rapidly at room temperature and under solvent-free conditions, making it a highly green and efficient process.[26][27] The ability to recycle the ionic liquid catalyst multiple times further enhances its sustainability.[25][26][27]
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol outlines a solvent-free Knoevenagel condensation using a basic ionic liquid.
Materials:
-
Benzaldehyde
-
Malononitrile
-
1-Butyl-3-methylimidazolium hydroxide ([bmIm][OH])
-
Mortar and pestle (for grinding method) or a small reaction vial with a magnetic stirrer
-
Water
-
Filter funnel and paper
Procedure (Grinding Method):
-
In a mortar, add benzaldehyde (1 equivalent), malononitrile (1 equivalent), and a catalytic amount of [bmIm][OH] (e.g., 5 mol%).
-
Grind the mixture with a pestle for 5-15 minutes at room temperature.[25] The reaction progress can often be monitored by the formation of a solid product.
-
After the reaction is complete, add water to the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The aqueous filtrate containing the ionic liquid can be concentrated under vacuum to recover the catalyst for reuse.[24]
Logical Relationship in Knoevenagel Condensation
Caption: Logical steps in the basic ionic liquid-catalyzed Knoevenagel condensation.
Supported Ionic Liquid Catalysis: The Best of Both Worlds
To further enhance the ease of separation and recovery, ionic liquids can be immobilized on solid supports, a concept known as Supported Ionic Liquid Catalysis (SILC).[30][31][32][33] This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy catalyst separation).[30][31][33] Supported ionic liquid phase (SILP) catalysts, where a thin film of the IL is coated onto a solid support, have shown great promise in various organic transformations.[31]
Conclusion: The Future of Catalysis is Ionic
Ionic liquids represent a versatile and powerful platform for catalysis in organic synthesis. Their tunable nature, high stability, and potential for recyclability make them attractive alternatives to traditional catalytic systems. As demonstrated through the benchmark reactions of Fischer esterification, Friedel-Crafts alkylation, and Knoevenagel condensation, ionic liquid catalysts can offer superior performance in terms of yield, selectivity, and sustainability. The continued development of task-specific and supported ionic liquids will undoubtedly pave the way for even more efficient and environmentally benign chemical processes in the future.
References
- Wei, Z., Li, F., Xing, H. et al. Reactivity of Brönsted acid ionic liquids as dual solvent and catalyst for Fischer esterifications.
- SciSpace. Applications of Ionic Liquids in Organic Synthesis.
- Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts.
- Ambika, & Singh, P. P. (2022). Supported Ionic Liquids and their Applications in Organic Transformations. Current Organic Synthesis, 19(8), 905–922.
- Development of Ionic Liquids as Green Reaction Media and Catalysts. Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences.
- Lin, I. J., & Chern, P.-W. (2022).
- Fraga-Dubreuil, J., & Chan, T. H. (2006). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research, 39(12), 937–945.
- The Use of Supported Acidic Ionic Liquids in Organic Synthesis. MDPI.
- Mehnert, C. P., Mozeleski, E. J., & Cook, R. A. (2002). Supported Ionic Liquid Catalysis − A New Concept for Homogeneous Hydroformylation Catalysis. Journal of the American Chemical Society, 124(51), 15128–15132.
- Brønsted Acidic Ionic Liquids and Their Use As Dual Solvent Catalysts For Fischer Esterific
- Ambika, & Singh, P. P. (2022). Supported Ionic Liquids and their Applications in Organic Transformations. Current Organic Synthesis, 19(8), 905–922.
- Ionic Liquids as Solvents and/or C
- One-pot synthesis of Lewis acidic ionic liquids for Friedel-Crafts alkylation.
- Task-Specific Ionic Liquids.
- Ionic liquids as advanced catalysts for the esterification of fatty acids into bio lubricants. Preprints.org.
- Ionic liquids as catalysts, solvents and conversion agents. Oxford Academic.
- Cole, A. C., Jensen, J. L., Ntai, I., Tran, K. L. T., Weaver, K. J., Forbes, D. C., & Davis, J. H. (2002). Novel Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts. Journal of the American Chemical Society, 124(21), 5962–5963.
- Lin, I. J., & Chern, P.-W. (2022).
- Task-specific ionic liquids. CONICET.
- Lee, S.-g. (2006). Functionalized imidazolium salts for task-specific ionic liquids and their applications.
- Catalytic amounts of Brønsted acidic ionic liquids promoted esterification: Study of acidity–activity relationship.
- An Overview of the Applications of Ionic Liquids as Catalysts and Additives in Organic Chemical Reactions.
- Ionic liquid as a green catalytic reaction medium for esterifications.
- Brønsted acidic ionic liquids in esterifications.
- Singh, S. K., & Kumar, A. (2011). Recent developments of task-specific ionic liquids in organic synthesis. Journal of the Serbian Chemical Society, 76(2), 169–196.
- Effect of molar fraction of Lewis acid in ionic liquid on the Friedel-Crafts reaction a.
- Lewis acidic ionic liquids. Swadźba-Kwaśny Lab.
- Synthesis and application of task-specific ionic liquids used as catalysts and/or solvents in organic unit reactions.
- Recovery and purification of ionic liquids from solutions: a review. RSC Publishing.
- (PDF) Ionic Liquids Recycling for Reuse.
- Towards Greener Fragrances Esterification Reactions With Ionic Liquids. Institute For Research In Schools.
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
- The effects of the amount of catalyst on the Friedel–Crafts alkylation...
- Ionic Liquid for Esterification: A Review. Asian Journal of Applied Science and Technology.
- Development of a Sustainable Technology Platform for the Homogeneous Friedel-Crafts Alkylation using Acidic Ionic Liquid Catalyst.
- Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of F
- Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method. Der Pharma Chemica.
- CHAPTER 10: Application of Ionic Liquids for Sustainable C
- Friedel Crafts Alkyl
- The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. New Journal of Chemistry.
- Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds.
- Knoevenagel condensation reaction catalyzed by task-specific ionic liquid under solvent-free conditions.
- Knoevenagel reactions catalyzed by ionic liquids.
- Ranu, B. C., & Jana, R. (2006). A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. European Journal of Organic Chemistry, 2006(16), 3767–3770.
Sources
- 1. scispace.com [scispace.com]
- 2. ionike.com [ionike.com]
- 3. Ionic Liquids as Solvents and/or Catalysts for Organic Synthesis [ouci.dntb.gov.ua]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Functionalized imidazolium salts for task-specific ionic liquids and their applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ajast.net [ajast.net]
- 13. researchgate.net [researchgate.net]
- 14. researchinschools.org [researchinschools.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. swadzba-kwasny-lab.org [swadzba-kwasny-lab.org]
- 22. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. derpharmachemica.com [derpharmachemica.com]
- 26. researchgate.net [researchgate.net]
- 27. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 28. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. benthamdirect.com [benthamdirect.com]
- 31. mdpi.com [mdpi.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Supported Ionic Liquids and their Applications in Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Imidazolium-Based Ionic Liquids
This guide provides a comprehensive comparative thermal analysis of imidazolium-based ionic liquids (ILs) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is intended for researchers, scientists, and drug development professionals who utilize or are considering these versatile compounds in their work. We will delve into the critical factors influencing their thermal stability, provide detailed experimental protocols, and present comparative data to inform your selection and application of these materials.
The Critical Role of Thermal Stability in Ionic Liquid Applications
Imidazolium-based ionic liquids are prized for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] These characteristics make them suitable for a wide array of applications, from "green" solvents in organic synthesis and biomass processing to electrolytes in electrochemical devices.[3] However, the operational temperature limits of these materials are dictated by their inherent thermal stability. Exceeding these limits can lead to decomposition, altering the IL's properties and potentially generating hazardous byproducts. Therefore, a thorough understanding of their thermal behavior through techniques like TGA and DSC is not merely academic—it is a prerequisite for reliable and safe application.
Fundamental Principles: TGA and DSC in the Context of Ionic Liquids
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for characterizing the thermal properties of materials.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For ionic liquids, TGA is primarily used to determine their decomposition temperature (Td), which is a critical indicator of their thermal stability. The onset temperature of decomposition (Tonset) is a key parameter derived from TGA curves.[4]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is invaluable for identifying phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).[1][5] These transitions define the temperature range in which the ionic liquid exists in its liquid state.
Key Factors Influencing the Thermal Stability of Imidazolium-Based Ionic Liquids
The thermal stability of an imidazolium-based ionic liquid is not an intrinsic property of the cation alone but is profoundly influenced by the nature of its constituent anion and the structure of the alkyl substituents on the imidazolium ring.
The Decisive Role of the Anion
The anion is arguably the most significant factor dictating the thermal stability of an imidazolium-based IL.[6] A general trend observed is that the thermal stability is inversely related to the nucleophilicity and basicity of the anion. Highly nucleophilic anions can initiate decomposition through nucleophilic attack on the imidazolium cation.[7]
The order of thermal stability for common anions is generally as follows:
[NTf₂]⁻ > [PF₆]⁻ > [BF₄]⁻ > Halides (I⁻, Br⁻, Cl⁻)
-
Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻): The diffuse charge and low basicity of the [NTf₂]⁻ anion contribute to the high thermal stability of the corresponding imidazolium salts.[8]
-
Hexafluorophosphate ([PF₆]⁻) and Tetrafluoroborate ([BF₄]⁻): These weakly coordinating anions also lead to relatively high thermal stability. However, they are susceptible to hydrolysis, which can release corrosive HF.
-
Halides (Cl⁻, Br⁻, I⁻): Halide anions are more nucleophilic and tend to significantly lower the thermal stability of imidazolium ILs.[9]
The Influence of the Cation's Alkyl Chain Length
The length of the alkyl chain(s) attached to the imidazolium cation also modulates thermal stability, although its effect is generally less pronounced than that of the anion. An increase in the alkyl chain length can have a varied impact on thermal stability. Some studies report a slight increase in decomposition temperature with longer alkyl chains, while others show a decrease.[6][10] This variability can be attributed to the interplay of van der Waals forces and the overall packing efficiency of the ions in the liquid state.
Comparative Thermal Data of Imidazolium-Based Ionic Liquids
The following tables summarize key thermal properties of various 1-alkyl-3-methylimidazolium-based ionic liquids, providing a basis for comparison.
Table 1: Influence of the Anion on the Thermal Properties of 1-Butyl-3-methylimidazolium ([C₄mim]⁺) Based Ionic Liquids
| Ionic Liquid | Decomposition Temp. (Td, °C) | Glass Transition Temp. (Tg, °C) | Melting Point (Tm, °C) |
| [C₄mim][Cl] | ~250 | - | ~70 |
| [C₄mim][BF₄] | ~400 | -91 | - |
| [C₄mim][PF₆] | ~410 | -88 | 10 |
| [C₄mim][NTf₂] | ~440 | -87 | -4 |
Note: The presented values are approximate and can vary depending on the experimental conditions and purity of the sample.
Table 2: Influence of the Alkyl Chain Length on the Thermal Properties of 1-Alkyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([Cₙmim][NTf₂]) Ionic Liquids
| Ionic Liquid | Decomposition Temp. (Td, °C) | Glass Transition Temp. (Tg, °C) | Melting Point (Tm, °C) |
| [C₂mim][NTf₂] | ~450 | -93 | - |
| [C₄mim][NTf₂] | ~440 | -87 | -4 |
| [C₆mim][NTf₂] | ~430 | -85 | - |
| [C₈mim][NTf₂] | ~420 | -82 | - |
Note: The presented values are approximate and can vary depending on the experimental conditions and purity of the sample.
Experimental Protocols for TGA and DSC Analysis
To ensure accurate and reproducible data, the following step-by-step methodologies are recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature (Td) of the ionic liquid.
Methodology:
-
Sample Preparation: Ensure the ionic liquid sample is free of residual solvents and water, as these can interfere with the measurement. This can be achieved by drying the sample under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours.
-
Instrument Setup:
-
Use a clean, inert sample pan (platinum or alumina is recommended).
-
Tare the balance with the empty sample pan.
-
-
Sample Loading: Place a small amount of the ionic liquid (typically 5-10 mg) into the sample pan.
-
Experimental Parameters:
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]
-
Heating Rate: A standard heating rate of 10 °C/min is commonly used for comparative studies.[11] Slower heating rates can provide a more accurate onset temperature but require longer experiment times.
-
Temperature Range: Heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 600 °C).
-
-
Data Analysis: Determine the onset decomposition temperature (Tonset) from the resulting TGA curve. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting point (Tm) of the ionic liquid.
Methodology:
-
Sample Preparation: As with TGA, ensure the sample is dry.
-
Instrument Setup:
-
Use hermetically sealed aluminum pans to prevent any potential volatilization, even though ionic liquids have low vapor pressure.
-
Use an empty, sealed aluminum pan as a reference.
-
-
Sample Loading: Place a small amount of the ionic liquid (typically 5-10 mg) into the sample pan and seal it.
-
Experimental Parameters (Heat-Cool-Heat Cycle):
-
1st Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its thermal history.[5]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -120 °C) to observe crystallization and/or glass transition.
-
2nd Heating Scan: Heat the sample again at the same rate to observe the glass transition, cold crystallization (if any), and melting. The data from the second heating scan is typically used for analysis as it represents the intrinsic properties of the material.[5]
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used to maintain a stable thermal environment.
-
-
Data Analysis:
-
Tg: Determined as the midpoint of the step change in the heat flow curve.
-
Tc: The temperature at the peak of the exothermic crystallization event.
-
Tm: The temperature at the peak of the endothermic melting event.
-
Visualizing the Experimental Workflow and Key Relationships
The following diagrams illustrate the TGA/DSC experimental workflow and the relationship between the ionic liquid's structure and its thermal stability.
Caption: Experimental workflow for TGA and DSC analysis of ionic liquids.
Caption: Factors influencing the thermal stability of imidazolium-based ionic liquids.
Conclusion: A Data-Driven Approach to Ionic Liquid Selection
The thermal characterization of imidazolium-based ionic liquids is essential for their effective and safe implementation in various scientific and industrial applications. As demonstrated, the choice of anion has a predominant effect on thermal stability, with large, non-coordinating anions like [NTf₂]⁻ affording the most robust materials. The cation's alkyl chain length provides a means for finer tuning of thermal properties.
By employing standardized TGA and DSC protocols, researchers can obtain reliable and comparable data to guide their selection of the most appropriate ionic liquid for a given application. This guide provides the foundational knowledge and practical steps to perform and interpret these crucial thermal analyses, empowering scientists to harness the full potential of these remarkable "designer solvents."
References
-
Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Barbosa-Moreno, G., Gallardo-Rivas, N. V., Páramo-García, U., & Reyes-de la Torre, A. I. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92.
- Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21184-21194.
- Developing New Inexpensive Room-Temperature Ionic Liquids with High Thermal Stability and a Greener Synthetic Profile. (2020). ACS Omega, 5(22), 13089-13100.
- Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). Molecules, 27(4), 1324.
-
How to Prepare a DSC Sample. (2014, August 5). YouTube. Retrieved from [Link]
- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).
- Kabo, G. J., Blokhin, A. V., Paulechka, Y. U., Kabo, A. G., Shymanovich, M. P., & Magee, J. W. (2004). Thermodynamic Properties of 1-Butyl-3-methylimidazolium Hexafluorophosphate in the Condensed State.
- Li, Q., Xing, J., Liu, H., & Zhang, S. (2018). Thermal stability of imidazolium-based ionic liquids. Journal of Molecular Liquids, 269, 63-69.
-
Melting point data for several ILs. (n.d.). ResearchGate. Retrieved from [Link]
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2021). Polymers, 13(21), 3795.
- Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. (2004). The Journal of Physical Chemistry B, 108(52), 20355-20365.
- Rilo, E., Vila, J., Gacino, F. M., Varela, L. M., & Cabeza, O. (2011). Thermal and volumetric properties of 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquids. Fluid Phase Equilibria, 310(1-2), 29-35.
- Temperature dependence of the electrical conductivity of imidazolium ionic liquids. (2008). The Journal of Chemical Physics, 128(6), 064505.
-
Thermal Analysis and Heat Capacities of 1-Alkyl-3-methylimidazolium Ionic Liquids with NTf2–, TFO–, and DCA– Anions. (n.d.). Sílice. Retrieved from [Link]
- Thermal decomposition, low temperature phase transitions and vapor pressure of less common ionic liquids based on the bis(trifuoromethanesulfonyl)imide anion. (2018). Thermochimica Acta, 662, 103-110.
- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (2022).
-
Thermal stability of imidazolium-based ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (n.d.). SpringerLink. Retrieved from [Link]
-
Tutorial for thermal analysis of ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
- van der Merwe, J. H., & van der Westhuizen, J. H. (2015). The thermal stability of ionic liquids. Journal of Thermal Analysis and Calorimetry, 121(1), 325-332.
- Vila, J., Rilo, E., Varela, L. M., & Cabeza, O. (2006). Glass transition temperatures of the different branched and linear imidazolium-based ionic liquids, bearing chloride and tetrafluoroborate as counter-ions.
- Wang, J., Wang, H., & Zhang, S. (2017). Thermal Stability of Ionic Liquids. Chemical Reviews, 117(11), 7113-7189.
- Wooster, T. J., Johanson, K. O., Fraser, K. J., MacFarlane, D. R., & Scott, J. L. (2006). Thermal degradation of ionic liquids. Green Chemistry, 8(7), 691-696.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajer.org [ajer.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
As researchers and drug development professionals, our work with novel compounds like ionic liquids (ILs) demands not only scientific rigor but also a profound commitment to safety and environmental stewardship. 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate (CAS No. 26591-72-0), a member of the imidazolium class of ILs, offers unique properties as a solvent and catalyst.[1] However, its handling and disposal require a structured, informed approach rooted in understanding its chemical nature and regulatory landscape.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural choice. Our goal is to empower you to manage this chemical waste safely, compliantly, and with minimal environmental impact.
Part 1: Hazard Profile and Core Disposal Principles
A foundational understanding of a substance's hazards is critical for designing a safe disposal plan. While often touted as "green" solvents due to their low vapor pressure, many ionic liquids, including imidazolium-based compounds, present distinct environmental and health risks.[2][3]
1.1. Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statement:
This classification underscores the primary risk associated with this compound: its potential for long-term damage to aquatic ecosystems if released into the environment. Studies on similar imidazolium ionic liquids have shown that they are often not readily biodegradable.[6] Furthermore, related compounds can be toxic if swallowed and cause significant skin and eye irritation. Therefore, under no circumstances should this chemical be disposed of via sewer or general waste systems.[7]
1.2. The Waste Management Hierarchy
The most effective and responsible disposal strategy adheres to the established waste management hierarchy. Before considering ultimate disposal, we must evaluate options for reduction, reuse, and recycling.
Caption: In-Lab Waste Collection and Containerization Workflow.
Part 3: Accumulation and Storage Regulations
The U.S. Environmental Protection Agency (EPA) regulates the accumulation of hazardous waste in laboratories under the Resource Conservation and Recovery Act (RCRA). [8]Academic laboratories may have the option to follow the alternative standards outlined in 40 CFR Part 262, Subpart K. [9] 3.1. Satellite Accumulation Areas (SAA)
An SAA is a designated location "at or near the point of generation" where waste is initially collected under the control of laboratory personnel. [10][9]This allows for the safe accumulation of small quantities of waste without triggering more stringent storage regulations.
3.2. Central Accumulation Areas (CAA)
Once a container is full, or the time limit is reached, it must be moved from the SAA to a designated Central Accumulation Area (CAA) to await pickup by a licensed disposal vendor. [10] The specific requirements for volume and time depend on the laboratory's generator status, which is determined by the total amount of hazardous waste generated per month.
| Generator Status | Hazardous Waste Generation Rate | SAA Volume Limit | CAA Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg/month | Up to 55 gallons | N/A (Must not exceed accumulation limits) |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg/month | Up to 55 gallons | Up to 180 days (or 270 days if facility is >200 miles away) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg/month | Up to 55 gallons | Up to 90 days [11] |
This table summarizes federal guidelines. State and local regulations may be more stringent. Always consult your institution's Environmental Health & Safety (EHS) department for specific requirements.
Part 4: Advanced Management and Final Disposal Pathways
For ionic liquids, which can be costly, recovery and recycling should always be the first consideration. [12] 4.1. Recovery and Recycling
Due to their negligible vapor pressure, ionic liquids are excellent candidates for recovery via distillation. [13]If the this compound has been used as a solvent for volatile reactants or products, these can be removed under vacuum, leaving the purified ionic liquid behind for reuse. [12]This method is not only environmentally preferable but also economically advantageous. Other recovery methods for different IL systems include liquid-liquid extraction and membrane separation. [12][13] 4.2. Treatment of Aqueous Waste Streams
If recovery is not feasible, particularly for dilute aqueous waste streams, chemical treatment may be an option to degrade the ionic liquid before disposal. Imidazolium-based ILs are often resistant to biological degradation. [2][6]However, Advanced Oxidation Processes (AOPs), such as Fenton oxidation (using iron salts and hydrogen peroxide), have proven effective at breaking down the imidazolium ring structure, rendering the effluent less toxic and more amenable to final disposal. [14][15]Such treatment should only be performed by trained personnel following a validated and approved institutional protocol.
4.3. Final Disposal by Licensed Contractor
For concentrated waste, unrecoverable mixtures, or solid materials contaminated with this compound, the only acceptable disposal method is through a licensed hazardous waste disposal facility. [16]The waste will be transported off-site and typically destroyed via high-temperature incineration. This process ensures the complete breakdown of the molecule, preventing its release into the environment.
Conclusion
The responsible management of this compound waste is a multi-faceted process grounded in regulatory compliance and scientific principles. By understanding the material's hazards, adhering to a strict in-lab collection protocol, and prioritizing recovery and recycling over disposal, we can continue to leverage the benefits of ionic liquids while upholding our commitment to a safe and sustainable research environment. Always consult your institution's EHS department to ensure full compliance with all applicable federal, state, and local regulations.
References
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Sigma-Aldrich. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- PubChem. (n.d.). This compound.
- Chemical Safety. (n.d.). Chemical Label for this compound.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Smolecule. (n.d.). Buy this compound.
- Chalmers University of Technology. (2024). Techniques for recovery and recycling of ionic liquids: A review.
- PubMed Central (PMC). (n.d.). Recovery and purification of ionic liquids from solutions: a review.
- Spectrum Chemical. (2006). Material Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- ResearchGate. (2010). (PDF) Ionic Liquids: Methods of Degradation and Recovery.
- ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse.
- Environmental Science & Technology. (n.d.). Ionic liquids: An industrial cleanup solution.
- PubMed. (2019). Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation.
- PubMed. (2008). Toxicity and biodegradability of imidazolium ionic liquids.
- proionic. (n.d.). Safety Data Sheet: 1-Ethyl-3-methylimidazolium trifluoromethansulfonate.
- ScienceDirect. (n.d.). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects.
- PubMed. (n.d.). Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation.
Sources
- 1. Buy this compound | 26591-72-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. epa.gov [epa.gov]
- 10. medlabmag.com [medlabmag.com]
- 11. acs.org [acs.org]
- 12. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.chalmers.se [research.chalmers.se]
- 14. Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate
As researchers and drug development professionals, our work with novel compounds like ionic liquids (ILs) pushes the boundaries of science. 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate is one such IL, valued for its potential as a solvent and in polymerization applications[1][2]. However, its unique chemical properties, including its ionic nature and the reactive vinyl group, demand a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a culture of safety that matches our commitment to scientific innovation.
Hazard Assessment: Understanding the "Why" Behind the "What"
Effective protection begins with a clear understanding of the risks. This compound, like many imidazolium-based ILs, presents a multi-faceted hazard profile that dictates our PPE choices.
-
Dermal and Ocular Hazards: The primary and most immediate risks are associated with skin and eye contact. Safety Data Sheets (SDS) for related imidazolium salts consistently flag them as causing skin irritation and serious eye irritation or damage[3]. Some may even cause severe skin burns[4]. Liquid chemicals can cause tissue damage, particularly on mucous membranes[5]. Therefore, preventing any direct contact is the cornerstone of our safety strategy.
-
Toxicity Concerns: While data on this specific IL is limited, related compounds are classified as harmful or toxic if swallowed, inhaled, or in contact with skin[3][6]. The precautionary principle requires us to treat it with a high degree of caution, assuming potential systemic toxicity upon exposure.
-
Aquatic Toxicity: This compound is classified as harmful to aquatic life with long-lasting effects[7][8]. This environmental hazard underscores the importance of contained handling and proper disposal to prevent release into drains or waterways[6].
-
Polymerization Potential: The presence of a vinyl group introduces the risk of unintended polymerization, especially if exposed to heat[1][2][9]. While this is not a direct contact hazard, it can lead to unexpected reactions or pressure buildup in sealed containers.
Core Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, a multi-layered PPE approach is mandatory. This is not merely a recommendation; it is a self-validating system designed to provide comprehensive protection.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the risk of serious eye irritation and potential for burns, eye protection is paramount.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. These provide a seal around the eyes, protecting against splashes from all angles[6][10].
-
Face Shield: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles[10][11]. This provides a secondary layer of protection for the entire face[11].
Hand Protection: Selecting the Right Barrier
Your hands are the most likely point of direct contact. The choice of glove material is critical.
-
Material Selection: Disposable nitrile gloves offer limited protection and should only be considered for incidental contact with small quantities[11]. For sustained work or potential immersion, more robust gloves made of butyl rubber or neoprene are recommended[11]. Always consult the manufacturer's glove selection chart for specific chemical compatibility.
-
Glove Integrity and Technique: Gloves must be inspected for any signs of degradation, punctures, or tears before each use[6][12]. Employ proper glove removal technique (without touching the outer surface with bare skin) to prevent cross-contamination[6][12]. Contaminated gloves must be disposed of immediately as hazardous waste[6].
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement for all handling procedures. It should be fully buttoned with the sleeves rolled down[6].
-
Chemical-Resistant Apron/Suit: For large-scale operations or tasks with a high splash potential, a chemical-resistant apron or a full chemical-protection suit (e.g., Tyvek) should be worn over the lab coat[9][10].
Respiratory Protection
Under normal laboratory conditions with adequate ventilation (e.g., working in a certified chemical fume hood), respiratory protection is typically not required[6]. However, if you are handling large quantities, generating aerosols, or working in an area with poor ventilation, a respirator may be necessary. In such cases, a risk assessment should be performed to determine the appropriate type, such as a P95 particle respirator for nuisance exposures[6].
PPE Summary for Handling this compound
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (<10 mL) in Fume Hood | Chemical Splash Goggles | Nitrile Gloves (double-gloving recommended) | Lab Coat | Not generally required |
| Medium Scale (10-100 mL) in Fume Hood | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Butyl, Neoprene) | Lab Coat | Not generally required |
| Large Scale (>100 mL) or High Splash Risk | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (e.g., Butyl, Neoprene) | Lab Coat & Chemical-Resistant Apron | Required if aerosols are generated or ventilation is inadequate |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit/Apron | Air-purifying respirator with appropriate cartridges may be necessary |
Safe Handling and Emergency Workflow
A systematic approach ensures safety at every stage of the handling process. The following workflow diagram illustrates the critical steps from preparation to disposal.
Caption: Workflow for Safely Handling Ionic Liquids.
Step-by-Step Handling Protocol
-
Pre-Operation:
-
Confirm you have read and understood the Safety Data Sheet (SDS).
-
Ensure a chemical spill kit and emergency eyewash/shower station are accessible.
-
Don all required PPE as determined by your risk assessment (see table above).
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Post-Operation:
Emergency Procedures: Plan for the Unexpected
Spill Response
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[6].
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][6].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][6].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].
Disposal Plan
All waste, including the chemical itself, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Dispose of the waste in accordance with all federal, state, and local environmental regulations[5][9]. Do not pour down the drain [6].
References
-
PubChem. This compound | C7H12N2O4S | CID 168565. National Center for Biotechnology Information. [Link]
-
Hampton Research. Safety Data Sheet - Ionic Liquid Screen. [Link]
-
Carl ROTH. Safety data sheet. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. [Link]
-
Protective Industrial Products. Essential PPE for Contamination Control in High-Sensitivity Manufacturing Environments. [Link]
-
University of Illinois Division of Research Safety. Personal Protective Equipment. [Link]
-
EXIL - USC. Ionic liquid synthesis: safety and good working practices. [Link]
-
Maksym, D., et al. (2020). UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes. Polymers (Basel), 12(11), 2533. [Link]
Sources
- 1. Buy this compound | 26591-72-0 [smolecule.com]
- 2. UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemical-label.com [chemical-label.com]
- 9. carlroth.com [carlroth.com]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. iolitec.de [iolitec.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
